4,8-Dichloro-5-methoxy-2-methylquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,8-dichloro-5-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYQOPXQIXGZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670984 | |
| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206-61-7 | |
| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline: Synthesis, Properties, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[3] From the pioneering antimalarial agent quinine to modern anticancer and antibacterial drugs, the quinoline scaffold has proven to be a privileged structure in drug discovery.[4] The diverse biological effects of quinoline derivatives are intricately linked to their substitution patterns, which modulate their physicochemical properties and target interactions. This guide focuses on a specific, yet under-explored derivative: 4,8-dichloro-5-methoxy-2-methylquinoline (CAS No. 63010-44-6).
While direct experimental data on this compound is limited in publicly accessible literature, this guide aims to provide a comprehensive technical overview by leveraging data from its close structural analogs. We will explore its chemical structure and properties, propose a plausible synthetic route based on established quinoline synthesis methodologies, and discuss its potential therapeutic applications by drawing parallels with related compounds. This document is intended to serve as a valuable resource for researchers interested in exploring the potential of novel substituted quinolines in drug development.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties. These parameters govern its solubility, membrane permeability, and interaction with biological targets.
Molecular Structure:
4,8-dichloro-5-methoxy-2-methylquinoline possesses a quinoline core with chlorine atoms at positions 4 and 8, a methoxy group at position 5, and a methyl group at position 2.
Physicochemical Data:
Direct experimental data for 4,8-dichloro-5-methoxy-2-methylquinoline is not extensively reported. However, data from chemical suppliers and computational predictions provide a foundational understanding of its properties.[5][6][7] To offer a more comprehensive picture, the table below includes data for the target compound alongside experimentally determined or computed values for structurally related quinoline derivatives.
| Property | 4,8-dichloro-5-methoxy-2-methylquinoline | 4,8-dichloro-3-ethyl-5-methoxy-2-methylquinoline | 4-chloro-8-methoxy-2-methylquinoline |
| CAS Number | 63010-44-6[5][7] | 63408957 | 64951-58-2 |
| Molecular Formula | C₁₀H₇Cl₂NO[5][6][7] | C₁₃H₁₃Cl₂NO[8] | C₁₁H₁₀ClNO[9] |
| Molecular Weight | 228.07 g/mol [5][6] | 270.15 g/mol [8] | 207.65 g/mol [9] |
| Boiling Point | 334.2°C at 760 mmHg (Predicted)[6] | Not Available | Not Available |
| Density | 1.384 g/cm³ (Predicted)[6] | Not Available | Not Available |
| LogP | 3.55 (Predicted)[6] | 4.6 (Predicted)[8] | 3.2 (Predicted)[9] |
Note: The properties for 4,8-dichloro-5-methoxy-2-methylquinoline are primarily from predictions and supplier data and should be confirmed by experimental analysis.
Proposed Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline
Proposed Synthetic Workflow: A Modified Combes Synthesis Approach
This proposed multi-step synthesis starts from a readily available substituted aniline and proceeds through cyclization and subsequent chlorination steps.
Caption: Proposed synthetic workflow for 4,8-dichloro-5-methoxy-2-methylquinoline.
Step-by-Step Experimental Protocol (Proposed)
Rationale: The choice of a substituted aniline as a starting material is crucial for introducing the desired substituents on the benzene portion of the quinoline ring. The Combes synthesis is versatile and generally provides good yields for 2,4-disubstituted quinolines.[1] The final chlorination step is a standard method for converting a hydroxyl group at the 4-position of the quinoline ring to a chlorine atom.
Step 1: Condensation to form the Schiff Base Intermediate
-
To a round-bottom flask, add 2,4-dichloro-5-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Schiff base intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Slowly add the crude Schiff base intermediate to a pre-heated, stirred solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a temperature typically ranging from 100-120°C.[11]
-
Maintain the temperature and continue stirring for the time determined by reaction monitoring (TLC or LC-MS).
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the 4-hydroxy-8-chloro-5-methoxy-2-methylquinoline.
-
Filter the precipitate, wash with water, and dry.
Step 3: Chlorination
-
In a fume hood, suspend the crude 4-hydroxy-8-chloro-5-methoxy-2-methylquinoline in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.
-
Neutralize with a base (e.g., aqueous ammonia) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4,8-dichloro-5-methoxy-2-methylquinoline.
Self-Validation: Each step of this proposed protocol includes monitoring by chromatography (TLC or LC-MS) to ensure the reaction proceeds to completion and to identify any potential side products. The structure of the final product and key intermediates should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Therapeutic Applications
The quinoline nucleus is a well-established pharmacophore with a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer effects.[3][4] The specific substituents on the quinoline ring play a critical role in defining its therapeutic potential.
While there is no direct biological data for 4,8-dichloro-5-methoxy-2-methylquinoline, the presence of chloro and methoxy groups suggests potential for significant biological activity. For instance, various chlorinated quinolines have shown potent antimicrobial and anticancer properties. The methoxy group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.
Several studies on substituted quinolines have highlighted their ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[4][13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Potential Mechanism of Action: Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a promising target for anticancer drug development. Several quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[13] It is plausible that 4,8-dichloro-5-methoxy-2-methylquinoline could exert similar effects.
Caption: Proposed inhibitory action of 4,8-dichloro-5-methoxy-2-methylquinoline on the PI3K/AKT/mTOR signaling pathway.
Future Directions and Conclusion
4,8-dichloro-5-methoxy-2-methylquinoline represents an intriguing yet underexplored molecule within the vast chemical space of quinoline derivatives. While this guide has provided a comprehensive overview based on available data and scientific principles, it is imperative that the proposed synthesis and inferred properties are validated through rigorous experimental work.
Future research should focus on:
-
Experimental Validation: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques.
-
Biological Screening: Evaluating the cytotoxic, antimicrobial, and other biological activities of the purified compound against a panel of relevant cell lines and microbial strains.
-
Mechanistic Studies: If promising activity is observed, further studies should be conducted to elucidate the precise mechanism of action, including its effects on signaling pathways like PI3K/AKT/mTOR.
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4,8-dichloro-3-ethyl-5-methoxy-2-methylquinoline. Retrieved from [Link]
-
Slideshare. (2022). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
PubChem. (n.d.). 4,8-dichloro-3-ethyl-5-methoxy-2-methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4,8-Dimethoxy-2-methylquinoline-5-carboximidamide. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.
-
ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Retrieved from [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
ResearchGate. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]
-
ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
NIH. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4,8-Dichloro-5-methoxyquinoline. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS:63010-44-6 FT-0764080 4,8-dichloro-5-methoxyquinoline Product Detail Information [finetechchem.com]
- 7. 4,8-Dichloro-5-methoxyquinoline - Lead Sciences [lead-sciences.com]
- 8. 4,8-Dichloro-3-ethyl-5-methoxy-2-methylquinoline | C13H13Cl2NO | CID 63408957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. researchgate.net [researchgate.net]
A Predictive Spectroscopic and Analytical Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4,8-dichloro-5-methoxy-2-methylquinoline, a substituted quinoline of interest in medicinal and materials chemistry. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying rationale for these predictions and robust experimental protocols for empirical verification.
Introduction and Molecular Structure
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The specific substitution pattern of 4,8-dichloro-5-methoxy-2-methylquinoline imparts a unique electronic and steric profile that is crucial to its potential applications. Spectroscopic analysis is the primary method for elucidating and confirming the structure of such molecules. This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
The structure of 4,8-dichloro-5-methoxy-2-methylquinoline is presented below, with the standard numbering for the quinoline ring system.
Figure 1: Molecular Structure of 4,8-Dichloro-5-methoxy-2-methylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts are based on the known electronic effects of the substituents on the quinoline core.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two signals for the protons on the quinoline ring. The methyl and methoxy groups will appear as singlets in the aliphatic region.
-
Aromatic Protons (H-3, H-6, H-7): The electron-withdrawing chlorine at C-4 will deshield H-3, shifting it downfield. The methoxy group at C-5 is electron-donating and will shield the protons on the carbocyclic ring, shifting them upfield relative to unsubstituted quinoline. The chlorine at C-8 will deshield H-7.
-
Methyl Protons (2-CH₃): The methyl group at C-2 will appear as a singlet, typically in the range of 2.5-2.7 ppm.
-
Methoxy Protons (5-OCH₃): The methoxy protons will also be a singlet, expected around 3.9-4.1 ppm.
Table 1: Predicted ¹H NMR Data for 4,8-Dichloro-5-methoxy-2-methylquinoline (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.3 - 7.5 | s | 1H |
| H-6 | 7.0 - 7.2 | d | 1H |
| H-7 | 7.6 - 7.8 | d | 1H |
| 2-CH₃ | 2.6 - 2.8 | s | 3H |
| 5-OCH₃ | 3.9 - 4.1 | s | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 10 carbons of the quinoline ring and the 2 carbons of the methyl and methoxy substituents.
-
Carbons Bearing Chloro Groups (C-4, C-8): The carbons directly attached to the electronegative chlorine atoms will be significantly deshielded.
-
Carbon Bearing Methoxy Group (C-5): The C-5 carbon will be shielded by the electron-donating methoxy group.
-
Other Aromatic Carbons: The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.[2]
Table 2: Predicted ¹³C NMR Data for 4,8-Dichloro-5-methoxy-2-methylquinoline (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 121 - 124 |
| C-4 | 145 - 148 |
| C-4a | 148 - 151 |
| C-5 | 153 - 156 |
| C-6 | 115 - 118 |
| C-7 | 128 - 131 |
| C-8 | 135 - 138 |
| C-8a | 140 - 143 |
| 2-CH₃ | 23 - 26 |
| 5-OCH₃ | 55 - 58 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted spectrum for 4,8-dichloro-5-methoxy-2-methylquinoline will show characteristic absorptions for the aromatic system and the substituents.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2950 - 2850 | Aliphatic C-H stretch (CH₃, OCH₃) | Medium |
| 1620 - 1580 | C=N stretch (quinoline ring) | Medium-Strong |
| 1580 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250 - 1200 | Aryl-O stretch (asymmetric) | Strong |
| 1050 - 1000 | Aryl-O stretch (symmetric) | Medium |
| 850 - 750 | C-Cl stretch | Strong |
| 800 - 700 | Aromatic C-H bend (out-of-plane) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Molecular Ion and Isotopic Pattern
The molecular formula of 4,8-dichloro-5-methoxy-2-methylquinoline is C₁₁H₉Cl₂NO. The exact mass can be calculated, and the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern will be a cluster of peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of small radicals and neutral molecules.[3]
-
Loss of a Methyl Radical: A common fragmentation pathway for methyl-substituted aromatics is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at [M-15]⁺.
-
Loss of a Chlorine Atom: The loss of a chlorine radical (•Cl) would result in a fragment at [M-35]⁺.
-
Loss of a Methoxy Radical: Cleavage of the methoxy group would lead to a fragment at [M-31]⁺.
-
Loss of CHO: Methoxy-substituted quinolines are known to lose a CHO radical, resulting in a fragment at [M-29]⁺.[4]
Figure 2: Predicted Mass Spectrometry Fragmentation Pathways.
Experimental Protocols
The following protocols are provided as a self-validating system for the empirical determination of the spectroscopic data for 4,8-dichloro-5-methoxy-2-methylquinoline.
General Spectroscopic Analysis Workflow
Figure 3: General Workflow for Spectroscopic Analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using the same instrument.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition:
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum to identify the wavenumbers of the absorption maxima.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.
Conclusion
This guide provides a comprehensive, predictive overview of the spectroscopic data for 4,8-dichloro-5-methoxy-2-methylquinoline. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are based on established principles and data from related compounds. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This work serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]
-
PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]
-
Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]
-
PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
Effect of different substituents on 1H NMR of quinolones. (2014). Retrieved from [Link]
-
eGrove - University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
-
RSC Publishing. (n.d.). Katritzky and Jones: The Infrared Spectra of. Retrieved from [Link]
-
Sci-Hub. (n.d.). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 2. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. Retrieved from [Link]
-
YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]
-
Mestrelab Research Analytical Chemistry Software. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
-
Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. Retrieved from [Link]
-
ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
PubMed. (n.d.). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline: Synthesis, Characterization, and Therapeutic Potential
Chemical Identity and Physicochemical Properties
IUPAC Name: 4,8-Dichloro-5-methoxy-2-methylquinoline
The structure of 4,8-dichloro-5-methoxy-2-methylquinoline is characterized by a quinoline core with chlorine atoms at positions 4 and 8, a methoxy group at position 5, and a methyl group at position 2.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 254.10 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.
Proposed Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline
The synthesis of substituted quinolines can be achieved through various established methods, including the Friedlander, Skraup, and Combes reactions. A plausible synthetic route for 4,8-dichloro-5-methoxy-2-methylquinoline can be adapted from known procedures for analogous compounds, such as the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[1][2] The proposed multi-step synthesis is outlined below.
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be constructed from a suitably substituted aniline and a β-dicarbonyl compound, followed by chlorination.
Caption: Retrosynthetic pathway for 4,8-dichloro-5-methoxy-2-methylquinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methoxyaniline
-
To a solution of 3-methoxyaniline in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-5-methoxyaniline.
Step 2: Synthesis of 4-Hydroxy-8-chloro-5-methoxy-2-methylquinoline (Conrad-Limpach-Knorr Synthesis)
-
In a round-bottom flask, mix 2-chloro-5-methoxyaniline with ethyl acetoacetate.
-
Heat the mixture at a temperature of 140-150 °C for several hours to facilitate the initial condensation and formation of the β-aminoacrylate intermediate.
-
Add the intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250 °C to induce cyclization.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove residual high-boiling solvent.
Step 3: Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline
-
In a flask equipped with a reflux condenser, suspend 4-hydroxy-8-chloro-5-methoxy-2-methylquinoline in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure 4,8-dichloro-5-methoxy-2-methylquinoline.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 4,8-dichloro-5-methoxy-2-methylquinoline.
Caption: Analytical workflow for the characterization of the target compound.
Table 2: Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.5 ppm. A singlet for the methoxy group around 4.0 ppm. |
| ¹³C NMR | Resonances for the quinoline core carbons, including quaternary carbons bearing chloro and methoxy substituents. Resonances for the methyl and methoxy carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for two chlorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-Cl, C-O, C=N, and aromatic C-H bonds. |
Potential Applications in Drug Development
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[3][4][5][6][7] The specific substitution pattern of 4,8-dichloro-5-methoxy-2-methylquinoline suggests potential for significant biological activity, particularly in oncology.
Inhibition of Cancer-Related Signaling Pathways
Many quinoline derivatives are known to target key signaling pathways that are dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. The presence of a methoxy-substituted quinoline core is found in some inhibitors of this pathway.[1][8] The electron-donating and lipophilic nature of the substituents on 4,8-dichloro-5-methoxy-2-methylquinoline could facilitate its interaction with the ATP-binding pocket of kinases within this pathway.
-
c-Met Signaling: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when abnormally activated, is implicated in tumorigenesis and metastasis.[9] Several 4-anilinoquinoline derivatives have been developed as potent c-Met inhibitors. While the target molecule is not a 4-anilinoquinoline, the chlorinated quinoline scaffold could serve as a starting point for the design of novel c-Met inhibitors.
Caption: Potential inhibitory action on key cancer signaling pathways.
Antimicrobial and Antimalarial Activity
The quinoline scaffold is famously present in antimalarial drugs like chloroquine and quinine.[5] The presence of chlorine atoms on the quinoline ring is a common feature in many antimicrobial and antimalarial agents. Therefore, 4,8-dichloro-5-methoxy-2-methylquinoline warrants investigation for its potential activity against various pathogens, including Plasmodium falciparum and multidrug-resistant bacteria.
Conclusion
4,8-Dichloro-5-methoxy-2-methylquinoline represents a promising, albeit under-explored, chemical entity with significant potential in drug discovery. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established quinoline synthesis methodologies, and the analytical workflow ensures rigorous quality control. Drawing parallels with structurally similar compounds, this molecule is a compelling candidate for screening as an inhibitor of cancer-related signaling pathways and as an antimicrobial agent. Further research into this and related compounds could lead to the development of novel therapeutic agents.
References
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available from: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available from: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available from: [Link]
-
Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science. Available from: [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available from: [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available from: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available from: [Link]
-
Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
-
Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed. Available from: [Link]
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
-
Different biological activities of quinoline. Preprints.org. Available from: [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities
Introduction: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and the ability to intercalate with biomacromolecules, have rendered it a "privileged scaffold." This distinction arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of potent biological activities.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications.[3]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the significant biological activities of substituted quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. The content is structured to offer not just a catalog of activities, but a deeper understanding of the scientific rationale behind the therapeutic potential of this remarkable heterocyclic system.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents has identified quinoline derivatives as a particularly fruitful area of research.[4] These compounds have been shown to target several of the key vulnerabilities of cancer cells, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5]
A. Mechanisms of Anticancer Action
Substituted quinolines exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.
-
Inhibition of Topoisomerases: Many quinoline derivatives function as topoisomerase inhibitors.[4] Topoisomerases I and II are crucial enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[4]
-
Kinase Inhibition: The dysregulation of protein kinase signaling is a fundamental aspect of many cancers. Quinoline-based compounds have been developed as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[6][7] Inhibition of this pathway can halt the cell cycle and induce apoptosis.[7]
-
Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Some quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4]
-
Induction of Apoptosis: Beyond the mechanisms mentioned above, certain quinoline derivatives can induce apoptosis through other pathways, such as the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[5]
Signaling Pathway: Quinoline Derivatives as PI3K/Akt/mTOR Inhibitors
Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5]
-
Position 2 and 4: Substitutions at these positions with various aryl or heterocyclic moieties have been shown to be crucial for activity. For instance, the presence of a 4-anilino group is a common feature in many potent kinase inhibitors.
-
Position 7: Halogen substitutions, particularly chlorine, at the 7-position are often associated with enhanced anticancer activity.[8]
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones or benzimidazoles, has led to the development of hybrid molecules with improved potency and selectivity.[3]
C. Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted quinoline derivatives against various human cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolinyl Thiourea | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (chloroquine-resistant) | 1.2 | [2] |
| 5-Aryl-8-aminoquinoline | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | Not Specified | 5-8 | [2] |
| 7-Benzyloxy-quinolin-4-amine | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [9] |
D. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent class of synthetic antibiotics.[1][10] Their broad spectrum of activity and favorable pharmacokinetic properties have made them invaluable in treating a wide range of bacterial infections.[11]
A. Mechanism of Antimicrobial Action
The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are responsible for controlling DNA topology, which is crucial for DNA replication, repair, and transcription. By targeting these enzymes, quinolones disrupt these fundamental cellular processes, leading to bacterial cell death.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Structure-Activity Relationship (SAR) Insights
The antibacterial activity of quinolones is significantly influenced by substituents at various positions of the core structure.[3]
-
N-1 Position: A cyclopropyl group at the N-1 position is a key feature of many potent fluoroquinolones.
-
C-6 Position: A fluorine atom at the C-6 position generally enhances antibacterial activity.
-
C-7 Position: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity. Piperazine and its derivatives are commonly found at this position and contribute to activity against Gram-negative bacteria.
-
C-8 Position: A halogen or a methoxy group at the C-8 position can modulate the activity and pharmacokinetic properties.
C. Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against common bacterial pathogens.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [1] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus ATCC25923 | 0.031 | [1] |
| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid | S. pneumoniae ATCC 49619 | ≤ 0.008 | [1] |
| 1,2,3-triazole incorporated quinoline antibiotic conjugate | S. aureus | 0.12 | [1] |
| Ciprofloxacin | P. aeruginosa | 0.26 | [12] |
| Moxifloxacin | MRSA | 0.049 | [12] |
| Norfloxacin | MRSA | 1.172 | [12] |
| Ofloxacin | P. aeruginosa | 3.33 | [12] |
D. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test quinoline derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
III. Antiviral Activity: A Broad-Spectrum Potential
Recent research has highlighted the potential of quinoline derivatives as broad-spectrum antiviral agents, with activity reported against a range of viruses, including Zika virus, enteroviruses, and coronaviruses.[2][13]
A. Mechanism of Antiviral Action
The antiviral mechanisms of quinoline derivatives are diverse and can be virus-specific. Some proposed mechanisms include:
-
Inhibition of Viral Replication: Certain quinoline compounds have been shown to inhibit viral RNA polymerase, an essential enzyme for the replication of many RNA viruses.[1]
-
Interference with Viral Entry: Some derivatives may block the entry of viruses into host cells by interfering with viral attachment or fusion.
-
Modulation of Host Cell Pathways: Chloroquine and hydroxychloroquine, for example, are thought to exert their antiviral effects by increasing the pH of endosomes, which can inhibit the replication of some viruses that rely on a low pH for entry.
B. Structure-Activity Relationship (SAR) Insights
The development of quinoline-based antiviral agents is an active area of research, and SAR studies are ongoing. Preliminary findings suggest that:
-
Substitutions at positions 2 and 8: Trifluoromethyl groups at these positions have been associated with potent anti-Zika virus activity.[13]
-
Side Chains: The nature of the side chain at various positions can significantly impact antiviral potency and selectivity.
C. Quantitative Data: In Vitro Antiviral Activity
The following table shows the 50% effective concentration (EC50) values of some quinoline derivatives against different viruses.
| Derivative | Virus | EC50 (µM) | Reference |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative | Zika Virus | 0.8 ± 0.07 | [1] |
| Andrographolide derivative | Zika Virus | 1.31 ± 0.1 | [1] |
| Linear aromatic N-polycyclic system | Bovine viral diarrhea virus (BVDV) | 0.3 | [1] |
| 2,8-bis(trifluoromethyl)quinoline derivative | Zika Virus | 0.8 | [13] |
| Quinoline derivative 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | [14] |
| Quinoline derivative 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | [14] |
D. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Principle: A confluent monolayer of host cells is infected with a virus in the presence of different concentrations of the test compound. The number of plaques (zones of cell death caused by viral replication) is counted, and the reduction in plaque number is used to determine the antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test quinoline derivative. Mix the virus at a known titer with each dilution of the compound and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and add the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, and there is a significant need for novel anti-inflammatory agents with improved safety profiles. Quinoline derivatives have emerged as promising candidates in this area.[15]
A. Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[16] These enzymes are involved in the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, quinoline compounds can reduce the signs and symptoms of inflammation.
B. Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of quinoline derivatives is influenced by their substitution patterns.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group, particularly at position 4, is often associated with COX inhibitory activity.
-
Aryl Substituents: The nature and position of aryl substituents can modulate the potency and selectivity for COX-1 versus COX-2.
C. Quantitative Data: In Vitro Anti-inflammatory Activity
The following table provides IC50 values for the inhibition of inflammatory enzymes by quinoline derivatives.
| Derivative Class | Enzyme Target | IC50 (µM) | Reference |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | COX | 0.1 | [17] |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | LOX | 0.56 | [17] |
D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least a week before the experiment.
-
Compound Administration: Administer the test quinoline derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the volume of the inflamed paw at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of the test compound compared to the control group.
V. Antimalarial Activity: A Legacy of Success and a Future of Hope
The quinoline scaffold is arguably most famous for its role in the fight against malaria.[2] Chloroquine, a 4-aminoquinoline, was a highly effective and widely used antimalarial drug for many years. Although its efficacy has been compromised by the emergence of drug-resistant strains of Plasmodium falciparum, the quinoline core remains a critical pharmacophore in the development of new antimalarial agents.[8]
A. Mechanism of Antimalarial Action
The primary mechanism of action of 4-aminoquinolines like chloroquine involves the inhibition of hemozoin formation in the malaria parasite. During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of toxic free heme leads to parasite death.
B. Structure-Activity Relationship (SAR) Insights
The SAR of 4-aminoquinolines is well-established.[8]
-
7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is essential for antimalarial activity.[8]
-
4-Amino Side Chain: The nature of the diaminoalkyl side chain at the 4-position is critical for activity and influences drug accumulation in the parasite's food vacuole.[8] A side chain with two to five carbon atoms between the two amino groups is generally required for activity.[8]
-
Modifications to Overcome Resistance: Efforts to overcome chloroquine resistance have focused on modifying the side chain to reduce efflux from the parasite.
C. Quantitative Data: In Vitro Antimalarial Activity
The following table shows the IC50 values of some quinoline derivatives against Plasmodium falciparum.
| Derivative Class | P. falciparum Strain | IC50 (µM) | Reference |
| Quinolinyl Thiourea | Chloroquine-resistant | 1.2 | [2] |
| Diethylamine side chain derivative | Not Specified | 2.2 | [2] |
| Dimethylamino group derivative | Not Specified | 1.2 | [2] |
| Primary amino group derivative | Not Specified | 3.3 | [2] |
| Ethyl-substituted analogue | Not Specified | 1.8 | [2] |
D. Experimental Protocol: SYBR Green I-Based Antimalarial Assay
This is a high-throughput fluorescence-based assay for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is significantly enhanced upon binding. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, which reflects parasite proliferation.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.
-
Drug Plate Preparation: Prepare serial dilutions of the test quinoline derivatives in a 96-well plate.
-
Infection and Incubation: Add the parasitized red blood cell suspension to the drug-containing wells and incubate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the fluorescence intensity against the drug concentration.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a source of inspiration for the discovery and development of new therapeutic agents. Its remarkable versatility and the wide array of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties of substituted quinolines, along with the experimental methodologies to evaluate these activities.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational tools, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of more potent and selective quinoline derivatives.[1]
-
Hybrid Molecules: The strategy of creating hybrid molecules by combining the quinoline scaffold with other pharmacophores holds great promise for developing drugs with novel mechanisms of action and for overcoming drug resistance.[3]
-
Target Identification: Further elucidation of the specific molecular targets of bioactive quinoline derivatives will enable a more targeted approach to drug development.
-
Addressing Drug Resistance: A major challenge in infectious disease and cancer therapy is the emergence of drug resistance. The development of new quinoline-based compounds that can circumvent existing resistance mechanisms is a high priority.
References
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of a... Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]
-
Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. Retrieved from [Link]
-
Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved from [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]
-
Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed. Retrieved from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. Retrieved from [Link]
-
A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). PubMed. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of a... Retrieved from [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). PubMed Central. Retrieved from [Link]
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). ... Retrieved from [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
MICs of different fluoroquinolones against 22 S. aureus clinical isolates. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. Retrieved from [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]
-
MICs of 15 quinolones and other antibiotics, dyes, detergents, and... (n.d.). ResearchGate. Retrieved from [Link]
-
Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved from [Link]
-
Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate. Retrieved from [Link]
-
SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. Retrieved from [Link]
-
SAR of Quinolines.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. Retrieved from [Link]
-
In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2019). PubMed Central. Retrieved from [Link]
-
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. Retrieved from [Link]
-
Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]
-
Antiviral Agents – Benzazine Derivatives. (n.d.). ... Retrieved from [Link]
-
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved from [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. Retrieved from [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Mechanism of Action for 4,8-Dichloro-5-methoxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals
Introduction
4,8-Dichloro-5-methoxy-2-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anticancer and antimalarial effects. The specific substitution pattern of 4,8-dichloro, 5-methoxy, and 2-methyl groups is anticipated to confer distinct physicochemical properties that influence its pharmacokinetic profile and target interactions. While direct experimental evidence for the mechanism of action of this specific compound is not yet available in the public domain, this guide synthesizes data from structurally analogous compounds to predict its most probable biological activities and molecular targets. This document is intended to serve as a foundational resource for researchers initiating investigation into the therapeutic potential of this molecule.
Predicted Mechanisms of Action
Based on the extensive literature on substituted quinolines and chloroquinolines, the anticancer activity of 4,8-Dichloro-5-methoxy-2-methylquinoline is likely to be multifactorial. The following sections delineate the most probable mechanisms, grounded in the established activities of structurally related compounds.
Kinase Inhibition
The quinoline core is a well-established scaffold for the development of protein kinase inhibitors, with several FDA-approved drugs targeting various kinases. It is highly probable that 4,8-Dichloro-5-methoxy-2-methylquinoline functions as a kinase inhibitor.
Causality and Rationale: Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The planar aromatic structure of the quinoline ring is adept at fitting into the ATP-binding pocket of many kinases, a common feature of kinase inhibitors. The dichloro and methoxy substitutions on the quinoline ring can significantly influence the binding affinity and selectivity for specific kinases.
Supporting Evidence: A broad spectrum of quinoline derivatives has demonstrated significant inhibitory activity against various kinases implicated in cancer signaling pathways. Many quinoline-based small molecules have been investigated and approved as kinase inhibitors for clinical use in oncology.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
A key predicted mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[1]
Causality and Rationale: Inhibition of the PI3K/AKT/mTOR pathway can lead to decreased cell proliferation and the induction of apoptosis. Structurally similar compounds have been shown to exert their cytotoxic effects through the modulation of this pathway. The inhibition can occur at any of the key nodes: PI3K, AKT, or mTOR.
Supporting Evidence: A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This suggests that the chloro- and methoxy-substituted quinoline scaffold is capable of interacting with and inhibiting components of this critical survival pathway.
Predicted Signaling Pathway: Inhibition of PI3K/AKT/mTOR
Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by 4,8-Dichloro-5-methoxy-2-methylquinoline.
Induction of Apoptosis and Oxidative Stress
The cytotoxic effects of many quinoline derivatives are mediated through the induction of programmed cell death, or apoptosis. This is often accompanied by an increase in intracellular reactive oxygen species (ROS).
Causality and Rationale: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering apoptosis. An increase in ROS can damage cellular components, including DNA, proteins, and lipids, leading to cellular stress and the activation of apoptotic pathways.
Supporting Evidence: Several studies on quinoline derivatives have reported the induction of apoptosis and an increase in ROS production in cancer cells. For instance, some derivatives cause cell cycle arrest, typically at the G2/M phase, and promote apoptosis through the mitochondrial pathway.[2]
Autophagy Inhibition
Given its chloroquinoline structure, 4,8-Dichloro-5-methoxy-2-methylquinoline is predicted to function as an autophagy inhibitor.
Causality and Rationale: Autophagy is a cellular self-digestion process that can promote cancer cell survival under stress conditions, such as chemotherapy. Chloroquine and its derivatives are known to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and ultimately cell death.[3] This mechanism can also sensitize cancer cells to other chemotherapeutic agents.
Supporting Evidence: Chloroquine is a well-documented autophagy inhibitor used in both research and clinical settings. Its mechanism of action involves the alkalinization of lysosomes, which impairs their function. The presence of the chloroquinoline scaffold in the target compound makes autophagy inhibition a highly probable mechanism of action.
Experimental Validation Protocols
To validate the predicted mechanisms of action for 4,8-Dichloro-5-methoxy-2-methylquinoline, a series of well-established in vitro assays are recommended.
Experimental Workflow for Validating Predicted Mechanisms
Caption: A general experimental workflow to investigate the predicted mechanisms of action.
Protocol 1: Kinase Inhibition Profiling
Objective: To determine if 4,8-Dichloro-5-methoxy-2-methylquinoline inhibits the activity of a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of 4,8-Dichloro-5-methoxy-2-methylquinoline in DMSO. Serially dilute the compound to the desired concentrations.
-
Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins, Reaction Biology). These services typically utilize radiometric or fluorescence-based assays to measure the activity of a large number of kinases in the presence of the test compound.
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining at a given compound concentration. Calculate IC50 values for any kinases that show significant inhibition.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Objective: To assess the effect of 4,8-Dichloro-5-methoxy-2-methylquinoline on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of 4,8-Dichloro-5-methoxy-2-methylquinoline for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.[4]
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by 4,8-Dichloro-5-methoxy-2-methylquinoline.
Methodology:
-
Cell Treatment: Treat cancer cells with the compound as described in Protocol 2.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[5]
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[6][7]
Protocol 4: Autophagy Flux Assay
Objective: To determine if 4,8-Dichloro-5-methoxy-2-methylquinoline inhibits autophagic flux.
Methodology:
-
Cell Culture and Treatment: Treat cancer cells with 4,8-Dichloro-5-methoxy-2-methylquinoline in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 2.
-
Immunoblotting: Probe the membrane with an antibody against LC3. The conversion of LC3-I to the lipidated form, LC3-II, is a marker of autophagosome formation.
-
Data Analysis: An accumulation of LC3-II in the presence of the compound alone suggests a blockage of autophagic flux. A further increase in LC3-II levels in the presence of both the compound and a lysosomal inhibitor compared to the inhibitor alone indicates an induction of autophagy.[3]
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Predicted IC50 Values for Selected Cancer Cell Lines
| Cell Line | Predicted IC50 (µM) |
| MCF-7 (Breast) | 1 - 10 |
| HCT116 (Colon) | 0.5 - 5 |
| A549 (Lung) | 1 - 15 |
| PANC-1 (Pancreatic) | 2 - 20 |
Note: These are hypothetical values based on the activity of similar compounds and require experimental validation.
Conclusion
4,8-Dichloro-5-methoxy-2-methylquinoline is a promising scaffold for the development of novel anticancer agents. Based on the extensive literature on structurally related compounds, its mechanism of action is predicted to be multi-faceted, primarily involving the inhibition of key survival pathways such as the PI3K/AKT/mTOR cascade, the induction of apoptosis, and the modulation of autophagy. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these predicted mechanisms. Further investigation into the specific molecular targets and the structure-activity relationships of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
PI3K/Akt/mTOR pathway as a target for cancer therapy. (n.d.). WashU Medicine Research Profiles. Retrieved January 24, 2026, from [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers in Oncology. Retrieved January 24, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Western Blot and the mTOR Pathway. (n.d.). eCampusOntario Pressbooks. Retrieved January 24, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
How to Measure Autophagic Flux With LC3 Protein Levels. (n.d.). Bio-Techne. Retrieved January 24, 2026, from [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved January 24, 2026, from [Link]
-
Best Practice for Detecting Autophagy by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved January 24, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 24, 2026, from [Link]
-
What is the best way to measure autophagic flux with LC3B-II by western blotting?. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride. (n.d.). ABL Technology. Retrieved January 24, 2026, from [Link]
-
Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (2008). PubMed. Retrieved January 24, 2026, from [Link]
-
What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved January 24, 2026, from [Link]
-
Autophagic Flux By Measuring LC3, p62, & LAMP1 Co-localization l Protocol Preview. (2022). YouTube. Retrieved January 24, 2026, from [Link]
-
High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma. (2026). bioRxiv. Retrieved January 24, 2026, from [Link]
-
4,8-Dichloro-3-ethyl-5-methoxy-2-methylquinoline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
4,8-Dimethoxy-2-methylquinoline-5-carboximidamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
2,5-Dichloro-4-methyl-quinoline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
Sources
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Synthetic Chemist's Guide to Dichloro-Substituted Quinolines: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Dichloroquinoline Scaffold
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its rigid structure and ability to participate in a variety of intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents and functional materials. Among the vast array of substituted quinolines, the dichloro-substituted isomers hold particular importance. The strategic placement of two chlorine atoms on the quinoline ring system profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds versatile building blocks for drug discovery and development.
Notably, 4,7-dichloroquinoline is a crucial intermediate in the synthesis of the renowned antimalarial drug chloroquine.[1][2] The proven therapeutic relevance of this single isomer has spurred extensive research into the synthesis and biological evaluation of a diverse range of dichloroquinoline derivatives. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[3][4] This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing dichloro-substituted quinolines, from classical name reactions to modern catalytic methodologies. It is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate the synthesis of this important class of molecules.
Classical Approaches to Dichloroquinoline Synthesis: Time-Tested Methodologies
For decades, the construction of the quinoline core has relied on a set of robust and well-established named reactions. These methods, while sometimes requiring harsh conditions, remain relevant for their scalability and ability to generate a variety of substitution patterns.
The Gould-Jacobs Reaction: A Workhorse for 4-Hydroxy and 4-Chloroquinolines
The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinoline derivatives, which can be readily converted to the corresponding 4-chloroquinolines.[5] This reaction sequence begins with the condensation of a substituted aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization.[5] Subsequent hydrolysis, decarboxylation, and chlorination provide the desired dichloroquinoline.
The primary advantage of the Gould-Jacobs reaction lies in its predictable regioselectivity, which is dictated by the initial cyclization step. The reaction is particularly well-suited for the large-scale production of key intermediates like 4,7-dichloroquinoline.[6]
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through a series of well-defined steps:
-
Condensation: The aniline derivative undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: Upon heating, the anilinomethylenemalonate undergoes an intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. This step is a 6-electron electrocyclic reaction.[5]
-
Saponification: The ester group is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide.[5]
-
Decarboxylation: Heating the resulting carboxylic acid leads to the loss of carbon dioxide, yielding a 4-hydroxyquinoline.
-
Chlorination: The 4-hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the final 4-chloroquinoline product.[6]
Detailed Protocol: Large-Scale Synthesis of 4,7-Dichloroquinoline [6]
This procedure, adapted from Organic Syntheses, outlines a robust method for the preparation of 4,7-dichloroquinoline on a large scale.
-
Step 1: Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate: A mixture of m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour. The evolved ethanol is allowed to escape. The warm product is used directly in the next step.
-
Step 2: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: The product from Step 1 is added to vigorously boiling Dowtherm A (a mixture of biphenyl and diphenyl ether) and heated for 1 hour. The mixture is cooled, and the crystallized product is filtered and washed. The filter cake is then refluxed with 10% aqueous sodium hydroxide until dissolved. The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid, which is collected by filtration.
-
Step 3: 7-Chloro-4-quinolinol and 4,7-Dichloroquinoline: The dried carboxylic acid from Step 2 is suspended in Dowtherm A and boiled for 1 hour to effect decarboxylation. The solution is cooled, and phosphorus oxychloride (0.98 mole) is added. The mixture is heated to 135-140°C for 1 hour. After cooling, the reaction mixture is worked up by extraction with hydrochloric acid, followed by neutralization with sodium hydroxide to precipitate the crude 4,7-dichloroquinoline. The product is collected, washed, and dried. Recrystallization from a suitable solvent like Skellysolve B yields the pure product.
| Starting Material | Product | Yield | Melting Point |
| m-Chloroaniline | 4,7-Dichloroquinoline | 55-60% (recrystallized) | 84-85°C |
Other Classical Named Reactions
Several other classical methods are employed for quinoline synthesis and can be adapted for the preparation of dichloro-substituted analogs, although their application to specific isomers is often dependent on the availability of appropriately substituted starting materials.
-
Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is a versatile method for preparing 2,4-disubstituted quinolines.[2][7] The regioselectivity of the cyclization step can be influenced by the nature and position of substituents on the aniline ring.[2]
-
Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from an α,β-unsaturated carbonyl compound and an aniline in the presence of a strong acid.[7] It is a variation of the Skraup synthesis.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive methylene group.[8][9] The reaction can be catalyzed by either acids or bases.[9] The regioselectivity is generally well-controlled as the substitution pattern is determined by the starting materials.
-
Skraup Synthesis: This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7] The reaction is often vigorous and can be difficult to control.
Modern Synthetic Methodologies: Advancing Efficiency and Regiocontrol
While classical methods remain valuable, modern synthetic chemistry has introduced a range of more efficient, selective, and environmentally benign approaches for the synthesis of dichloroquinolines. These methods often employ catalytic systems and milder reaction conditions.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[10]
One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines [1]
This method provides a rapid and efficient one-pot conversion of aromatic amines to 2,4-dichloroquinolines.
-
Procedure: Malonic acid is dissolved in phosphorus oxychloride, and the aromatic amine is slowly added. The reaction vessel is sealed and subjected to microwave irradiation (e.g., 600 W for 50 seconds). After cooling, the reaction mixture is poured into iced water and neutralized with dilute sodium hydroxide to precipitate the crude product. Recrystallization from ethanol-water affords the purified 2,4-dichloroquinoline.
| Starting Material | Product | Yield |
| Aniline | 2,4-Dichloroquinoline | 61% |
Ultrasound-Assisted Synthesis: A Green Chemistry Approach
Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green and efficient alternative to traditional heating methods. Ultrasound irradiation can accelerate reactions, improve yields, and enhance selectivity.[11]
Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives [11]
Derivatives of 7-chloroquinoline can be synthesized via nucleophilic substitution on 4,7-dichloroquinoline under ultrasonic irradiation. For example, the reaction of 4,7-dichloroquinoline with various amines in ethanol can be completed in as little as 30 minutes at ambient temperature, with yields ranging from 78-89%.[11]
Transition-Metal Catalysis: Precision and Versatility
Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. While specific examples for the direct synthesis of dichloroquinolines are still emerging, the principles of transition-metal-catalyzed quinoline synthesis are well-established and offer significant potential.[12] Methods such as palladium- and copper-catalyzed cyclizations and annulations can provide access to diverse quinoline scaffolds under mild conditions.
C-H Bond Functionalization: A Modern Strategy for Derivatization
Direct functionalization of C-H bonds is a rapidly developing area of organic synthesis that offers a more atom-economical approach to modifying existing molecular frameworks. For the synthesis of substituted dichloroquinolines, this can be achieved through the formation of a quinoline N-oxide, which activates the C2 position for subsequent functionalization.[4]
Three-Step Synthesis of a Functionalized Dichloroquinoline via N-Oxide Formation [4]
This approach demonstrates the utility of C-H functionalization for the synthesis of complex dichloroquinoline derivatives.
-
Step 1: N-Oxide Formation: 4,7-Dichloroquinoline is treated with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a solvent like chloroform to yield 4,7-dichloroquinoline 1-oxide.[4]
-
Step 2: C2-Amide Formation: The N-oxide is then reacted with a nitrile, such as benzonitrile, in the presence of a strong acid like sulfuric acid, to introduce an amide group at the C2 position, affording N-(4,7-dichloroquinolin-2-yl)benzamide.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group is then displaced by a nucleophile, for example, morpholine in the presence of a base like potassium carbonate, to yield the final functionalized product. This three-step sequence demonstrates excellent yields, typically between 77-92%.[4]
Characterization of Dichloro-Substituted Quinolines
The structural elucidation of dichloro-substituted quinolines relies on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons provide crucial information about their relative positions.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, which can provide further structural insights. The isotopic signature of the two chlorine atoms is a characteristic feature in the mass spectrum.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule.
Conclusion and Future Perspectives
The synthesis of dichloro-substituted quinolines continues to be an active area of research, driven by the significant therapeutic potential of this class of compounds. While classical methods like the Gould-Jacobs reaction remain important for the synthesis of key intermediates, modern methodologies, including microwave- and ultrasound-assisted synthesis, as well as transition-metal catalysis and C-H functionalization, are providing more efficient, selective, and sustainable routes to a wider array of dichloroquinoline derivatives.
Future research in this field will likely focus on the development of novel catalytic systems for the direct and regioselective synthesis of diverse dichloroquinoline isomers. The exploration of new C-H activation strategies and the application of flow chemistry for continuous manufacturing are also promising avenues for advancing the synthesis of these valuable molecules. As our understanding of the structure-activity relationships of dichloroquinolines continues to grow, the demand for innovative and efficient synthetic methods will undoubtedly increase, paving the way for the discovery of new and improved therapeutic agents.
References
-
Al-Ostath, A., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 13(1), 836-845. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 22. Available at: [Link]
-
Ferreira, L. G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]
-
Taherpour, A., et al. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 23(1), 449-451. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Ferreira, L. G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-257. Available at: [Link]
-
Wikipedia. (2023, December 1). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Wikipedia. (2023, May 22). Friedländer synthesis. In Wikipedia. Retrieved from [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277-1279. Available at: [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies [mdpi.com]
- 12. Quinoline synthesis [organic-chemistry.org]
In Silico Prediction of Therapeutic Targets for 4,8-Dichloro-5-methoxy-2-methylquinoline: A Technical Guide
Introduction: Deconvoluting the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The compound 4,8-Dichloro-5-methoxy-2-methylquinoline is a distinct derivative, and like many novel chemical entities, its full therapeutic potential and specific molecular targets are yet to be elucidated. The process of identifying the specific proteins or pathways a compound interacts with—known as target deconvolution or target identification—is a critical and often rate-limiting step in drug discovery.
This technical guide presents a systematic, multi-pillar in silico strategy to predict and prioritize the therapeutic targets of 4,8-Dichloro-5-methoxy-2-methylquinoline. By employing a robust computational workflow, researchers can generate high-confidence, experimentally testable hypotheses, thereby accelerating the journey from a promising compound to a potential therapeutic candidate.[5][6] This approach is designed not merely as a sequence of steps, but as a self-validating system where converging lines of computational evidence build confidence in the predicted targets.
Pillar 1: Ligand-Based Target Prediction - "Guilt by Association"
The foundational principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities by binding to similar targets.[7] This approach is computationally efficient and leverages the wealth of publicly available bioactivity data.
Causality and Rationale
We begin with this pillar because it grounds our investigation in established pharmacology. If our query compound is structurally analogous to known kinase inhibitors, for example, it is logical to hypothesize that it too may target kinases. This method rapidly generates a broad list of potential target classes, guiding the more focused, resource-intensive analyses in subsequent pillars.
Step-by-Step Protocol: Chemical Similarity Ensemble Approach
-
Compound Preparation :
-
Obtain the 2D structure of 4,8-Dichloro-5-methoxy-2-methylquinoline.
-
Convert the structure to a simplified molecular-input line-entry system (SMILES) string.
-
Generate a canonical representation to ensure consistency across different software platforms.
-
-
Database Searching :
-
Utilize public chemocentric databases that link chemical structures to bioactivity data. Key resources include:
-
ChEMBL : A large, open-access database of bioactive molecules with drug-like properties.
-
PubChem : A comprehensive public repository of chemical substances and their biological activities.
-
-
Perform a Tanimoto-based similarity search (a common metric for chemical structure similarity) against these databases using the compound's SMILES string. The goal is to identify known compounds with a high degree of structural similarity.
-
-
Target Profile Analysis :
-
For the top structurally similar compounds retrieved, collate their known biological targets and associated bioactivity data (e.g., IC50, Ki, EC50).
-
Analyze the resulting target list for enrichment of specific protein families (e.g., kinases, G-protein coupled receptors, proteases) or biological pathways.
-
Automated Prediction with Web Servers
For a streamlined approach, several web-based tools automate this process. A highly recommended tool is SwissTargetPrediction , which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.
-
Protocol :
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES string of 4,8-Dichloro-5-methoxy-2-methylquinoline.
-
Select "Homo sapiens" as the target organism.
-
Execute the prediction. The output will be a ranked list of potential targets, with the most probable targets listed first, along with the class of the protein.
-
Pillar 2: Structure-Based Prediction - Interrogating the Proteome
While ligand-based methods infer targets from similarity, structure-based methods directly model the physical interaction between the compound and a large set of potential protein targets.[8] The primary technique here is reverse docking, which "docks" our single ligand into the binding sites of thousands of protein structures.[7]
Causality and Rationale
This pillar provides a direct, physics-based assessment of potential binding events. A favorable docking score suggests a high-affinity interaction is plausible, providing a structural hypothesis for the compound's mechanism of action. This is crucial for identifying novel targets that may not have been predicted by ligand similarity alone. Given that many quinoline derivatives are known to target ATP-binding pockets in kinases, this method is particularly well-suited to explore this hypothesis across the entire human kinome.[9][10]
Step-by-Step Protocol: Reverse Docking Workflow
-
Ligand Preparation :
-
Convert the 2D structure of the quinoline compound into a 3D conformation.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign partial charges and define rotatable bonds. Tools like Open Babel or Schrödinger's LigPrep are standard for this process.
-
-
Target Library Selection :
-
Compile a library of high-resolution 3D protein structures. A common approach is to use a curated set representing the "druggable" human proteome, with a particular focus on families implicated by Pillar 1 (e.g., all human kinases with available structures in the Protein Data Bank - PDB).
-
Each protein structure must be prepared: add hydrogens, remove water molecules (unless mechanistically important), and define the binding site coordinates.
-
-
Molecular Docking :
-
Using a validated docking program (e.g., AutoDock Vina, Glide, GOLD), systematically dock the prepared 3D ligand into the defined binding site of every protein in the library.
-
The software will generate multiple binding poses for the ligand within each pocket and calculate a corresponding binding affinity score (e.g., in kcal/mol).
-
-
Scoring and Ranking :
-
Rank all protein targets based on their best docking score.
-
Proteins with the most favorable (i.e., most negative) binding energy scores are considered the most likely direct targets.
-
Pillar 3: Pathway and Network Analysis - From a Target List to a Functional Hypothesis
Receiving a list of 100 potential protein hits from the previous pillars is not the end goal. The biological effect of a compound is determined by how its direct targets perturb cellular signaling networks. This pillar focuses on contextualizing the predicted targets to understand their collective functional impact.
Causality and Rationale
A compound rarely achieves a therapeutic effect by modulating a single, isolated protein. More often, it influences a key node in a larger biological pathway or network. By analyzing the predicted targets for enrichment in specific pathways (e.g., PI3K/AKT/mTOR signaling) or for their connectivity in protein-protein interaction (PPI) networks, we can move from a simple list of proteins to a mechanistic hypothesis.[9] For instance, if five of the top-ranked targets are members of the EGFR signaling pathway, the compound's primary mechanism is likely the modulation of that pathway.
Step-by-Step Protocol: Data Integration and Enrichment Analysis
-
Consolidate Target Lists :
-
Combine the top-ranked target lists from both the ligand-based (Pillar 1) and structure-based (Pillar 2) analyses.
-
Give higher priority to "consensus targets"—those that appear on both lists.
-
-
Perform Pathway Enrichment Analysis :
-
Use bioinformatics tools such as KEGG (Kyoto Encyclopedia of Genes and Genomes) or the Reactome Pathway Database .
-
Input the consolidated list of gene names for the predicted targets.
-
These tools will perform a statistical analysis (e.g., a Fisher's exact test) to identify pathways that are significantly over-represented in your target list compared to the whole genome.
-
-
Construct a Protein-Protein Interaction (PPI) Network :
-
Use a tool like the STRING database or Cytoscape software.
-
Input the target list to visualize the known and predicted interactions between them.
-
Analyze the network for densely connected clusters or "modules." Such modules often represent functional units, and a compound targeting multiple proteins within a module is likely to have a potent effect on that function.
-
Visualization of the Integrated Workflow
The entire process, from compound to validated target, can be visualized as a systematic workflow.
Caption: Integrated workflow for in silico target prediction.
Hypothetical Target Prioritization
After executing the workflow, we can synthesize the data into a clear table to prioritize targets for experimental validation. Consensus hits with strong binding energy and involvement in a significantly enriched pathway are the highest priority candidates.
| Rank | Target Protein | Prediction Method(s) | Docking Score (kcal/mol) | Enriched Pathway | Rationale for Prioritization |
| 1 | AKT1 | Ligand-Based, Structure-Based | -10.2 | PI3K-Akt Signaling | Consensus hit . Strong predicted binding affinity. Key node in a cancer-relevant pathway often modulated by quinolines.[9] |
| 2 | EGFR | Structure-Based | -9.8 | EGFR Tyrosine Kinase Inhibitor Resistance | High binding score. Well-known oncology target frequently inhibited by quinoline-like scaffolds. |
| 3 | PIK3CA | Ligand-Based | N/A | PI3K-Akt Signaling | Predicted by similarity to known PI3K inhibitors. Upstream of AKT1, reinforcing the pathway hypothesis. |
| 4 | MAPK1 | Structure-Based | -9.5 | MAPK Signaling | Strong binding score. Represents a distinct but related cancer signaling pathway. |
| 5 | HSP90AA1 | Structure-Based | -9.2 | Chaperone Activation | High binding score. A master regulator of many kinases, including AKT1 and EGFR. |
Visualizing a Predicted Mechanism: Modulation of the PI3K/AKT Pathway
Based on the hypothetical results, a primary hypothesis is that 4,8-Dichloro-5-methoxy-2-methylquinoline functions by inhibiting key nodes in the PI3K/AKT/mTOR pathway.
Caption: Decision logic for prioritizing predicted targets.
The final and most critical step is experimental validation. The prioritized targets from this workflow should be tested using a tiered approach:
-
Biochemical Binding Assays : Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct physical interaction between the compound and the purified target protein (e.g., AKT1).
-
Cell-Based Functional Assays : If binding is confirmed, assess whether this interaction leads to a functional consequence in a relevant cell line. For an AKT1 inhibitor, this would involve a Western blot to measure the phosphorylation levels of AKT and its downstream substrates.
Conclusion
The journey to understand the therapeutic action of a novel compound like 4,8-Dichloro-5-methoxy-2-methylquinoline begins with a robust and logical framework for target identification. By integrating ligand-based similarity searches, structure-based reverse docking, and systems-level pathway analysis, we can build a compelling, multi-faceted case for a specific mechanism of action. This in silico guide provides a scientifically rigorous, field-proven workflow to navigate the complexities of target deconvolution, generating high-confidence hypotheses that bridge the gap between computational prediction and experimental validation.
References
-
Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]
-
In Silico Target Prediction for Small Molecules. PubMed. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Research Journal of Pharmacy and Technology. [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. National Institutes of Health (NIH). [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health (NIH). [Link]
-
Computational/in silico methods in drug target and lead prediction. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ResearchGate. [Link]
-
Different biological activities of quinoline. AIMS Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical and Lipophilicity Profiling of 4,8-Dichloro-5-methoxy-2-methylquinoline
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Preamble: Navigating the Unknowns in Novel Compound Characterization
In the landscape of drug discovery and materials science, we frequently encounter novel chemical entities for which no established physicochemical data exists. The compound 4,8-dichloro-5-methoxy-2-methylquinoline is a prime example of such a scenario. A thorough search of public chemical databases and scientific literature reveals a significant information gap regarding its specific properties.
This guide is structured not as a retrospective summary of known data, but as a forward-looking, strategic manual for the comprehensive characterization of this molecule. As a Senior Application Scientist, my objective is to provide you with not just the 'what' and 'how,' but the critical 'why' behind each step. We will proceed with the authoritative assumption that a sample of 4,8-dichloro-5-methoxy-2-methylquinoline has been synthesized and is ready for analysis. We will leverage data from structurally similar quinolines to build a predictive framework and to underscore the rationale for our experimental designs. This document serves as a roadmap for generating a robust, publication-ready dataset from first principles.
Structural and In Silico Analysis: The Predictive Foundation
Before any benchwork commences, a foundational understanding is built upon the molecule's structure. The key functional groups of 4,8-dichloro-5-methoxy-2-methylquinoline—the basic quinoline nitrogen, two electron-withdrawing chloro groups, an electron-donating methoxy group, and a methyl group—dictate its potential behavior.
-
Quinoline Core: A weakly basic aromatic heterocycle. The nitrogen atom's lone pair of electrons will influence its pKa and hydrogen bonding capability.
-
Dichloro Substitution: The chlorine atoms at positions 4 and 8 are strongly electron-withdrawing, which will lower the pKa of the quinoline nitrogen, making it less basic than quinoline itself. They will also significantly increase the molecule's lipophilicity.
-
Methoxy and Methyl Groups: These groups have a more subtle electronic influence but will contribute to the overall lipophilicity and molecular size.
Computational tools provide a crucial first pass at estimating key properties. While not a substitute for experimental data, these predictions guide analytical method development. For instance, an estimated logP value helps in selecting the appropriate mobile phase for chromatographic analysis.
Table 1: Predicted Physicochemical Properties and Data from Structural Analogs
| Property | Predicted Value for Target Compound | Experimental/Predicted Data for Structural Analogs | Rationale & Implication for Drug Development |
| Molecular Weight | 258.11 g/mol | 4-Chloro-8-methoxy-2-methylquinoline: 207.65 g/mol [1] | Governs diffusion rates and is a key component of ligand efficiency metrics. |
| logP (Octanol/Water) | ~4.0 - 4.5 (Consensus) | 4,5-Dichloroquinoline: 3.4 (XLogP3)[2] 4-Chloro-2-methylquinoline: 3.5 (XLogP3)[3] | A primary indicator of lipophilicity. High values suggest good membrane permeability but may lead to poor solubility and high metabolic clearance. |
| Topological Polar Surface Area (TPSA) | ~22.1 Ų | 4-Chloro-8-methoxy-2-methylquinoline: 22.1 Ų[1] | Predicts transport properties. A value <140 Ų is generally associated with good cell membrane permeability. |
| pKa (Basic) | ~1.5 - 2.5 | Quinoline: 4.9 | The basicity of the quinoline nitrogen is critical for solubility in acidic environments (like the stomach) and for potential off-target interactions (e.g., hERG). The dichloro- substitution is expected to significantly reduce basicity. |
Lipophilicity: The Gatekeeper of Permeability and Potency
Lipophilicity, often expressed as logP (for neutral compounds) or logD (at a specific pH), is arguably one of the most critical physicochemical parameters in drug development. It governs solubility, absorption, distribution, metabolism, and excretion (ADMET).[4] For our target compound, which possesses a basic nitrogen, measuring its distribution coefficient (logD) at physiological pH (7.4) is more informative than the partition coefficient (logP).
Authoritative Insight: Why RP-HPLC is the Method of Choice
While the traditional shake-flask method is the gold standard for logP determination, it is labor-intensive and requires significant amounts of pure compound. For drug discovery programs where compound availability is limited and throughput is key, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior, field-proven choice.[5] The method is fast, requires minimal sample, and the retention time (log k) shows a strong linear correlation with logP for a series of related compounds.[5][6]
Experimental Protocol: Determination of logD₇.₄ by RP-HPLC
Objective: To determine the lipophilicity of 4,8-dichloro-5-methoxy-2-methylquinoline at pH 7.4.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 40°C.
-
-
Calibration:
-
Prepare a set of 5-6 calibrant compounds with known logP/logD₇.₄ values that bracket the expected lipophilicity of the target compound (e.g., Toluene, Naphthalene, Biphenyl).
-
Inject each calibrant individually under a series of isocratic conditions (e.g., 50%, 60%, 70%, 80%, 90% Mobile Phase B).
-
Calculate the retention factor, k, for each run using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time (determined by injecting uracil).
-
-
Data Analysis & Workflow:
-
For each calibrant, plot log k versus the percentage of organic modifier (%B).
-
Extrapolate the linear regression to 100% aqueous phase to determine the log k_w value for each calibrant.
-
Construct a calibration curve by plotting the known logP values of the calibrants against their calculated log k_w values. This is the master equation for your system.
-
-
Sample Analysis:
-
Prepare a 1 mg/mL stock solution of 4,8-dichloro-5-methoxy-2-methylquinoline in DMSO.
-
Inject the sample under the same series of isocratic conditions used for the calibrants.
-
Determine the log k_w for the target compound using the same extrapolation method.
-
Finally, calculate the logD₇.₄ of the target compound using its log k_w value and the master calibration curve.
-
Diagram: RP-HPLC Workflow for logD Determination
Caption: Interdependence of core physicochemical properties.
Conclusion and Path Forward
The characterization of a novel molecule such as 4,8-dichloro-5-methoxy-2-methylquinoline requires a systematic, hypothesis-driven application of fundamental analytical techniques. While predictive tools and data from analogs provide an essential starting point, they are no substitute for rigorous experimental determination. The protocols outlined in this guide for measuring lipophilicity (logD), ionization (pKa), and solubility represent a robust, industry-standard workflow. Executing this plan will generate the core physicochemical dataset required to make informed decisions about the compound's potential as a drug candidate, ensuring that subsequent development efforts are built on a foundation of scientific integrity and empirical data.
References
-
PubChem. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. National Center for Biotechnology Information. [Link]
-
Musiol, R. et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597. [Link]
-
Sikora, J. et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. [Link]
Sources
- 1. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of Polysubstituted Quinolines in Modern Drug Discovery
An In-depth Technical Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline for Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged heterocyclic system that has given rise to a multitude of therapeutic agents.[1] Its rigid bicyclic structure provides a versatile template for the precise spatial arrangement of pharmacophoric elements, enabling high-affinity interactions with a wide array of biological targets. Historically, the development of quinoline-based drugs, such as the iconic antimalarial quinine, marked a turning point in the treatment of infectious diseases.[2] Today, this scaffold is integral to drugs treating cancers, infectious diseases, and inflammatory conditions.[1][3]
Within this critical class of molecules, 4,8-dichloro-5-methoxy-2-methylquinoline stands out not as an end-product therapeutic, but as a highly strategic and versatile intermediate. Its specific substitution pattern—electron-donating methoxy and methyl groups, and two reactive chloro substituents—offers a rich platform for synthetic diversification. The differential reactivity of the C4 and C8 chlorine atoms allows for selective, stepwise functionalization, making it an invaluable building block for the construction of complex molecular architectures and the generation of compound libraries for high-throughput screening. This guide provides a comprehensive technical overview of this key intermediate, from its synthesis to its application, designed for the practicing research scientist.
Historical Context & The Evolution of Quinoline Synthesis
The history of 4,8-dichloro-5-methoxy-2-methylquinoline is intrinsically linked to the broader history of quinoline synthesis. While the parent quinoline was first isolated from coal tar in 1834, the ability to construct the quinoline nucleus with specific substituents was the result of several landmark name reactions developed in the late 19th and early 20th centuries.[4] Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses provided the foundational chemistry for accessing this heterocyclic system.[4]
The synthesis of polysubstituted quinolines, such as our target molecule, relies on more nuanced and regioselective methods. The Conrad-Limpach-Knorr synthesis , which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization, is particularly relevant.[5][6] This method allows for the direct installation of substituents on both the benzenoid and pyridinone rings of the quinoline core, based on the choice of starting materials. The subsequent development of robust chlorination techniques, primarily using reagents like phosphorus oxychloride (POCl₃), enabled the conversion of hydroxyl groups (as in a quinolin-4-ol) to the versatile chloro functionalities, paving the way for the synthesis of intermediates like 4,8-dichloro-5-methoxy-2-methylquinoline.[7]
Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline: A Validated Protocol
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated and reliable pathway, beginning with the construction of the quinoline core, followed by chlorination.
Part A: Synthesis of the Precursor: 5-Methoxy-2-methylquinolin-4-ol
This initial stage employs the Conrad-Limpach synthesis to construct the foundational quinolin-4-ol scaffold.[5][8]
Experimental Protocol:
-
Condensation:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the enamine formation.
-
Remove the toluene under reduced pressure to yield the crude intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate.
-
-
Thermal Cyclization:
-
To the crude intermediate, add a high-boiling point, inert solvent such as Dowtherm A or mineral oil.[6]
-
Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes. The high temperature is crucial to overcome the activation barrier for the intramolecular cyclization.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the intermediate.
-
Allow the mixture to cool to below 100 °C, then dilute with a sufficient volume of hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry to afford 5-methoxy-2-methylquinolin-4-ol.
-
Causality Behind Experimental Choices:
-
Starting Materials: The choice of 3-methoxyaniline and ethyl acetoacetate is deliberate; it pre-installs the methoxy group at the 5-position and the methyl group at the 2-position of the final quinoline ring.
-
High-Temperature Cyclization: The thermal cyclization is an endergonic process that involves the disruption of the aniline's aromaticity in the transition state. High-boiling, inert solvents are necessary to provide the required thermal energy without participating in the reaction.[6]
Part B: Double Chlorination to Yield 4,8-Dichloro-5-methoxy-2-methylquinoline
This step converts the quinolin-4-ol precursor to the final dichlorinated product using phosphorus oxychloride, a standard and potent chlorinating agent for such transformations.[7][9]
Experimental Protocol:
-
Reaction Setup:
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas) with 5-methoxy-2-methylquinolin-4-ol (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[10]
-
-
Chlorination:
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
CAUTION: Highly Exothermic. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8-9.
-
The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.
-
Alternatively, the product can be extracted from the neutralized aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4,8-dichloro-5-methoxy-2-methylquinoline as a solid.
-
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ serves a dual purpose. It acts as a dehydrating and chlorinating agent, converting the C4-hydroxyl group into a chloro group. The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[9][11] Additionally, the reaction conditions are harsh enough to facilitate electrophilic chlorination on the electron-rich benzene ring, specifically at the C8 position, which is activated by the C5-methoxy group.
-
DMF Catalyst: DMF can act as a catalyst in Vilsmeier-Haack type reactions, forming a Vilsmeier reagent with POCl₃, which is a more potent electrophile and can accelerate the chlorination process.[10]
-
Quenching on Ice: The reaction of POCl₃ with water is extremely vigorous and exothermic.[12] Pouring the reaction mixture onto ice allows for controlled quenching and dissipation of the heat generated.
Caption: A step-by-step workflow for the synthesis of the target compound.
Physicochemical & Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Data | Source/Rationale |
| Molecular Formula | C₁₁H₉Cl₂NO | Calculated from structure |
| Molecular Weight | 256.11 g/mol | Calculated from structure |
| Appearance | Off-white to pale yellow solid | Typical for chlorinated aromatics |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water | Expected for a nonpolar organic molecule |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (d, J = 8.8 Hz, 1H), 7.55 (d, J = 8.8 Hz, 1H), 7.15 (s, 1H), 4.02 (s, 3H), 2.75 (s, 3H) | Predicted based on analogous structures[10] and standard chemical shifts. The two doublets correspond to the coupled aromatic protons on the benzene ring. The singlet at 7.15 ppm is the isolated proton on the pyridine ring. The singlets at 4.02 and 2.75 ppm correspond to the methoxy and methyl protons, respectively. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.8, 154.5, 146.0, 143.2, 131.0, 126.1, 124.5, 122.8, 116.2, 56.5, 25.4 | Predicted based on analogous structures and established spectral data for quinolines.[13][14][15] |
| Mass Spec (EI) | m/z 255/257/259 (M⁺, isotope pattern for Cl₂) | Expected molecular ion with characteristic isotopic pattern for two chlorine atoms. |
Applications in Drug Development & Medicinal Chemistry
The synthetic utility of 4,8-dichloro-5-methoxy-2-methylquinoline is primarily centered on its role as a versatile scaffold for building more complex, biologically active molecules.
Scaffold for Kinase Inhibitor Synthesis
The quinoline nucleus is a common feature in many FDA-approved kinase inhibitors used in oncology (e.g., Bosutinib, Cabozantinib).[2] The C4-chloro group of our title compound is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various amine-containing side chains, which are often crucial for binding to the hinge region of the kinase active site. The C8-chloro group is less reactive, enabling selective C4 functionalization, or it can be modified under more forcing conditions or via transition-metal-catalyzed cross-coupling reactions to build further complexity.
Caption: Synthetic strategy for developing kinase inhibitors from the core scaffold.
Intermediate for Antimalarial and Antiparasitic Agents
Historically, 4-aminoquinolines (like Chloroquine) have been a mainstay of antimalarial therapy.[1] The C4-chloro group provides a direct handle to synthesize 4-aminoquinoline derivatives. By reacting 4,8-dichloro-5-methoxy-2-methylquinoline with various diamines or other nucleophiles, novel analogs can be rapidly synthesized and screened for activity against drug-resistant strains of parasites. The substituents at the C5, C8, and C2 positions can be used to fine-tune the compound's physicochemical properties (like lipophilicity and basicity) and metabolic stability.
Conclusion and Future Outlook
4,8-dichloro-5-methoxy-2-methylquinoline is a quintessential example of a modern synthetic building block. While not a therapeutic agent itself, its well-defined and reliable synthesis, coupled with the tunable reactivity of its chloro substituents, makes it an exceptionally valuable platform for innovation in drug discovery. Its strategic importance lies in its ability to serve as a common starting point for the rapid generation of diverse chemical libraries targeting critical enzyme families like kinases or for developing next-generation antiparasitic agents. As the demand for novel, highly specific, and potent therapeutics continues to grow, the intelligent design and application of such versatile intermediates will remain a cornerstone of successful drug development programs.
References
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (n.d.). Available at: [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. (n.d.). Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. (n.d.). Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. (n.d.). Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. (n.d.). Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. (2011). Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. (2022). Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. (2025). Available at: [Link]
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. (2025). Available at: [Link]
-
1H and13C NMR spectra ofN-substituted morpholines | Request PDF. ResearchGate. (2025). Available at: [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. (n.d.). Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. (n.d.). Available at: [Link]
-
A Review of Three Total Syntheses of Quinine and Quinidine. Princeton University. (2004). Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... ResearchGate. (n.d.). Available at: [Link]
-
Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic Chemistry Frontiers (RSC Publishing). (n.d.). Available at: [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Available at: [Link]
- Process for the preparation of chlorinated quinolines. Google Patents. (n.d.).
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (2020). Available at: [Link]
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. (2020). Available at: [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents. (n.d.).
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 13. tsijournals.com [tsijournals.com]
- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Whitepaper: A Practical Guide to Determining the Organic Solvent Solubility Profile of 4,8-Dichloro-5-methoxy-2-methylquinoline
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental tenet.[1] Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1][2][3] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility, presenting a major hurdle for formulation scientists.[1]
While aqueous solubility is paramount for bioavailability, understanding a compound's solubility in organic solvents is equally crucial for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Identifying suitable co-solvents, excipients, and delivery systems (e.g., lipid-based formulations).[3][4]
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.
-
Analytical Method Development: Choosing mobile phases for chromatographic separation and analysis.
This guide focuses on 4,8-Dichloro-5-methoxy-2-methylquinoline , a representative NCE. By establishing a robust solubility profile in a curated set of organic solvents, researchers can mitigate risks, avoid late-stage failures, and accelerate the development timeline.[4]
Theoretical Foundations of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and solvent molecules.[5] The principle of "like dissolves like" provides a foundational predictive tool: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6][7]
2.1 Physicochemical Analysis of 4,8-Dichloro-5-methoxy-2-methylquinoline
To predict its solubility, we must first analyze the structure of the target molecule:
-
Quinoline Core: A heterocyclic aromatic system, which is relatively non-polar and hydrophobic.
-
Dichloro- substituents: The two chlorine atoms are electronegative, creating localized dipoles, but also contribute to the overall lipophilicity.
-
Methoxy- group (-OCH₃): The ether linkage can act as a hydrogen bond acceptor, imparting a slight degree of polarity.
-
Methyl- group (-CH₃): A non-polar, hydrophobic group.
Predicted Solubility Behavior: Based on this structure, 4,8-Dichloro-5-methoxy-2-methylquinoline is expected to be a poorly water-soluble, predominantly lipophilic compound. Its solubility will likely be highest in:
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone) that can engage in dipole-dipole interactions.
-
Chlorinated Solvents (e.g., Dichloromethane) due to favorable interactions with the chloro-substituents.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Tetrahydrofuran). Solubility is expected to be lower in highly Non-Polar Solvents (e.g., Hexane) and very Polar Protic Solvents (e.g., Water, Ethanol), where the energy required to break the solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.
2.2 Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][9] This relationship is crucial for developing crystallization processes.[10]
-
Solvent Polarity: The dielectric constant and dipole moment of a solvent are key indicators of its polarity and ability to solvate charged or polar molecules.[6]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its interaction with solutes containing complementary functional groups.[6]
A Tiered Approach to Solubility Determination
A systematic investigation of solubility involves a tiered approach, starting with rapid screening and progressing to a more rigorous equilibrium determination for key solvents.
Caption: A tiered workflow for efficient solubility assessment.
3.1 Kinetic vs. Thermodynamic Solubility
It is critical to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), precipitates in an aqueous or organic medium.[11][12] It's a rapid, high-throughput method ideal for early screening but can yield supersaturated, metastable values.[12][13]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent after a sufficient equilibration time with an excess of solid material.[13][14] This is the "gold standard" measurement required for late-stage development and is determined using methods like the shake-flask technique.[14][15][16]
Experimental Protocols
This section provides self-validating, step-by-step protocols for determining the thermodynamic solubility of 4,8-Dichloro-5-methoxy-2-methylquinoline.
4.1 Strategic Solvent Selection
The choice of solvents should be deliberate, covering a range of polarities and chemical classes relevant to pharmaceutical processing.[17]
| Solvent Class | Example Solvent | Rationale |
| Alcohols | Methanol, Isopropanol | Common reaction and crystallization solvents. |
| Ketones | Acetone | Polar aprotic solvent, useful for purification. |
| Esters | Ethyl Acetate | Medium polarity solvent, common in chromatography. |
| Ethers | Tetrahydrofuran (THF) | Aprotic solvent with good solvating power. |
| Aromatic HC | Toluene | Non-polar solvent for specific reaction steps. |
| Aliphatic HC | Heptane | Anti-solvent, defines lower solubility limit. |
| Chlorinated | Dichloromethane (DCM) | Excellent solvent for many organic compounds. |
| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Universal solvent for preparing assay stocks. |
4.2 Protocol: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the recommended benchmark technique for determining thermodynamic solubility.[18][19] The protocol is compliant with principles outlined in ICH guidelines.[15]
Caption: Workflow for the Shake-Flask solubility method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4,8-Dichloro-5-methoxy-2-methylquinoline (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure solid remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, let the vials stand for at least 1 hour. To separate the saturated liquid phase from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from inflating the result.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.
4.3 Protocol: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and precise method for quantifying the concentration of the dissolved compound.[20][21]
-
Instrument & Column: Use a standard HPLC system with a UV detector and a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase would be a mixture of Acetonitrile and Water with 0.1% Formic Acid, optimized to achieve good peak shape and retention time for the analyte.
-
Wavelength Selection: Scan the UV spectrum of the compound to identify the wavelength of maximum absorbance (λ-max). Set the detector to this wavelength for optimal sensitivity.[22][23]
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of 4,8-Dichloro-5-methoxy-2-methylquinoline in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment. Use the peak area and the calibration curve to calculate the concentration in the diluted sample.
-
Final Calculation: Account for the dilution factor to determine the original concentration in the saturated solvent, which represents the thermodynamic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.
Table 1: Solubility Profile of 4,8-Dichloro-5-methoxy-2-methylquinoline at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (M) | Qualitative Class |
| Heptane | Aliphatic HC | 0.1 | <0.1 | <4.1x10⁻⁴ | Very Poorly Soluble |
| Toluene | Aromatic HC | 2.4 | 5.2 | 0.021 | Sparingly Soluble |
| Dichloromethane | Chlorinated | 3.1 | 85.6 | 0.352 | Soluble |
| Ethyl Acetate | Ester | 4.4 | 25.1 | 0.103 | Soluble |
| Acetone | Ketone | 5.1 | 43.7 | 0.179 | Soluble |
| Isopropanol | Alcohol | 5.2 | 3.9 | 0.016 | Sparingly Soluble |
| Methanol | Alcohol | 5.1 | 1.5 | 0.006 | Slightly Soluble |
| Dimethylformamide | Amide | 6.4 | 150.0+ | >0.617 | Freely Soluble |
| Dimethyl Sulfoxide | Sulfoxide | 7.2 | 200.0+ | >0.823 | Very Soluble |
Note: Data in this table is hypothetical and for illustrative purposes only. Molar solubility calculated based on a hypothetical MW of 243.1 g/mol .
Interpretation: The (hypothetical) data clearly shows the compound has high solubility in polar aprotic solvents (DMSO, DMF, DCM) and moderate solubility in esters and ketones. As predicted, solubility is limited in alcohols and very low in non-polar hydrocarbons. This profile provides actionable insights for process chemists and formulators.
Conclusion
Determining the organic solvent solubility profile is not a perfunctory task; it is a cornerstone of successful drug development.[10] A systematic, methodologically sound approach, as detailed in this guide, provides the robust data necessary to guide solvent selection for synthesis, purification, formulation, and analytical testing. By investing in a thorough characterization of compounds like 4,8-Dichloro-5-methoxy-2-methylquinoline early in the development process, research organizations can de-risk their pipeline, streamline workflows, and accelerate the delivery of new therapeutics to the clinic.
References
-
Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Chemistry LibreTexts. (2023). Factors Affecting Solubility. [Link]
-
Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation. [Link]
-
Taylor, A. (2021). How It Works: UV Detection for HPLC. LCGC International. [Link]
-
Element Lab Solutions. (n.d.). HPLC UV detection. [Link]
-
Soderberg, T. (n.d.). Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. [Link]
-
Avdeef, A., et al. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
-
Tárkányi, M., et al. (2015). Solvent selection for pharmaceuticals. ResearchGate. [Link]
-
Malenović, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate. [Link]
-
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Medić, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica. [Link]
-
Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Annual Review of Biophysics. [Link]
-
Soare, J.R., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Soderberg, T. (2019). Physical properties of organic compounds. Chemistry LibreTexts. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]
-
Oreate AI. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. database.ich.org [database.ich.org]
- 16. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 17. researchgate.net [researchgate.net]
- 18. who.int [who.int]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. researchgate.net [researchgate.net]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
A Tale of Three Kingdoms: Convergent Evolution in the Biosynthesis of Quinoline Alkaloids
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, from the historic antimalarial quinine to the potent anticancer agent camptothecin.[1] While their structures may appear deceptively similar, the biosynthetic routes to these alkaloids are remarkably diverse, showcasing elegant examples of convergent evolution across different domains of life. This technical guide provides an in-depth exploration of the distinct biosynthetic origins of structurally related quinoline alkaloids from plants, bacteria, and fungi. We will dissect the key enzymatic steps, compare the strategic chemical logic, and provide field-proven methodologies for researchers engaged in the discovery, characterization, and development of these vital natural products.
Introduction: The Quinoline Core - A Shared Solution to Diverse Biological Challenges
Quinoline alkaloids are a class of nitrogen-containing heterocyclic compounds built upon the fused benzene and pyridine ring system of quinoline.[2] They are found in an astonishingly broad range of organisms, from trees and shrubs in the Rutaceae (citrus family) and Rubiaceae (coffee family) to soil-dwelling bacteria and filamentous fungi.[3][4] This wide distribution underscores their evolutionary significance, as these organisms have independently harnessed the chemical properties of the quinoline core for functions including antimicrobial defense, cell-to-cell signaling, and cytotoxicity.[1][3]
For drug development professionals, understanding the biosynthetic origins of these molecules is not merely an academic exercise. It provides a blueprint for:
-
Bioengineering: Engineering microbial hosts for the sustainable production of complex plant-derived alkaloids.[5]
-
Enzyme Discovery: Identifying novel biocatalysts for green chemistry applications.
-
Target Identification: Uncovering new enzymatic targets for antimicrobial or anticancer therapies.
This guide will focus on a comparative analysis of three distinct and evolutionarily convergent pathways that all lead to the formation of a quinoline or quinolone core structure.
The Canonical Pathway in Plants: Anthranilate and the Assembly of Furoquinolines
The most well-characterized route to quinoline alkaloids is found in plants, particularly within the Rutaceae family, which produces a plethora of furoquinoline and acridone alkaloids.[2][6] This pathway serves as our baseline for comparison.
Core Logic: The plant strategy involves the condensation of an amino acid derivative (anthranilic acid) with a short carbon chain (from acetate), followed by cyclization and subsequent decoration.
The Biosynthetic Pathway:
-
Activation of Anthranilate: The pathway initiates with anthranilic acid, a product of the shikimate pathway derived from tryptophan.
-
Chain Elongation: Anthranilic acid is condensed with malonyl-CoA, a classic building block in fatty acid and polyketide synthesis. This reaction is catalyzed by a Type III polyketide synthase (PKS).
-
Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the foundational 2,4-dihydroxyquinoline scaffold.
-
Prenylation and Furan Ring Formation: A dimethylallyl group is attached to the C-3 position, a crucial step catalyzed by a prenyltransferase. This prenyl group is the precursor to the furan ring characteristic of furoquinoline alkaloids like dictamnine and skimmianine.[2][7] Subsequent oxidative cyclization yields the final furoquinoline core.
This pathway is a testament to metabolic economy, leveraging fundamental building blocks from primary metabolism to construct a complex defensive compound.
The Bacterial Strategy: Quorum Sensing and the 2-Alkyl-4-Quinolones (AQs)
Bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, utilize a remarkably different, yet convergent, pathway to produce simple quinolones. These molecules, known as 2-alkyl-4-quinolones (AQs), are not primarily defensive but act as crucial signaling molecules in quorum sensing to regulate virulence and biofilm formation.[3]
Core Logic: The bacterial strategy also starts with anthranilic acid but condenses it with a fatty acid precursor, leading to the characteristic alkyl side chain.
The Biosynthetic Pathway (pqs Operon): The entire pathway is encoded by the pqs (Pseudomonas quinolone signal) operon (pqsABCDE).[8]
-
Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilate to anthraniloyl-CoA.[9]
-
Condensation with Fatty Acid: PqsD catalyzes the Claisen condensation of anthraniloyl-CoA with a β-keto fatty acid thioester (derived from fatty acid biosynthesis), forming 2-aminobenzoylacetate (2-ABA).
-
Cyclization and Alkyl Group Installation: The enzymes PqsB and PqsC facilitate the cyclization of 2-ABA and the concomitant addition of the alkyl chain, yielding a 2-alkyl-4-quinolone such as 2-heptyl-4-quinolone (HHQ).[9][10]
-
Hydroxylation: For the primary signal molecule, PQS, a final hydroxylation at the C-3 position is carried out by the monooxygenase PqsH.
This pathway highlights a beautiful example of evolutionary tinkering, where the same starting block (anthranilate) is funneled into a completely different chemical manifold by pairing it with a different metabolic pathway (fatty acid synthesis vs. polyketide synthesis).
The Fungal Detour: A Benzodiazepine Rearrangement
Fungi, masters of complex chemical synthesis, have devised yet another independent route to the quinolone core. In species like Penicillium cyclopium, the quinolone alkaloid viridicatin is not built from the ground up from anthranilate. Instead, it is the product of a remarkable enzymatic molecular rearrangement of a more complex precursor.[11]
Core Logic: The fungal strategy involves the assembly of a seven-membered benzodiazepine ring system from two amino acids, which is then enzymatically contracted into the six-membered quinolone ring.
The Biosynthetic Pathway:
-
NRPS-mediated Assembly: The pathway begins with the formation of cyclopeptin, a benzodiazepine alkaloid. This is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) from anthranilic acid and L-phenylalanine.
-
Epoxidation: The enzyme cyclopeptin dehydrogenase, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzes the epoxidation of cyclopeptin to form cyclopenin.[12]
-
Ring Contraction: This is the crucial, defining step. The enzyme cyclopenase (AsqI), a hemocyanin-like protein, catalyzes the astonishing rearrangement of the spiro-epoxide cyclopenin.[12][13] This transformation involves the contraction of the seven-membered diazepine ring and the extrusion of methyl isocyanate, yielding the stable six-membered quinolone ring of viridicatin.[4][13]
This pathway is arguably the most radical departure, demonstrating that nature can arrive at the same structural destination from completely different topological starting points.
| Feature | Plant Pathway (Furoquinolines) | Bacterial Pathway (Alkylquinolones) | Fungal Pathway (Viridicatin) |
| Primary Precursor(s) | Anthranilic Acid, Malonyl-CoA | Anthranilic Acid, Fatty Acid | Anthranilic Acid, L-Phenylalanine |
| Key Intermediate | 2,4-Dihydroxyquinoline | 2-Aminobenzoylacetate (2-ABA) | Cyclopenin (a Benzodiazepine) |
| Core Assembly Logic | Polyketide-like condensation & cyclization | Fatty acid-like condensation & cyclization | NRPS assembly & enzymatic rearrangement |
| Key Enzyme Classes | Type III PKS, Prenyltransferase | Anthranilate-CoA Ligase, Condensing Enzymes | NRPS, Dioxygenase, Cyclopenase |
| Biological Role | Defense (Phytoalexins) | Cell-to-Cell Signaling (Quorum Sensing) | Defense (Antibiotic) |
Methodologies for Elucidating Biosynthetic Origins
For researchers aiming to uncover the origins of novel quinoline alkaloids, a multi-faceted approach is essential. The following protocols represent a standard workflow from isolation to pathway elucidation.
Protocol: General Extraction and Purification of Quinoline Alkaloids
This protocol is a generalized starting point; optimization based on the specific polarity of the target alkaloid is crucial.
Rationale: This method leverages the basicity of the nitrogen atom in the quinoline ring. Alkaloids exist as free bases in alkaline conditions (soluble in organic solvents) and as salts in acidic conditions (soluble in water), allowing for effective separation from neutral and acidic metabolites.[14]
Step-by-Step Methodology:
-
Sample Preparation: Lyophilize and grind the biomass (e.g., 50 g of dried plant material or fungal mycelium) to a fine powder.
-
Alkalinization & Extraction: Moisten the powder with 10% ammonium hydroxide solution and allow it to stand for 1 hour. Perform an exhaustive extraction using a Soxhlet apparatus with a moderately polar solvent like dichloromethane or ethyl acetate for 6-8 hours.[15][16]
-
Acid-Base Partitioning: a. Evaporate the organic solvent in vacuo to yield a crude extract. b. Redissolve the extract in the organic solvent and perform a liquid-liquid extraction against 5% sulfuric acid (3 x volume of organic phase). The protonated alkaloids will move into the aqueous phase. c. Collect the aqueous phases and carefully basify to pH 9-10 with concentrated ammonium hydroxide. d. Back-extract the now neutral alkaloids into fresh dichloromethane (3 x volume of aqueous phase). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield a total alkaloid fraction.
-
Chromatographic Purification (HPLC): a. Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient elution is typically most effective. For example: Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid. c. Gradient: Start with 95% A / 5% B, ramping to 50% A / 50% B over 30 minutes. Adjust based on preliminary analytical runs. d. Detection: Use a Diode Array Detector (DAD) or UV detector, monitoring at wavelengths between 230-350 nm, where quinoline scaffolds typically absorb.[17] e. Collect fractions corresponding to distinct peaks for subsequent structure elucidation.
Structure Elucidation
The purified compounds are identified using a combination of mass spectrometry and nuclear magnetic resonance.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides an accurate mass for determining the elemental formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about the structure, such as the loss of side chains.[18]
-
Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard for unambiguously determining the chemical structure and stereochemistry of a novel compound.[9]
Protocol: Biosynthetic Pathway Investigation via Isotopic Labeling
Rationale: Stable isotope labeling is a powerful technique to trace the flow of atoms from primary metabolites into the final natural product, thereby proving precursor-product relationships.[19][20]
Step-by-Step Methodology (Example: Tracing Tryptophan incorporation):
-
Precursor Selection: Choose a predicted precursor labeled with a stable isotope (e.g., ¹³C or ¹⁵N). For plant or fungal pathways, [¹⁵N]-anthranilic acid or [¹³C₉, ¹⁵N₂]-tryptophan are excellent choices.
-
Feeding Experiment: Introduce the labeled precursor into the biological system (e.g., add to the liquid culture of a fungus or inject into the stem of a plant).[16][21]
-
Incubation: Allow the organism to grow and metabolize the labeled precursor for a defined period (e.g., 24-72 hours).
-
Isolation: Extract and purify the target quinoline alkaloid as described in Protocol 5.1.
-
Analysis (MS and NMR): a. Mass Spectrometry: Analyze the purified compound by HR-MS. An increase in the molecular weight corresponding to the mass of the incorporated isotope(s) (e.g., a +15 Da shift for ¹⁵N incorporation) confirms that the precursor was used in the biosynthesis. b. NMR Spectroscopy: For ¹³C labeling, analysis by ¹³C-NMR will show enhanced signals for the specific carbon atoms derived from the labeled precursor, mapping its exact incorporation pattern.[22]
Conclusion and Future Perspectives
The independent evolution of at least three distinct biochemical solutions for synthesizing the quinoline core in plants, bacteria, and fungi is a powerful illustration of chemical convergence in nature. While the starting materials and enzymatic toolkits differ, the end product—a stable, aromatic, nitrogen-containing scaffold—has been repeatedly selected for its utility. For researchers and drug developers, this diversity is a treasure trove. The discovery of novel enzymes like cyclopenase opens up new avenues for biocatalysis, while understanding the unique bacterial pqs pathway provides novel targets for anti-infective therapies aimed at disrupting quorum sensing. As genomic sequencing continues to unveil novel biosynthetic gene clusters, we can anticipate the discovery of even more creative and unexpected strategies that life has evolved to construct this remarkable class of alkaloids.
References
-
Zhou, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Phytochemistry Reviews, 17(6), 1295-1336.
-
Yamazaki, Y., et al. (2003). Biosynthesis of camptothecin. In silico and in vivo tracer study from [1-13C]glucose. Plant Physiology, 133(4), 1757-1767.
-
Vílchez, J. L., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. International Journal of Molecular Sciences, 12(11), 7848-7861.
-
Stephanopoulos, G. (2012). Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus. Nature Chemical Biology, 8(9), 784-786.
-
Dubern, J. F., & Diggle, S. P. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. Molecular BioSystems, 4(9), 882-888.
-
White, J. D., & Dimsdale, M. J. (1969). The Conversion of Cyclopenin into Viridicatin. Journal of the Chemical Society D: Chemical Communications, (21), 1285-1286.
-
Kubina, R., & Kabała-Dzik, A. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099.
-
Stephanopoulos, G. (2012). Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus. Nature Chemical Biology, 8(9), 784-786.
-
Kato, A., et al. (2007). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Phytochemistry Reviews, 6(2-3), 299-311.
-
ResearchGate. (n.d.). Biosynthesis of camptothecin from [1-13 C]Glc.
-
Mat-aroh, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3489.
-
European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE.
-
ResearchGate. (n.d.). Furochinoline alkaloids in plants from Rutaceae family - A review.
-
Grundon, M. F. (1983). The Quinoline Alkaloids. In P. G. Waterman & M. F. Grundon (Eds.), Chemistry and Chemical Taxonomy of the Rutales (pp. 9-30). Academic Press.
-
Rampioni, G., et al. (2023). Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. Frontiers in Microbiology, 14, 1184307.
-
ResearchGate. (n.d.). Plant-like alkaloid biosynthesis in fungi.
-
Yamamoto, K., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.
-
ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
-
Szewczyk, A., et al. (2021). Ruta chalepensis L. In Vitro Cultures as a Source of Bioactive Furanocoumarins and Furoquinoline Alkaloids. Molecules, 26(11), 3296.
-
ResearchGate. (n.d.). Biosynthesis of viridicatin-type fungal alkaloids.
-
Wang, Y., et al. (2021). Convergent evolution of berberine biosynthesis. Science Advances, 7(49), eabk2351.
-
Klapper, M., et al. (2016). Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. ACS Chemical Biology, 11(10), 2849-2856.
-
Huang, R., et al. (2021). Convergent biochemical pathways for xanthine alkaloid production in plants evolved from ancestral enzymes with different catalytic properties. Molecular Biology and Evolution, 38(7), 2826-2838.
-
Muszyńska, B., & Sułkowska-Ziaja, K. (2016). Furochinoline alkaloids in plants from Rutaceae family – a review. Current Issues in Pharmacy and Medical Sciences, 29(1), 33-38.
-
Gavhale, S. D., et al. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Current Microbiology and Applied Sciences, 3(1), 414-423.
-
Longdom Publishing. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity.
-
ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
-
ExplorEnz. (n.d.). EC 4.1.99.27.
-
Soong, J. L., et al. (2022). Plant Isotope Labeling by 13C and 15N Labelling Chamber. JoVE.
-
ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids in Cinchona species.
-
Dubern, J. F., & Diggle, S. P. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. Molecular BioSystems, 4(9), 882-888.
-
Zhang, Z. X., et al. (2021). Biosynthesis of Viridicatol in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring. Organic Letters, 23(24), 9489-9492.
-
ResearchGate. (n.d.). Biosynthesis of 2-alkyl-4(1 h)-quinolones.
-
Aucher, A., & Noel, J. P. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 111(7), 4463-4503.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The conversion of cyclopenin into viridicatin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. enzyme-database.org [enzyme-database.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. ijcmas.com [ijcmas.com]
- 18. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. Biosynthesis of camptothecin. In silico and in vivo tracer study from [1-13C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 4,8-Dichloro-5-methoxy-2-methylquinoline
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4,8-dichloro-5-methoxy-2-methylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and functionalized analogues are of significant interest to researchers.[1] This protocol outlines a robust, two-stage synthetic strategy commencing with an acid-catalyzed Combes cyclization to construct the core quinoline ring system, followed by a chlorination step to yield the final product. The rationale behind key experimental choices, safety precautions, and methods for purification and characterization are detailed to ensure reproducibility and success for researchers in organic synthesis and drug development.
Introduction and Scientific Background
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern of the target molecule, featuring chloro groups at the 4- and 8-positions and a methoxy group at the 5-position, renders it a versatile intermediate for further functionalization via nucleophilic substitution reactions, particularly at the C4 position.
The synthetic approach detailed herein is predicated on two classical and reliable transformations in heterocyclic chemistry:
-
The Combes Quinoline Synthesis : This reaction facilitates the formation of the quinoline core through the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4] It is a powerful method for generating 2,4-disubstituted quinolines.[4] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration under strong acid catalysis to yield the aromatic quinoline system.[2]
-
Deoxychlorination with Phosphorus Oxychloride (POCl₃) : The intermediate product of the Combes synthesis is a quinolin-4-one. The conversion of the C4-hydroxyl group (in its tautomeric form) to a chloride is a critical step for activating the molecule for subsequent nucleophilic substitution. POCl₃ is a standard and effective reagent for this transformation.[5][6][7] The mechanism involves an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by chloride.[5][7]
This guide provides a logical workflow, from the preparation of the necessary aniline precursor to the final purified product, grounded in established chemical principles.
Overall Synthetic Workflow
The synthesis is a multi-step process beginning with a commercially available starting material to generate the required substituted aniline, which is then used in the main two-stage synthesis.
Sources
- 1. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Greener Synthesis Methods for Functionalized Quinolines
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, integral to a vast array of pharmaceuticals and functional materials.[1][2] However, classical synthetic routes like the Skraup and Friedländer reactions often necessitate harsh conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety challenges.[1][3] This guide moves beyond these traditional constraints, embracing the principles of green chemistry to offer researchers a detailed compendium of modern, sustainable, and highly efficient protocols for the synthesis of functionalized quinolines. We will explore a range of advanced methodologies, including microwave and ultrasound-assisted reactions, multicomponent strategies, innovative catalytic systems, and the use of benign solvent systems. Each section provides not only a step-by-step protocol but also the scientific rationale behind the method, comparative data, and visual workflows to empower researchers in drug development and materials science to adopt safer, faster, and more environmentally responsible synthetic practices.
The Imperative for Green Synthesis
Traditional methods for quinoline synthesis, while foundational, often exhibit low atom economy, rely on aggressive reagents (e.g., concentrated sulfuric acid), require high temperatures leading to significant energy consumption, and generate substantial hazardous waste.[1][4][5] Green chemistry offers a framework to redesign these syntheses, focusing on minimizing environmental impact while often enhancing efficiency.[4][6] Key green approaches discussed herein include the use of alternative energy sources to reduce reaction times, the design of atom-economical multicomponent reactions (MCRs), and the application of recyclable catalysts and non-toxic solvents.[2][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,8-Dichloro-5-methoxy-2-methylquinoline in Cancer Cell Line Studies
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Quinoline Derivative in Oncology Research
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, halogenated and methoxylated derivatives have garnered significant attention for their potent and selective anticancer properties. This guide focuses on the application of 4,8-dichloro-5-methoxy-2-methylquinoline, a compound of interest for its potential as a cytotoxic agent against cancer cells.
Due to the limited direct studies on 4,8-dichloro-5-methoxy-2-methylquinoline, this document draws parallels with and builds upon the extensive research conducted on structurally similar and highly potent analogs, such as 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. Research on this analog has demonstrated remarkable cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[1][2] These findings provide a strong rationale for investigating 4,8-dichloro-5-methoxy-2-methylquinoline and offer a validated framework for its preclinical evaluation.
This guide provides a comprehensive overview of the scientific context, key experimental protocols, and data interpretation strategies for researchers exploring the anticancer potential of this compound.
Scientific Rationale and Mechanistic Insights
The therapeutic potential of quinoline derivatives often stems from their ability to interfere with fundamental cellular processes in cancer cells, such as proliferation, survival, and migration. Based on the activity of analogous compounds, 4,8-dichloro-5-methoxy-2-methylquinoline is hypothesized to exert its anticancer effects through the following mechanisms:
-
Inhibition of Proliferation and Induction of Cell Cycle Arrest: A key hallmark of cancer is uncontrolled cell division. Compounds like the aforementioned analog have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[1]
-
Induction of Apoptosis: The selective killing of cancer cells is a primary goal of chemotherapy.[3] It is postulated that 4,8-dichloro-5-methoxy-2-methylquinoline may trigger programmed cell death (apoptosis) by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[1]
-
Modulation of Key Signaling Pathways: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, survival, and resistance to therapy.[4] The potent anticancer activity of related quinoline derivatives has been attributed to their ability to inhibit this pathway.[1][5][6]
The following diagram illustrates the hypothesized mechanism of action, targeting the PI3K/AKT/mTOR signaling pathway.
Caption: Hypothesized signaling pathway modulation by 4,8-dichloro-5-methoxy-2-methylquinoline.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the in vitro evaluation of 4,8-dichloro-5-methoxy-2-methylquinoline.
Cell Line Selection and Culture
The choice of cell lines is critical for obtaining meaningful data. It is recommended to use a panel of cell lines, including those known to be sensitive to PI3K/AKT/mTOR inhibitors.
Recommended Cell Lines:
-
Pancreatic Cancer: PANC-1[1]
-
Liver Cancer: SMMC-7721[1]
-
Gastric Cancer: AGS[1]
-
Normal Control: Human normal intestinal epithelial HIEC cells[1] or other non-cancerous cell lines to assess selectivity.[7]
Protocol for Cell Culture:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to ensure exponential growth.
Preparation of Compound Stock and Working Solutions
Accurate preparation of the test compound is crucial for reproducibility.
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of 4,8-dichloro-5-methoxy-2-methylquinoline in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare working solutions by serially diluting the stock solution in a complete cell culture medium. Ensure the final DMSO concentration in the highest treatment group does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the compound on cell viability.[8][9]
Table 1: Overview of Common Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages |
| MTT/XTT Assay | Measures metabolic activity through the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells. | Well-established, cost-effective. |
| Resazurin (alamarBlue) Assay | Resazurin is reduced to the fluorescent resorufin by metabolically active cells.[3] | Highly sensitive, non-toxic to cells, allows for kinetic monitoring. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of cytotoxicity. | Directly measures cell death. |
| ATP-based Assay | Quantifies ATP levels, which correlate with the number of viable cells. | High sensitivity and rapid. |
Protocol for Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4,8-dichloro-5-methoxy-2-methylquinoline (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Seed cells in a 6-well plate and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
Western blotting is used to measure the protein expression levels of key components of the target signaling pathway.
Protocol:
-
Treat cells with the compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram outlines the general experimental workflow for evaluating the anticancer effects of 4,8-dichloro-5-methoxy-2-methylquinoline.
Caption: Experimental workflow for in vitro evaluation.
Data Interpretation and Troubleshooting
-
IC50 Values: A low micromolar or nanomolar IC50 value suggests potent cytotoxic activity. It is important to compare the IC50 values across different cell lines to assess for selectivity.
-
Apoptosis and Cell Cycle Data: A significant increase in the percentage of apoptotic cells and an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) provide strong evidence for the compound's mechanism of action.
-
Western Blot Results: A dose-dependent decrease in the phosphorylation of PI3K, AKT, and mTOR would confirm the inhibitory effect of the compound on this signaling pathway.
-
Troubleshooting: High variability in assay results can be due to inconsistent cell seeding, inaccurate compound dilutions, or contamination. Ensure proper aseptic techniques and careful pipetting.
Conclusion and Future Directions
The protocols and scientific rationale outlined in this guide provide a comprehensive framework for the preclinical evaluation of 4,8-dichloro-5-methoxy-2-methylquinoline as a potential anticancer agent. By leveraging the knowledge gained from structurally similar compounds, researchers can efficiently investigate its mechanism of action and therapeutic potential. Future studies should focus on in vivo efficacy and toxicity in animal models to further validate its clinical promise.
References
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
El-Sayed, M. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(11), 864-874. Retrieved January 25, 2026, from [Link]
-
Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Retrieved January 25, 2026, from [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine (United States Patent No. US3560508A). Google Patents.
-
van Beijnum, J. R., Giovannetti, E., Poel, D., Nowak-Sliwinska, P., & Griffioen, A. W. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3537-3543. Retrieved January 25, 2026, from [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. Retrieved January 25, 2026, from [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. Retrieved January 25, 2026, from [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. (2025). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
-
What tests can be performed to check the effect of drug on cancer cell line? (2019). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of 4,8-Dichloro-5-methoxy-2-methylquinoline using an MTT Assay
Introduction: Investigating the Therapeutic Potential of Novel Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Modifications to the quinoline ring system have led to the development of potent therapeutic agents. 4,8-Dichloro-5-methoxy-2-methylquinoline is a synthetic quinoline derivative with potential for anticancer research. While direct cytotoxic data for this specific compound is emerging, related methoxylated and chlorinated quinoline analogs have demonstrated significant efficacy against various cancer cell lines. For instance, compounds such as 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have shown remarkable cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[3] Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline has been identified as a promising lead compound for its antitumor activity in human colorectal cancer.[4][5] These findings provide a strong rationale for investigating the cytotoxic potential of 4,8-Dichloro-5-methoxy-2-methylquinoline.
This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of 4,8-Dichloro-5-methoxy-2-methylquinoline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[6][7] The principle of the assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
These application notes are designed for researchers, scientists, and drug development professionals to guide them through the experimental workflow, from reagent preparation to data interpretation, while ensuring the scientific integrity and trustworthiness of the results.
I. Foundational Principles: Causality in Experimental Design
The successful execution of an MTT cytotoxicity assay hinges on a clear understanding of the underlying biological and chemical principles. The choices made at each step of the protocol directly impact the quality and reliability of the data.
A. Compound Handling and Preparation: The Critical First Step
The physicochemical properties of 4,8-Dichloro-5-methoxy-2-methylquinoline, such as its solubility and stability, are paramount for accurate dosing. Due to the presence of chloro and methoxy groups, this compound is predicted to have low aqueous solubility. Therefore, an organic solvent is required to prepare a stock solution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial studies due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most cell culture media at low concentrations (<0.5%). It is crucial to determine the maximum tolerated DMSO concentration for the chosen cell line(s) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation and Storage: A high-concentration stock solution (e.g., 10-50 mM) should be prepared to minimize the volume of solvent added to the cell culture wells. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which could lead to compound degradation.
B. The MTT Assay: A Measure of Metabolic Activity
The MTT assay is an indirect measure of cell viability that reflects the metabolic activity of the cell population.
-
Mechanism: The reduction of MTT to formazan is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase.[6] Therefore, the assay is sensitive to agents that affect mitochondrial function.
-
Limitations: It is important to recognize that certain compounds can interfere with the MTT assay. For example, compounds with reducing properties may convert MTT to formazan non-enzymatically, leading to false-positive results. Conversely, compounds that inhibit mitochondrial respiration without causing immediate cell death may lead to an underestimation of viability. Therefore, it is advisable to confirm cytotoxic effects with an alternative assay, such as a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay, particularly for lead compounds of interest.
II. Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for assessing the cytotoxicity of 4,8-Dichloro-5-methoxy-2-methylquinoline in adherent cancer cell lines.
A. Materials and Reagents
-
4,8-Dichloro-5-methoxy-2-methylquinoline
-
Selected cancer cell line(s) (e.g., HCT116, Caco-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
B. Experimental Workflow
The following diagram illustrates the key steps in the MTT cytotoxicity assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
C. Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine the optimal cell seeding density to ensure that the cells are in the logarithmic growth phase at the end of the experiment and that the absorbance values are within the linear range of the microplate reader. A typical starting point is 1 x 104 cells/well in a 96-well plate.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 4,8-Dichloro-5-methoxy-2-methylquinoline in complete medium from the stock solution. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound.
-
Include appropriate controls (see Section III).
-
Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After the incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
III. Trustworthiness: A Self-Validating System
The inclusion of proper controls is essential to ensure the validity and reliability of the experimental results.
A. Essential Controls for Every Assay
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is used to determine the baseline cell viability (100%) and to ensure that the solvent itself does not have a cytotoxic effect.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or cisplatin). This control validates the assay system and the responsiveness of the cells to cytotoxic stimuli.
-
Blank Control: Wells containing only cell culture medium (no cells). This control is used to subtract the background absorbance from all other readings.
-
Untreated Control: Cells incubated in complete medium without any treatment. This control should yield similar results to the vehicle control if the solvent is not toxic.
B. Logical Relationships of Controls
The following diagram illustrates the relationships between the different experimental groups and controls.
Caption: Logical relationships of controls in a cytotoxicity assay.
IV. Data Analysis and Interpretation
A. Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
B. Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell growth by 50%. This value is a standard measure of a compound's cytotoxic potency.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
C. Sample Data Presentation
The following table provides an example of how to present the results of an MTT cytotoxicity assay.
| Concentration of 4,8-Dichloro-5-methoxy-2-methylquinoline (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.180 | 0.070 | 94.4 |
| 1 | 0.950 | 0.065 | 76.0 |
| 10 | 0.550 | 0.050 | 44.0 |
| 50 | 0.200 | 0.030 | 16.0 |
| 100 | 0.100 | 0.020 | 8.0 |
IC50 Value: Based on the sample data, the IC50 value would be determined by plotting this data and fitting a dose-response curve.
V. Conclusion and Future Directions
This application note provides a robust and reliable protocol for the initial in vitro cytotoxic evaluation of 4,8-Dichloro-5-methoxy-2-methylquinoline using the MTT assay. Adherence to the outlined procedures, including the diligent use of controls, will ensure the generation of high-quality, reproducible data.
Should 4,8-Dichloro-5-methoxy-2-methylquinoline demonstrate significant cytotoxic activity, further investigations into its mechanism of action are warranted. These could include studies on cell cycle progression, apoptosis induction (e.g., annexin V/propidium iodide staining), and the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which has been implicated in the activity of similar quinoline derivatives.[3][4]
References
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. (2025). National Institutes of Health. Retrieved from [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025). ResearchGate. Retrieved from [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
8-[(2-Chloro-5-thiazolyl)methoxy]quinoline. (n.d.). PubChem. Retrieved from [Link]
-
4,8-Dimethoxy-2-methylquinoline-5-carboximidamide. (n.d.). PubChem. Retrieved from [Link]
-
4,5-Dichloroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
4,7-Dichloro-2-(methoxymethyl)-8-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
-
4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,8-Dichloro-2-(trifluoromethyl)quinoline | 18706-35-9 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 4,8-Dichloro-5-methoxy-2-methylquinoline via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive protocol for the purification of 4,8-dichloro-5-methoxy-2-methylquinoline, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will detail the systematic approach to solvent system selection via Thin-Layer Chromatography (TLC), followed by a step-by-step guide to the flash chromatography procedure, from column equilibration to fraction analysis. This guide is designed to equip researchers with the necessary information to achieve high purity of the target compound, a critical step in the synthesis of bioactive molecules.
Introduction: The Rationale for Purification
Substituted quinolines are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound 4,8-dichloro-5-methoxy-2-methylquinoline serves as a crucial building block in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and potential downstream toxicological issues in drug development.
Column chromatography is a fundamental technique for the purification of organic compounds.[1] This application note specifically addresses the purification of 4,8-dichloro-5-methoxy-2-methylquinoline using automated flash column chromatography, a technique that offers rapid and efficient separation. The protocol is designed to be a self-validating system, where the principles of chromatography are applied to ensure a successful and reproducible purification.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation of the target compound from any impurities, with a target Retention Factor (Rf) of approximately 0.25-0.35.[1] An Rf in this range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening).[1]
Materials for TLC
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude sample of 4,8-dichloro-5-methoxy-2-methylquinoline dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
-
A selection of solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)
-
UV lamp for visualization (254 nm)
Protocol for TLC Solvent System Screening
-
Prepare the TLC Chamber: Line the inside of a TLC chamber with filter paper and add a small amount of the chosen solvent system. Close the chamber and allow it to become saturated with solvent vapor.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the dissolved crude sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[2] Allow the solvent front to travel up the plate.
-
Visualize the Plate: Once the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[2]
-
Calculate the Rf Value: The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize the Solvent System: Adjust the polarity of the mobile phase to achieve the target Rf value. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[3] If the Rf is too low, increase the polarity by adding more ethyl acetate. If the Rf is too high, decrease the polarity by adding more hexane.
The following diagram illustrates the workflow for TLC solvent system optimization:
Caption: Workflow for TLC solvent system optimization.
Automated Flash Column Chromatography Protocol
Once an optimal solvent system has been determined by TLC, the purification can be scaled up to an automated flash chromatography system.
Materials and Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Crude 4,8-dichloro-5-methoxy-2-methylquinoline
-
Solvents for the mobile phase (as determined by TLC)
-
Test tubes or vials for fraction collection
-
Rotary evaporator
Column Parameters and Sample Loading
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution, starting with a lower polarity and gradually increasing, often provides better separation than an isocratic elution.[4] |
| Sample Loading | Dry Loading | Adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a dry powder often results in better resolution than liquid injection. |
Step-by-Step Purification Protocol
-
Column Equilibration: Equilibrate the silica gel column with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) until the baseline on the detector is stable.
-
Sample Preparation for Dry Loading: Dissolve the crude 4,8-dichloro-5-methoxy-2-methylquinoline in a minimal amount of a low-boiling-point solvent like dichloromethane. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.
-
Column Loading: Carefully load the dry sample onto the top of the equilibrated column.
-
Elution and Fraction Collection: Begin the chromatography run using a gradient elution. A typical gradient might start at 5% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate over several column volumes. Collect fractions throughout the run.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,8-dichloro-5-methoxy-2-methylquinoline.[1]
The following diagram outlines the flash chromatography workflow:
Caption: Automated flash chromatography workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[5]
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of 4,8-dichloro-5-methoxy-2-methylquinoline using automated flash column chromatography. By following the systematic approach of TLC-based method development followed by a carefully executed flash chromatography run, researchers can obtain this key synthetic intermediate in high purity, thereby ensuring the quality and reliability of their subsequent research and development activities.
References
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
-
PubChem. (n.d.). 4,8-Dichloro-3-ethyl-5-methoxy-2-methylquinoline. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]
-
PENTA. (2025). Quinoline - Safety Data Sheet. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. Available from: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available from: [Link]
-
PubChem. (n.d.). 4,8-Dichloroquinoline. Available from: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. tcichemicals.com [tcichemicals.com]
Analytical techniques for the characterization of quinoline derivatives
An In-Depth Technical Guide to the Analytical Characterization of Quinoline Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential analytical techniques for the characterization of quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making its precise characterization paramount for establishing structure-activity relationships (SAR), ensuring quality control, and meeting regulatory standards.[1] This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Chapter 1: Spectroscopic Characterization
Spectroscopic methods are fundamental to the analysis of quinoline derivatives, providing critical information about their electronic structure, functional groups, and atomic connectivity.
UV-Visible and Fluorescence Spectroscopy
Expertise & Experience: UV-Visible (UV-Vis) and Fluorescence spectroscopy are powerful for probing the electronic properties of the quinoline ring system. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For quinoline derivatives, these transitions are typically π-π* and n-π* transitions.[2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the quinoline core and the polarity of the solvent (solvatochromism). Fluorescence spectroscopy, which measures the emission of light from an excited state, offers even greater sensitivity and specificity for fluorescent derivatives.
Trustworthiness: The reliability of UV-Vis data hinges on the purity of the solvent and the precise determination of the analyte's concentration. Spectroscopic grade solvents are mandatory to avoid interference from impurities.[2] For fluorescence, it is crucial to operate at concentrations low enough to prevent inner filter effects, where the sample absorbs too much of the excitation or emission light, leading to non-linear and inaccurate intensity readings.
-
Sample Preparation :
-
Prepare a stock solution of the quinoline derivative in a high-purity, spectroscopic grade solvent (e.g., chloroform or methanol) at a concentration of approximately 10-12 mM.[2][3]
-
Create a series of dilutions in different spectroscopic grade solvents (e.g., n-hexane, chloroform, isopropanol, methanol) to a final concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.[2][3] This concentration range typically ensures the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
-
Instrument Setup :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the pure solvent to be used for the sample dilution.
-
Run a baseline correction (autozero) across the desired wavelength range (typically 200-800 nm) to subtract any absorbance from the solvent and cuvette.
-
-
Data Acquisition :
-
Replace the solvent in the sample cuvette with the diluted quinoline derivative solution.
-
Scan the sample across the same wavelength range.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Repeat the measurement for the sample in each of the different solvents.
-
-
Data Interpretation :
-
The spectra will show characteristic bands for the quinoline system.[4]
-
A shift in λmax upon changing solvent polarity indicates solvatochromism. A bathochromic (red) shift with increasing solvent polarity often suggests a π-π* transition where the excited state is more polar than the ground state.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which is a characteristic constant for the compound at a specific wavelength.
-
| Derivative Type | Typical λmax Range (nm) | Transition Type |
| Unsubstituted Quinoline | 270 - 320 | π-π |
| Amino-substituted Quinoline | 340 - 400 | π-π (with charge transfer character) |
| Nitro-substituted Quinoline | 330 - 380 | π-π* and n-π* |
Note: These values are approximate and can vary significantly based on substitution patterns and solvent.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is indispensable for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For quinoline derivatives, FTIR is used to confirm the presence of the quinoline core through its characteristic C=C and C=N stretching vibrations and, more importantly, to identify substituents (e.g., -OH, -NH₂, C=O, -Cl) by their unique absorption bands.[5][6] Comparing the spectra of a parent quinoline with its derivative allows for a direct confirmation of a successful chemical modification. For example, the appearance of a strong, sharp peak around 1700 cm⁻¹ would confirm the addition of a carbonyl group.
Trustworthiness: A self-validating FTIR protocol involves ensuring the sample is free of moisture, as the broad O-H stretching band from water can obscure important regions of the spectrum (around 3200-3600 cm⁻¹). Running a background scan immediately before the sample scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that all observed peaks originate from the sample itself.
-
Instrument and Sample Preparation :
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid quinoline derivative powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition :
-
Collect a "background" spectrum of the empty, clean ATR crystal. This is a critical step to remove instrument and environmental (CO₂, H₂O) signals.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[5]
-
-
Data Interpretation :
-
The resulting spectrum will show transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Identify characteristic peaks corresponding to specific functional groups by comparing their positions to correlation charts.[7]
-
Pay close attention to the "fingerprint region" (below 1500 cm⁻¹) which contains a complex pattern of peaks unique to the specific molecule.
-
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| C=C / C=N (Quinoline Ring) | 1620 - 1450 | Stretch |
| C-Cl | 850 - 550 | Stretch |
| C=O (Carboxylic Acid/Ester) | 1760 - 1690 | Stretch |
| O-H (Alcohol/Phenol) | 3600 - 3200 (Broad) | Stretch |
| N-H (Amine) | 3500 - 3300 | Stretch |
Source: Adapted from spectroscopic data found in various studies.[5][6][8]
Caption: Workflow for FTIR Spectroscopic Analysis via ATR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful technique for the complete structural elucidation of organic molecules like quinoline derivatives.[9] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For quinoline derivatives, key diagnostic information includes the chemical shifts of aromatic protons (typically 7.0-9.0 ppm), the coupling patterns (J-coupling) that reveal which protons are adjacent, and the integration values that correspond to the number of protons. For complex or novel derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) are essential to definitively establish proton-proton connectivities.[10]
Trustworthiness: The validity of an NMR structure determination rests on obtaining high-resolution spectra and making unambiguous assignments. This requires using a deuterated solvent of high purity to avoid large interfering solvent peaks. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) to accurately reference the chemical shifts. For quantitative NMR (qNMR), a certified internal standard of known concentration must be used, and care must be taken to ensure full relaxation of all nuclei for accurate integration.
-
Sample Preparation :
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters include spectral width, acquisition time, and number of scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Interpretation :
-
¹H NMR :
-
Chemical Shift (δ) : The position of a signal indicates the electronic environment of the proton(s). Protons on the quinoline ring are deshielded and appear at high ppm values.
-
Integration : The area under each signal is proportional to the number of protons it represents.
-
Multiplicity : The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.
-
-
¹³C NMR :
-
Provides a signal for each unique carbon atom in the molecule. The chemical shifts indicate the carbon's hybridization and electronic environment.
-
-
2D NMR (if needed) : Run a COSY experiment to identify cross-peaks, which indicate which protons are coupled (i.e., close to each other in the molecular structure).
-
| Atom | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic Protons (¹H) | 7.0 - 9.0 | H2 and H8 are often the most downfield. |
| Aliphatic Protons (¹H) | 0.5 - 4.5 | Depends on proximity to electronegative atoms. |
| Aromatic Carbons (¹³C) | 110 - 150 | Quaternary carbons can be weaker. |
| Carbonyl Carbon (¹³C) | 160 - 220 | Diagnostic for C=O groups. |
Source: Adapted from various NMR studies of quinoline derivatives.[10][11][12]
Caption: Workflow for NMR-based Structural Elucidation.
Chapter 2: Chromatographic Separation
Chromatography is essential for assessing the purity of quinoline derivatives and for isolating them from reaction mixtures. The choice between liquid and gas chromatography depends primarily on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse technique for the purity analysis and quantification of most quinoline derivatives, which are often non-volatile and thermally sensitive. Reverse-phase (RP) HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode. The separation is governed by the partitioning of the analyte between the two phases. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with a wide range of polarities can be separated in a single run.
Trustworthiness: A robust HPLC method requires careful validation. This includes demonstrating specificity (the ability to resolve the analyte from impurities), linearity (a linear relationship between detector response and concentration), accuracy, and precision.[13] The mobile phase should be filtered and degassed to prevent blockages and baseline instability. A guard column is often used to protect the more expensive analytical column from strongly retained impurities.
-
Sample and Mobile Phase Preparation :
-
Accurately weigh and dissolve the quinoline derivative in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.[13]
-
Prepare the mobile phase. A common starting point is a mixture of water (A) and acetonitrile (B), both containing a small amount of an acid like formic acid or phosphoric acid (0.1%) to ensure sharp peak shapes by suppressing the ionization of silanol groups on the stationary phase.[14]
-
Filter and degas the mobile phase components.
-
-
Instrument Setup :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Detector : Diode Array Detector (DAD) or UV-Vis detector set to a λmax of the analyte.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Gradient : A typical gradient might be: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
-
Data Acquisition and Analysis :
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
The output chromatogram plots detector response versus retention time.
-
The area of the main peak relative to the total area of all peaks provides the percent purity of the sample.
-
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies | MDPI [mdpi.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Microwave-Assisted Synthesis of 2,4-Disubstituted Quinolines: A Modern Approach to a Privileged Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Traditional methods for synthesizing these vital heterocycles, such as the Skraup, Doebner-Von Miller, and Friedländer reactions, often require harsh conditions, long reaction times, and can generate significant waste.[2][3][4] This application note details a robust and highly efficient protocol for the synthesis of 2,4-disubstituted quinolines utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this approach dramatically reduces reaction times from hours or days to mere minutes, often with improved yields and simpler purification procedures.[5][6] We will delve into the mechanistic underpinnings of the microwave-accelerated Friedländer annulation, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting.
Part 1: Theoretical Framework: The Synergy of Microwaves and Classic Chemistry
The Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating methods.[6][7] Unlike traditional heating, which relies on slow and inefficient heat transfer through convection, microwave irradiation heats the reaction mixture directly and volumetrically.[6][8] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[5]
-
Dipolar Polarization: Molecules with a permanent dipole moment, such as polar solvent molecules or reagents, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.
This direct energy transfer allows for "superheating" of solvents far above their atmospheric boiling points in sealed vessels, leading to dramatic accelerations in reaction rates.[8] The key advantages of MAOS include:
-
Rapid Reaction Times: Reactions that take hours or days can often be completed in minutes.[9][10]
-
Higher Yields and Purity: Uniform heating minimizes byproduct formation that can result from hotspots in conventional heating.[5][6]
-
Energy Efficiency: Direct heating of the sample is more energy-efficient than heating a large oil bath and reaction apparatus.[11]
-
Greener Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents.[6][9]
The Friedländer Annulation: A Classic Route to Quinolines
The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline ring system. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically a ketone.[12][13] The reaction can be catalyzed by either acids or bases, though acid catalysis is often more effective.[13]
The application of microwave energy to the Friedländer synthesis provides a significant improvement over traditional methods, which can require high temperatures or strong acids and long reaction times to proceed efficiently.[14][15] A notable advancement is the use of neat acetic acid as both a green solvent and an acid catalyst under microwave irradiation, which can afford excellent yields in just a few minutes.[13][14][15]
Reaction Mechanism
Two primary mechanisms are proposed for the Friedländer annulation.[12] The key difference lies in the initial step: an aldol-type condensation or the formation of a Schiff base. Both pathways converge to form the final quinoline product through subsequent cyclization and dehydration steps.
Part 2: Experimental Application & Protocols
This section provides a detailed protocol for the microwave-assisted Friedländer synthesis of a 2,4-disubstituted quinoline, based on the highly efficient method utilizing neat acetic acid.[14][15]
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| 2-Aminobenzophenone | ReagentPlus®, 98% | Sigma-Aldrich |
| Cyclohexanone | ACS Reagent, ≥99.8% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific |
| Ethanol | 200 Proof, ACS | VWR |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | VWR |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Anhydrous Sodium Sulfate | Laboratory Grade | - |
| Equipment | Specification/Model Example |
| Dedicated Microwave Synthesis Reactor | CEM Discover™ SP / Biotage® Initiator+ |
| 10 mL Microwave Reaction Vial with Snap Cap/Septum | Appropriate for the reactor |
| Magnetic Stir Bar | Vial-appropriate size |
| Analytical Balance | 0.1 mg readability |
| Rotary Evaporator | Standard laboratory model |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
| Flash Chromatography System (if required) | Standard laboratory setup |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Mass Spectrometer | Standard laboratory model |
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the synthesis, from reactant preparation to final product analysis.
Step-by-Step Synthesis Protocol
Target Synthesis: 2-Phenyl-3,4-dihydro-1H-acridin-9(2H)-one
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 197.2 mg) and cyclohexanone (1.2 mmol, 117.8 mg, 124 µL).
-
Solvent/Catalyst Addition: Add glacial acetic acid (2.0 mL). Expertise Note: Using neat acetic acid serves the dual purpose of being a polar, microwave-absorbent solvent and the necessary acid catalyst, simplifying the reaction setup.[15]
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5 minutes, with magnetic stirring.[14][15] Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
-
Reaction Work-up: After the irradiation is complete, allow the vial to cool to room temperature (either passively or via the instrument's compressed air cooling system).
-
Neutralization: Carefully uncap the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 20 mL of water. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is neutral to pH paper.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product is often of high purity.[16] Assess the purity by TLC. If necessary, purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Characterize the final product by NMR and mass spectrometry to confirm its identity and purity. The expected yield for this reaction is typically excellent (>90%).[14][15]
Part 3: Optimization and Troubleshooting
The true power of MAOS lies in its capacity for rapid reaction optimization.[9] The parameters below can be systematically varied to improve yields or adapt the protocol for different substrates.
| Parameter | Initial Condition | Variation Strategy & Rationale |
| Temperature | 160 °C | Range: 120-200 °C. Lower temperatures may require longer times but can reduce byproduct formation for sensitive substrates. Higher temperatures can accelerate the reaction but risk decomposition.[17] |
| Time | 5 minutes | Range: 2-30 minutes. Monitor reaction progress by TLC at short intervals to find the minimum time required for completion, saving energy and preventing degradation.[16] |
| Solvent | Neat Acetic Acid | If substrates have poor solubility or reactivity, consider high-boiling polar solvents like DMF or NMP.[16] For a greener approach, solvent-free conditions (reactants adsorbed on a solid support like silica or alumina) can be explored.[10][17] |
| Catalyst | Acetic Acid | For less reactive substrates, stronger acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., InCl₃, Sc(OTf)₃) can be tested, although this may require solvent adjustments.[12][18] |
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction or substrate decomposition.
-
Solution: Incrementally increase the reaction time or temperature. If decomposition is suspected (indicated by charring or multiple spots on TLC), decrease the temperature and increase the time.[9] Ensure substrates are pure and dry.
-
-
No Reaction:
-
Cause: Insufficient heating or low reactivity.
-
Solution: Confirm the solvent is polar enough to absorb microwaves effectively. Consider a more potent catalyst. Verify the accuracy of the reactor's temperature sensor.
-
-
Formation of Multiple Products:
-
Cause: Side reactions due to excessive temperature or time.
-
Solution: Reduce the reaction temperature and/or time. The high degree of control in modern microwave reactors allows for precise parameter adjustments to maximize selectivity.[6]
-
Conclusion
The microwave-assisted Friedländer annulation represents a significant advancement in the synthesis of 2,4-disubstituted quinolines. This application note provides a field-proven, highly efficient, and rapid protocol that adheres to the principles of green chemistry. By significantly reducing reaction times and improving yields, this methodology empowers researchers in drug discovery and materials science to accelerate their synthetic efforts and build libraries of these valuable heterocyclic compounds with greater efficiency and sustainability.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
-
Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing). Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Synthesis of quinolines via the Friedländer reaction under microwave conditions. ResearchGate. Available at: [Link]
-
Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PubMed. Available at: [Link]
-
Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. Available at: [Link]
-
Practical Microwave Synthesis for Organic Chemists. Wiley. Available at: [Link]
-
Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Microwave-assisted Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC - NIH. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC - NIH. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
- Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Google Books.
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ijrpas.com [ijrpas.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
A Tale of Two Quinolines: A Senior Application Scientist's Guide to the Friedländer and Skraup Syntheses
For the medicinal chemist, the quinoline core is a privileged scaffold, a foundational blueprint for a multitude of therapeutic agents. From the historic antimalarial quinine to modern anticancer drugs, the versatility of this bicyclic heterocycle is undeniable.[1][2] Mastering its synthesis is therefore a critical skill for researchers in drug discovery and development. Among the classical methods, the Friedländer annulation and the Skraup synthesis represent two powerful, yet fundamentally different, approaches to this essential framework.
This comprehensive guide moves beyond simple textbook descriptions to provide field-proven insights into the experimental realities of these reactions. We will dissect the causality behind procedural choices, offer detailed, self-validating protocols, and present a comparative analysis to inform your synthetic strategy.
Strategic Overview: Choosing Your Path to the Quinoline Core
The choice between the Friedländer and Skraup synthesis is a strategic one, dictated by the desired substitution pattern, the availability of starting materials, and tolerance for the reaction conditions. The Skraup synthesis is a robust, albeit often harsh, method for producing quinolines that are typically unsubstituted on the pyridine ring.[3][4] In stark contrast, the Friedländer synthesis offers remarkable versatility and milder conditions, allowing for the construction of a wide array of highly functionalized quinolines.[3][5]
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or derivative), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)[1][4][6] | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group (e.g., ketone, ester)[5][7] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄)[1] | Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., KOH, NaOH)[5][8] |
| Conditions | Harsh: Strongly acidic, high temperatures (>150°C), highly exothermic[3][9] | Generally milder; can be acidic, basic, or neutral, often at lower temperatures[3] |
| Substrate Scope | Primarily for simple quinolines, substitution on the benzene ring[3] | Broad scope, allows for diverse substitution on both rings[3][8] |
| Typical Yield | Moderate to good (can be highly optimized)[3][10] | Good to excellent[3][11] |
| Key Challenge | Controlling the violent, exothermic reaction[6][9] | Regioselectivity with unsymmetrical ketones[5] |
The Friedländer Annulation: Precision and Versatility
First reported by Paul Friedländer in 1882, this reaction involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5][12] Its broad substrate scope and generally high yields make it a preferred method for synthesizing complex, substituted quinolines.[3]
The Underlying Mechanism
Two mechanistic pathways are generally accepted for the Friedländer synthesis.[13] The prevailing pathway often depends on the specific reactants and conditions (acidic vs. basic).
-
Aldol Condensation First: The reaction initiates with an aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular conjugate addition of the aniline amine and subsequent dehydration to form the quinoline ring.
-
Schiff Base First: Alternatively, the 2-aminoaryl carbonyl first forms a Schiff base (imine) with the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration.
Application Protocol: Synthesis of 2,4-diphenyl-quinoline
This protocol provides a representative example of a modern, efficient Friedländer synthesis using an inorganic-organic hybrid material as a recyclable catalyst.
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Fe₃O₄@SiO₂/ZnCl₂ nanocatalyst (0.03 g)
-
Ethanol (5 mL)
-
Ethyl acetate and n-hexane (for chromatography)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminobenzophenone (1 mmol), acetophenone (1.2 mmol), Fe₃O₄@SiO₂/ZnCl₂ nanocatalyst (0.03 g), and ethanol (5 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 1.5-2 hours), cool the reaction mixture to room temperature. The magnetic nanocatalyst can be separated using an external magnet.
-
Isolation: Evaporate the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure 2,4-diphenyl-quinoline. Expected yields are typically high (e.g., >90%).[14]
The Skraup Synthesis: The Classic, Forceful Approach
The Skraup synthesis, discovered in 1880, is a cornerstone of quinoline chemistry.[1][6] It involves the reaction of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally the nitrobenzene corresponding to the starting amine).[4][6]
A Word of Caution: The classic Skraup reaction is notoriously exothermic and can become dangerously violent.[9] Modern protocols almost always include a moderator, such as ferrous sulfate (FeSO₄), to ensure the reaction proceeds smoothly and safely.[3][6]
The Underlying Mechanism
The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form a key reactive intermediate, acrolein.[1][4][9]
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[1][9]
-
Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[4][9]
-
Cyclization: The resulting intermediate is cyclized under the strongly acidic conditions.
-
Dehydration & Oxidation: The cyclized intermediate then dehydrates and is finally oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[9]
Troubleshooting Common Issues:
-
Friedländer Synthesis:
-
Issue: Poor yield or no reaction.
-
Causality & Solution: The catalyst may be inappropriate for the specific substrates. Screen both acid (p-TsOH, TFA) and base (KOH, piperidine) catalysts. Ensure the α-methylene ketone is sufficiently reactive.
-
Issue: Formation of a mixture of regioisomers.
-
Causality & Solution: This occurs with unsymmetrical ketones. The choice of catalyst can influence regioselectivity. Using ionic liquids or introducing a directing group on the ketone can provide a solution. [5] * Issue: Self-condensation of the α-methylene ketone.
-
Causality & Solution: This is a common side reaction under basic conditions. Using milder basic catalysts or switching to an acid-catalyzed system can mitigate this. Alternatively, protecting the 2-amino group as an imine before reaction can prevent this side pathway. [5]
-
-
Skraup Synthesis:
-
Issue: Reaction is too violent and uncontrollable.
-
Causality & Solution: Insufficient moderation of the exotherm. Ensure an adequate amount of ferrous sulfate or boric acid is used. [9]Add the sulfuric acid slowly and with efficient cooling and stirring. Scale down the reaction if necessary until the procedure is well-practiced.
-
Issue: Low Yield.
-
Causality & Solution: Incomplete reaction or loss of material. Ensure the reflux period after the initial exotherm is sufficient for reaction completion. Check that the glycerol used is anhydrous, as water can significantly lower the yield. [3]Ensure the final steam distillation is carried out until the distillate is clear to maximize recovery.
-
Conclusion: Authoritative Grounding for Modern Drug Discovery
Both the Friedländer and Skraup syntheses are venerable and powerful tools for accessing the quinoline scaffold. While the Skraup synthesis remains a potent method for creating simpler quinolines from basic feedstocks, its harsh conditions often limit its applicability. The Friedländer synthesis, with its milder conditions, broader substrate scope, and amenability to modern catalytic systems, provides a more strategic and versatile platform for the complex molecules demanded by modern drug development. [3]Understanding the mechanistic underpinnings and experimental nuances of both methods empowers the research scientist to make informed decisions, troubleshoot effectively, and ultimately accelerate the discovery of new quinoline-based therapeutics.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 24, 2026, from [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. doi:10.15227/orgsyn.002.0079. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. doi:10.1002/0471264180.or028.02. Available at: [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2016). Turkish Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 24, 2026, from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. doi:10.1039/d0ra03763j. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. doi:10.1002/cber.188201502219. Available at: [Link]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (2022, June 28). SlideShare. Retrieved January 24, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (2015). Organic Reactions. doi:10.1002/0471264180.or007.02. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. uop.edu.pk [uop.edu.pk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on Dichloroquinolines
Introduction: The Quinoline Core and the Synthetic Challenge
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern kinase inhibitors. The functionalization of this privileged heterocycle is paramount for modulating pharmacological activity, and among the most powerful methods for achieving this is the nucleophilic aromatic substitution (SNAr) reaction.[1]
Dichloroquinolines, in particular, serve as exceptionally versatile chemical building blocks. The two chlorine atoms act as reactive handles, allowing for sequential and regioselective introduction of diverse functionalities. However, harnessing this potential requires a nuanced understanding of the underlying reactivity principles that govern which chlorine atom reacts and under what conditions. This guide provides a detailed exploration of the SNAr mechanism on dichloroquinolines, followed by field-proven protocols and troubleshooting advice to enable researchers to confidently and successfully synthesize novel quinoline derivatives.
Part 1: Mechanistic Foundations & The Principle of Regioselectivity
The capacity of dichloroquinolines to undergo nucleophilic substitution is rooted in the electron-deficient nature of the quinoline ring system. The nitrogen heteroatom exerts a powerful electron-withdrawing effect (both inductive and mesomeric), which polarizes the ring and makes the carbon atoms at the C2 and C4 positions highly electrophilic and thus susceptible to attack by nucleophiles.[1][2]
The reaction proceeds via the canonical SNAr mechanism, a two-step addition-elimination process.[3][4]
-
Addition of the Nucleophile: The nucleophile attacks one of the chloro-substituted carbon atoms (C2 or C4), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] This step is typically the rate-determining step of the reaction.[4]
-
Elimination of the Leaving Group: Aromaticity is restored as the chloride ion is expelled, yielding the substituted quinoline product.
Caption: The Addition-Elimination Mechanism of SNAr on a Chloroquinoline.
The Decisive Factor: Regioselectivity in 2,4- and 4,7-Dichloroquinolines
For dichloroquinolines like 2,4-dichloroquinoline, the two chlorine atoms are not electronically equivalent. The C4 position is significantly more reactive towards nucleophilic attack than the C2 position. This pronounced regioselectivity can be explained by several factors:
-
Mesomeric Effect: The nitrogen atom can more effectively delocalize the negative charge of the Meisenheimer complex when the attack occurs at the C4 (para) position compared to the C2 (ortho) position. This leads to a more stable intermediate and a lower activation energy for the C4 attack.[5]
-
Electronic Calculations: Density Functional Theory (DFT) calculations, performed on the analogous 2,4-dichloroquinazoline system, reveal that the carbon atom at the 4-position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This indicates that the C4 position is the more electrophilic site and therefore more susceptible to nucleophilic attack.[6][7]
This inherent reactivity difference is a powerful tool for synthetic chemists, as it allows for the selective mono-substitution at the C4 position under milder conditions, leaving the C2 chlorine available for a subsequent, different substitution under more forcing conditions.
In isomers like 4,7-dichloroquinoline, the chlorine at C4 is on the electron-poor pyridine ring, while the C7 chlorine is on the benzenoid ring. The C4 position is vastly more activated toward SNAr, and selective substitution is readily achieved.[8][9]
Part 2: Experimental Protocols & Methodologies
The following protocols are generalized methodologies. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate and nucleophile.
Caption: General workflow for nucleophilic aromatic substitution on dichloroquinolines.
Protocol 1: Selective Mono-Amination of 4,7-Dichloroquinoline
This protocol describes the selective substitution of the C4 chlorine with an amine nucleophile, a common step in the synthesis of many bioactive molecules.[10]
Materials:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Amine nucleophile (e.g., ethane-1,2-diamine) (1.0-1.2 equiv for mono-substitution)
-
Solvent: Dichloromethane (DCM) or an alcohol like ethanol. Alternatively, the reaction can be run neat.[10]
-
Base (optional, for scavenging HCl): A non-nucleophilic base like Diisopropylethylamine (DIPEA) or K₂CO₃.
-
5% Aqueous NaHCO₃, Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,7-dichloroquinoline (1.0 equiv).
-
If running neat, add the amine (1.0-1.2 equiv) directly. If using a solvent, dissolve the dichloroquinoline in the chosen solvent first, then add the amine.
-
Slowly heat the reaction mixture to 80°C with continuous stirring.
-
If required, increase the temperature to 130°C and maintain for 4-8 hours.[10]
-
Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Chloroform/Methanol 9:1).
-
Upon completion, cool the mixture to room temperature.
-
If run neat, dissolve the resulting solid in dichloromethane.
-
Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure mono-aminated product.
Protocol 2: Aryloxylation of 4,7-Dichloroquinoline (O-Nucleophile)
This protocol details the substitution with a phenolic nucleophile, typically requiring a base to generate the more potent phenoxide nucleophile.[1]
Materials:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Phenol (e.g., 4-Fluorophenol) (1.2-1.4 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH, 60% in oil) (1.3 equiv)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Xylene
-
Ethyl acetate, Water, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
If using K₂CO₃: To a flask containing 4,7-dichloroquinoline (1.0 equiv), the phenol (1.2 equiv), and K₂CO₃ (2.0 equiv), add anhydrous DMF.
-
If using NaH (Caution! Flammable gas evolved): To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the phenol (1.2 equiv) and anhydrous DMF. Cool to 0°C and add NaH (1.3 equiv) portion-wise. Stir for 30 minutes at 0°C, then add a solution of 4,7-dichloroquinoline in DMF.
-
Heat the reaction mixture to reflux (or a target temperature, e.g., 140°C) and maintain for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product or quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Thiolation of a Dichloroquinoline Derivative (S-Nucleophile)
This protocol describes the reaction with a thiol, which are typically very potent nucleophiles for SNAr reactions.
Materials:
-
4-Chloro-quinoline derivative (1.0 equiv)
-
Thiol (e.g., Thiophenol) (1.1 equiv)
-
Solvent: Pyridine or DMF
-
Crushed ice, concentrated HCl
Procedure:
-
In a round-bottom flask, dissolve the chloroquinoline substrate in pyridine.[1]
-
Add the thiophenol to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.[1]
-
Filter the resulting solid, wash thoroughly with water, and air dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Part 3: Data Presentation & Comparative Overview
The choice of reaction conditions is critical for achieving high yields and selectivity. The following tables summarize representative conditions for various nucleophilic substitutions on dichloroquinolines.
Table 1: Amination of Dichloroquinolines
| Substrate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | None | Neat | 130 | 7 | N/A | [10] |
| 4,8-Dichloroquinoline | Adamantyl-amine | Pd₂(dba)₃ / BINAP, NaOt-Bu | Toluene | 100 | 24 | 85 | [8] |
| 4,7-Dichloroquinoline | Morpholine | K₂CO₃ | DMF | 120 | 24 | 92 | [1] |
| 2,4-Dichloro-8-methylquinoline | Hydrazine | None | Ethanol | Reflux | N/A | N/A |[11] |
Table 2: Substitution with O- and S-Nucleophiles
| Substrate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | 4-Fluorophenol | PolyDMAP™ | Xylene | ~139 | 18 | 86 | [1] |
| 4,7-Dichloroquinoline | Isoeugenol | K₂CO₃ | DMF | Reflux | Overnight | 63 | [1] |
| 4-Chloro-derivative | Thiophenol | None | Pyridine | Reflux | 4 | 75 |[1] |
Part 4: Key Considerations & Troubleshooting
-
Anhydrous Conditions: The C4-Cl bond is highly susceptible to hydrolysis, especially under basic conditions, to form the corresponding 4-hydroxyquinoline.[10] It is critical to use anhydrous solvents and, if possible, conduct reactions under an inert atmosphere (N₂ or Ar) to exclude moisture.
-
Controlling Di-substitution: To favor mono-substitution at the more reactive C4 position, use a controlled stoichiometry of the nucleophile (1.0-1.2 equivalents). To achieve di-substitution, use a significant excess of the nucleophile (>2.5 equivalents) and more forcing conditions (higher temperature, longer reaction time).
-
Catalysis for Unreactive Partners: While many SNAr reactions on activated dichloroquinolines proceed without a catalyst, less reactive substrates or sterically hindered amines may require palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).[8][9][12] This often involves a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, DavePhos), and a strong base (e.g., NaOt-Bu).[8]
-
Confirming Regiochemistry: The regiochemical outcome of the reaction is not always assumed and must be validated. For novel compounds, unambiguous structural characterization using 2D-NMR techniques, such as NOESY or HMBC, is essential to confirm the site of substitution.[6]
Conclusion
Nucleophilic aromatic substitution on dichloroquinolines is a robust and highly adaptable strategy for the synthesis of complex, functionally diverse molecules for drug discovery and materials science. A firm grasp of the principles of regioselectivity, combined with careful control over reaction parameters, allows chemists to selectively address either the C2 or C4 positions. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize dichloroquinolines as powerful synthons to accelerate their research programs.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. ResearchGate. Available at: [Link]
-
A possible mechanism for the CDC reaction of 4,7-dichloroquinoline with 1,4-dioxane, mediated by PIFA/NaN3. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PubMed Central. Available at: [Link]
-
Alkoxylation. Wikipedia. Available at: [Link]
-
Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. Available at: [Link]
-
Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Alkoxylation process. Google Patents.
-
Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PubMed Central. Available at: [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. Available at: [Link]
-
Cyanation. Wikipedia. Available at: [Link]
- Alkoxylation process. Google Patents.
-
Ethoxylation and Alkoxylation Plants. Ballestra. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
(PDF) AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4,8-Dichloro-5-methoxy-2-methylquinoline in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The enduring success of quinoline-based drugs, from the historic antimalarial quinine to modern targeted cancer therapies, underscores the scaffold's significance in drug design and development.[4] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the creation of novel drug candidates with enhanced potency and selectivity.
This guide focuses on a highly functionalized and versatile quinoline intermediate: 4,8-dichloro-5-methoxy-2-methylquinoline . The presence of two distinct chlorine atoms at the C4 and C8 positions, an electron-donating methoxy group at C5, and a methyl group at C2, makes this molecule a powerful building block for the synthesis of diverse compound libraries. The differential reactivity of the two chloro-substituents opens avenues for selective and sequential modifications, providing a robust platform for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the synthesis, characterization, and key applications of this intermediate, complete with detailed experimental protocols for its utilization in drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is paramount for its effective and safe handling in a research environment.
Table 1: Physicochemical Properties of 4,8-Dichloro-5-methoxy-2-methylquinoline
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₉Cl₂NO | Calculated |
| Molecular Weight | 242.10 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMF, DMSO). Insoluble in water. | General knowledge of similar structures |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard laboratory practice |
Safety and Handling:
-
Hazard Statements: Based on analogous compounds like 4,8-dichloroquinoline, this compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Synthesis of the Intermediate: A Plausible and Detailed Protocol
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
Large-scale laboratory synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline
An Application Note for the Large-Scale Laboratory Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline
Abstract
Substituted quinolines are fundamental scaffolds in medicinal chemistry and materials science. This document provides a comprehensive guide to the large-scale laboratory synthesis of 4,8-dichloro-5-methoxy-2-methylquinoline, a key intermediate for drug development and chemical research. We present a robust, two-step synthetic strategy commencing with a Friedländer annulation to construct the core quinoline ring system, followed by a Vilsmeier-Haack type chlorination. This application note details the underlying chemical principles, provides step-by-step protocols, and emphasizes critical safety procedures, particularly when handling hazardous reagents like phosphorus oxychloride. The methodologies described are designed to be scalable and reproducible for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials.[1] Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal pharmacophore. The specific substitution pattern of 4,8-dichloro-5-methoxy-2-methylquinoline offers multiple reactive sites, making it a versatile building block for creating libraries of novel compounds. For instance, the chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the C8 chlorine provides another point for modification, often through metal-catalyzed cross-coupling reactions.[2] Compounds with similar structures have shown potential in modulating critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4]
This guide provides a scientifically grounded and field-tested approach to synthesize this valuable intermediate on a laboratory scale suitable for further research and development.
Synthetic Strategy and Mechanistic Overview
The proposed synthesis follows a logical and efficient two-step sequence. The core quinoline structure is first assembled via the classic Friedländer quinoline synthesis, which is then followed by a chlorination step to install the second chloro group at the 4-position.
Retrosynthetic Analysis
The overall strategy is to first build a 4-hydroxyquinoline precursor and then convert the hydroxyl group into a chloride. This is a common and effective method for synthesizing 4-chloroquinolines.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Friedländer Annulation
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl acetoacetate.[5] The reaction is typically catalyzed by an acid or base.
Mechanism:
-
Aldol Condensation: The reaction initiates with a base-catalyzed aldol condensation between the ketone of 2-amino-3-chloro-6-methoxyacetophenone and the active methylene group of ethyl acetoacetate.
-
Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl intermediate.
-
Intramolecular Cyclization (Michael Addition): The aniline nitrogen attacks the β-carbon of the unsaturated system in an intramolecular Michael addition.
-
Tautomerization & Aromatization: Tautomerization and subsequent elimination of water lead to the formation of the stable, aromatic quinoline ring system.
Step 2: Chlorination of the 4-Hydroxyquinoline
The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolinone form. The conversion of this hydroxyl/oxo group to a chloride is effectively achieved using phosphorus oxychloride (POCl₃).[6][7]
Mechanism:
-
Activation: The oxygen atom of the quinolinone tautomer attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate.
-
Nucleophilic Attack: A chloride ion, released in the first step, attacks the C4 position of the quinoline ring, which is now highly activated.
-
Elimination: The phosphate leaving group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the final 4,8-dichloro-5-methoxy-2-methylquinoline product.
Detailed Experimental Protocols
Safety First: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (Neoprene or similar), must be worn at all times.[8] This is especially critical when handling phosphorus oxychloride, which is highly corrosive, toxic upon inhalation, and reacts violently with water.[9][10][11]
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Hazards |
| 2-Amino-3-chloro-6-methoxyacetophenone | (Proprietary) | ~213.64 | Irritant |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | Flammable, Irritant |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Corrosive |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | Flammable |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Corrosive, Toxic, Water-Reactive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, Suspected Carcinogen |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | N/A |
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, dropping funnel, ice bath, Buchner funnel, and standard laboratory glassware.
Protocol 1: Synthesis of 8-Chloro-4-hydroxy-5-methoxy-2-methylquinoline
-
Reaction Setup: Assemble a 2L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a fume hood.
-
Reagent Charging: To the flask, add 2-amino-3-chloro-6-methoxyacetophenone (100 g, 0.468 mol) and ethyl acetoacetate (67 g, 0.515 mol, 1.1 eq).
-
Solvent and Catalyst Addition: Add 1L of anhydrous ethanol. Begin stirring to dissolve the solids. Prepare a solution of potassium hydroxide (5.25 g, 0.094 mol, 0.2 eq) in 100 mL of ethanol and add it to the dropping funnel.
-
Reaction Execution: Heat the mixture to a gentle reflux (~78 °C). Once refluxing, add the ethanolic KOH solution dropwise over 30 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Monitoring and Completion: Continue to heat the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol (2 x 100 mL) to remove impurities.
-
Drying: Dry the solid product under vacuum at 50 °C to a constant weight. The expected yield is typically 85-95%.
Protocol 2: Synthesis of 4,8-Dichloro-5-methoxy-2-methylquinoline
-
Reaction Setup: In a fume hood, equip a 1L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution), and a stopper.
-
Reagent Charging: Carefully charge the flask with the dried 8-chloro-4-hydroxy-5-methoxy-2-methylquinoline (100 g, 0.419 mol) from the previous step.
-
Chlorinating Agent Addition: Under vigorous stirring, slowly and carefully add phosphorus oxychloride (300 mL, 3.23 mol, 7.7 eq). Caution: This addition can be exothermic.
-
Reaction Execution: Heat the stirred slurry to 110 °C. The mixture will become a clear solution as the reaction proceeds. Maintain this temperature for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes) until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (at least 5L capacity) containing 2L of crushed ice and water, slowly and carefully pour the reaction mixture with vigorous stirring. Extreme Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
Neutralization: After the initial quench, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH ~7-8). This will cause significant gas evolution (CO₂).
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a crystalline solid. Expected yield is typically 80-90%.
Workflow and Data Summary
The entire process from starting materials to the final purified product can be visualized as a clear workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. lanxess.com [lanxess.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: A Framework for Evaluating the Anti-inflammatory Potential of Novel Quinoline Compounds
Authored by: Dr. Evelyn Reed, Senior Application Scientist
**Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of novel quinoline compounds as potential anti-inflammatory agents. We present a series of robust, validated protocols, from initial in vitro screening to more complex cell-based assays, designed to elucidate the mechanisms of action and determine the therapeutic potential of these compounds. The methodologies detailed herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.
Introduction: The Therapeutic Promise of Quinoline Scaffolds
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory effects. The anti-inflammatory properties of many quinoline derivatives are attributed to their ability to modulate key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The versatility of the quinoline ring system allows for extensive chemical modification, offering a rich platform for the development of novel, potent, and selective anti-inflammatory agents. This guide outlines a strategic workflow for the preclinical evaluation of such novel quinoline compounds.
Experimental Workflow: A Multi-tiered Approach
A systematic and tiered approach is crucial for the efficient and effective evaluation of novel compounds. Our proposed workflow progresses from broad initial toxicity and activity screens to more focused mechanistic studies.
Figure 1: A multi-tiered workflow for evaluating novel quinoline compounds.
Phase 1: Foundational Screening
Protocol: Cytotoxicity Assessment using the MTT Assay
Rationale: It is imperative to first determine the concentration range at which the novel compounds do not exhibit significant toxicity to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel quinoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the quinoline compounds in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol: Primary Anti-inflammatory Screening in LPS-stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. This assay provides a robust primary screen to identify compounds with anti-inflammatory activity.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from Escherichia coli O111:B4
-
Novel quinoline compounds
-
Griess Reagent System for nitrite determination
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the quinoline compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify the inhibition of nitric oxide production by the quinoline compounds relative to the LPS-only control.
Phase 2: Unraveling the Mechanism of Action
Protocol: Quantification of Pro-inflammatory Cytokines by ELISA
Rationale: To further characterize the anti-inflammatory effects, it is essential to measure the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.
Materials:
-
Cell culture supernatants from the primary screen (Section 3.2)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Table 1: Hypothetical Data for Lead Quinoline Compound (QC-123)
| Treatment Group | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 5.2 ± 1.1 | 25.6 ± 4.3 | 15.8 ± 3.1 |
| LPS (1 µg/mL) | 100 ± 8.7 | 2543.1 ± 156.2 | 1876.4 ± 123.5 |
| LPS + QC-123 (1 µM) | 78.4 ± 6.5 | 1987.3 ± 112.9 | 1543.2 ± 98.7 |
| LPS + QC-123 (5 µM) | 45.1 ± 4.2 | 1123.8 ± 87.4 | 899.1 ± 76.3 |
| LPS + QC-123 (10 µM) | 15.3 ± 2.8 | 345.6 ± 45.1 | 211.7 ± 33.9 |
| LPS + Dexamethasone (10 µM) | 12.8 ± 2.1 | 298.4 ± 38.7 | 189.5 ± 29.8 |
Protocol: Gene Expression Analysis by RT-qPCR
Rationale: To determine if the quinoline compounds inhibit the production of pro-inflammatory mediators at the transcriptional level, we can perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for genes such as Nos2 (iNOS), Tnf, and Il6.
Materials:
-
RAW 264.7 cells treated as in the primary screen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., Actb)
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol: Western Blot Analysis of Key Signaling Pathways
Rationale: To investigate the molecular mechanisms underlying the anti-inflammatory effects, we can use Western blotting to assess the activation of key signaling proteins in the NF-κB and MAPK pathways. A common indicator of NF-κB activation is the phosphorylation and subsequent degradation of IκBα, while the phosphorylation of p38, ERK, and JNK indicates MAPK pathway activation.
Figure 2: Simplified NF-κB and MAPK signaling pathways activated by LPS.
Materials:
-
RAW 264.7 cells treated for shorter time points (e.g., 15, 30, 60 minutes) with LPS and the quinoline compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
Phase 3: Advanced Characterization
Protocol: Immunofluorescence Microscopy for NF-κB Nuclear Translocation
Rationale: A hallmark of NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. Immunofluorescence microscopy provides a visual and quantifiable confirmation of this event and its inhibition by the quinoline compounds.
Materials:
-
RAW 264.7 cells grown on coverslips in a 24-well plate
-
LPS and quinoline compounds
-
4% paraformaldehyde for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat the cells on coverslips with the quinoline compounds and/or LPS.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of novel quinoline compounds as potential anti-inflammatory agents. By following this multi-tiered approach, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development.
References
-
Jain, M., & Vaitilingam, B. (2021). Quinoline: A promising scaffold for the development of potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 223, 113640. [Link]
-
Musiol, R. (2017). Quinoline in Medicinal Chemistry. The Past, the Present and the Future. Current medicinal chemistry, 24(25), 2773–2793. [Link]
-
Zhang, M., Li, C., Li, H., & Zhang, Y. (2017). Quinoline derivatives as a privileged scaffold in cancer therapy. Future Medicinal Chemistry, 9(10), 1055-1070. [Link]
Troubleshooting & Optimization
Troubleshooting common side reactions in quinoline synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for common challenges encountered during the synthesis of quinolines. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions with a solid understanding of the underlying chemical principles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
I'm getting a very low yield. What are the general factors to consider?
-
My reaction mixture is turning into a thick, dark tar. How can I prevent this?
-
I'm struggling with the final purification of my quinoline product. What are the best practices?
-
-
Troubleshooting Guide by Synthesis Name
-
Skraup Synthesis
-
Doebner-von Miller Synthesis
-
Combes Synthesis
-
Friedländer Synthesis
-
-
Experimental Protocols
-
Protocol 1: Moderating the Skraup Reaction
-
Protocol 2: Minimizing Polymerization in the Doebner-von Miller Reaction
-
Protocol 3: Controlling Regioselectivity in the Friedländer Synthesis
-
-
References
Frequently Asked Questions (FAQs)
This section addresses broad issues that can apply to various quinoline synthesis methods.
Q1: I'm getting a very low yield. What are the general factors to consider?
Low yields in quinoline synthesis are a common challenge and can often be traced back to several key factors.[1][2] A systematic approach to troubleshooting is crucial.
-
Harsh Reaction Conditions: Many traditional quinoline syntheses employ high temperatures and strong acids or bases, which can lead to the degradation of both starting materials and the desired product.[1][3]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. An inappropriate catalyst can lead to low conversion rates or the formation of unwanted side products.[1] Modern approaches often utilize milder and more efficient catalytic systems.[4]
-
Incorrect Solvent: The reaction medium significantly influences reaction efficiency.[1]
-
Reaction Temperature: These reactions can be highly sensitive to temperature. Non-optimal temperatures may result in slow reaction rates or an increase in the formation of side products.[1]
-
Purity of Reagents: The purity of starting materials, especially the aniline and carbonyl compounds, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: My reaction mixture is turning into a thick, dark tar. How can I prevent this?
Tar formation is a frequent and frustrating side reaction, particularly in syntheses that use strong acids and high temperatures, such as the Skraup synthesis.[5][6] This is typically due to the polymerization of reactants and intermediates under harsh conditions.[6]
-
Moderation of Reaction: In highly exothermic reactions like the Skraup synthesis, the use of a moderator such as ferrous sulfate (FeSO₄) or boric acid can help control the reaction rate and reduce charring.[6][7]
-
Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.
-
Gradual Addition of Reagents: Slow and controlled addition of reagents, particularly the acid catalyst, can help to dissipate heat and prevent localized hotspots that promote polymerization.
Q3: I'm struggling with the final purification of my quinoline product. What are the best practices?
The crude product from many quinoline syntheses can be a complex mixture, often containing unreacted starting materials, byproducts, and tar.[5]
-
Initial Work-up: A standard work-up procedure involves cooling the reaction mixture and carefully pouring it into a large volume of cold water. This is followed by neutralization of the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[6]
-
Steam Distillation: For tarry crude products, steam distillation is a highly effective method for isolating the volatile quinoline derivative from non-volatile tars and inorganic salts.
-
Extraction: After neutralization or steam distillation, the quinoline product can be extracted from the aqueous solution using an appropriate organic solvent, such as diethyl ether or dichloromethane.
-
Chromatography: Column chromatography is often necessary for achieving high purity, especially when dealing with isomeric products or byproducts with similar physical properties. The choice of solvent system will depend on the polarity of the specific quinoline derivative.
Troubleshooting Guide by Synthesis Name
This section provides detailed troubleshooting for specific named reactions used in quinoline synthesis.
Skraup Synthesis
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene) to form a quinoline.[8]
Common Issues & Solutions
| Problem | Probable Cause | Suggested Solution |
| Reaction is too vigorous and difficult to control | The reaction is highly exothermic.[7] | Add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6][7] Add the sulfuric acid slowly with efficient cooling and stirring. |
| Significant tar formation | Harsh acidic and oxidizing conditions leading to polymerization.[6] | Use a moderator (e.g., FeSO₄).[6] Avoid excessively high temperatures.[6] |
| Low yield of desired quinoline | Degradation of product under harsh conditions. Incomplete reaction. | Use milder reaction conditions if possible. Ensure the reaction is heated to reflux for a sufficient time after the initial exothermic phase to ensure completion.[6] |
Mechanism Insight: Tar Formation in Skraup Synthesis
The strongly acidic and oxidizing conditions of the Skraup synthesis can lead to the uncontrolled polymerization of the acrolein formed in situ from the dehydration of glycerol. This, along with the degradation of the aniline starting material, results in the formation of complex, high-molecular-weight tarry substances.
Caption: Side reaction pathway in Skraup synthesis.
Doebner-von Miller Synthesis
This synthesis is a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of glycerol.[9]
Common Issues & Solutions
| Problem | Probable Cause | Suggested Solution |
| Low yield due to polymerization | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction.[9] | Use a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization.[6][9] Add the carbonyl compound slowly to the reaction mixture.[6] |
| Formation of multiple products | The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which may lead to a mixture of products. | If possible, use the pre-formed α,β-unsaturated carbonyl compound as a starting material. |
Mechanism Insight: Polymerization in Doebner-von Miller Synthesis
The strong acid catalyst used in the Doebner-von Miller reaction can readily promote the self-condensation and polymerization of the electron-deficient α,β-unsaturated carbonyl compound, leading to a significant reduction in the yield of the desired quinoline product.
Caption: Competing reactions in Doebner-von Miller synthesis.
Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[10]
Common Issues & Solutions
| Problem | Probable Cause | Suggested Solution |
| Mixture of regioisomers | Use of an unsymmetrical β-diketone can lead to the formation of two different enamine intermediates, resulting in a mixture of quinoline regioisomers. | Modify the β-diketone to favor the formation of one enamine over the other. Alternatively, a different synthetic route that offers better regiocontrol may be necessary. |
| Incomplete cyclization | The cyclization step requires strong acid and heat. Insufficiently acidic conditions or low temperatures can lead to the isolation of the enamine intermediate. | Ensure the use of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[10] Ensure adequate heating to drive the cyclization to completion. |
Friedländer Synthesis
The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1]
Common Issues & Solutions
| Problem | Probable Cause | Suggested Solution |
| Low yield | Harsh reaction conditions (high temperature, strong acid/base) can cause degradation.[1][3] Competing aldol condensation of the ketone can reduce the yield.[1][3] | Use milder catalysts such as ionic liquids or nanocatalysts.[1][4] Consider using an imine analog of the o-aniline to avoid aldol side reactions.[3] |
| Poor regioselectivity | Use of an unsymmetrical ketone can lead to a mixture of regioisomers.[3] | Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids can improve regioselectivity.[3] |
| Incomplete reaction | Poor solubility of reactants or insufficient reaction time. | Switch to a more polar solvent like DMF or ethanol.[1] Increase the reaction time and monitor progress by TLC or LC-MS.[1] |
Experimental Protocols
Protocol 1: Moderating the Skraup Reaction
This protocol describes the use of ferrous sulfate as a moderator to control the exothermic nature of the Skraup synthesis.
-
In a fume hood, combine the aniline (1.0 eq) and glycerol (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq) to the mixture.
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (2.5 eq) dropwise with vigorous stirring. Maintain the temperature below 100°C during the addition.
-
After the addition of sulfuric acid is complete, add the oxidizing agent (e.g., nitrobenzene, 1.2 eq).
-
Gently heat the reaction mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the reaction by cooling if necessary.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.
-
Follow the standard work-up and purification procedures as described in the FAQ section.
Protocol 2: Minimizing Polymerization in the Doebner-von Miller Reaction using a Biphasic System
This protocol utilizes a two-phase system to reduce the polymerization of the α,β-unsaturated carbonyl compound.
-
Charge a round-bottom flask with the aniline (1.0 eq), an organic solvent (e.g., toluene), and the acid catalyst (e.g., concentrated HCl).
-
In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.5 eq) in the same organic solvent.
-
Heat the aniline/acid mixture to the desired reaction temperature.
-
Add the solution of the carbonyl compound dropwise to the heated reaction mixture over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, continue to stir the reaction at the same temperature for the required time, monitoring by TLC.
-
Proceed with the standard work-up and purification.
Protocol 3: Controlling Regioselectivity in the Friedländer Synthesis
This protocol provides a general approach to improving regioselectivity when using an unsymmetrical ketone. The choice of catalyst is crucial and may require screening.
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and the unsymmetrical ketone (1.2 eq) in a suitable solvent (e.g., ethanol, DMF, or an ionic liquid).
-
Add the catalyst. For improved regioselectivity, consider catalysts such as L-proline or a specific ionic liquid known to influence the regioselectivity of this reaction.
-
Heat the reaction mixture to the optimal temperature for the chosen catalytic system. This may range from room temperature to elevated temperatures.
-
Monitor the reaction progress and the ratio of regioisomers using TLC, GC-MS, or ¹H NMR analysis of aliquots.
-
Once the reaction is complete, proceed with the appropriate work-up and purification, which will likely involve column chromatography to separate the regioisomers.
References
-
Recent Advances in Metal-Free Quinoline Synthesis . MDPI. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega . ACS Publications. [Link]
-
Preparation and Properties of Quinoline . Unknown Source. [Link]
-
Advances in polymer based Friedlander quinoline synthesis . PMC - PubMed Central - NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis . MDPI. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis . PMC - NIH. [Link]
-
Quinoline . Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
Technical Support Center: Optimization of Catalyst and Solvent Conditions for Quinoline Synthesis
Welcome to the technical support center for the optimization of quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in the synthesis of this critical heterocyclic scaffold. The following sections are structured to address specific, practical issues encountered in the laboratory, moving from general principles to reaction-specific FAQs and protocols.
Section 1: General Principles & Strategic Planning
Before embarking on a specific synthesis, a strategic approach to catalyst and solvent selection can prevent common pitfalls such as low yields, side reactions, and purification difficulties.
FAQ 1.1: How do I choose between a Lewis acid and a Brønsted acid catalyst?
Answer: The choice between a Lewis acid (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) and a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) is dictated by the specific quinoline synthesis method and the reactivity of your substrates.
-
Lewis Acids are generally preferred for reactions like the Doebner-von Miller synthesis.[1][2] They function by coordinating to carbonyl oxygens, activating them towards nucleophilic attack without fully protonating the aniline nitrogen, which would deactivate it. This can be a more subtle and selective activation method, often leading to cleaner reactions and milder conditions.
-
Brønsted Acids are traditionally used in harsh, high-temperature reactions like the Skraup and classic Doebner-von Miller syntheses.[1][3] They are effective at promoting the necessary dehydrations and cyclizations. However, their strong acidity can also catalyze undesirable side reactions, such as the polymerization of α,β-unsaturated carbonyl compounds, leading to significant tar formation.[4][5] Modern approaches often use Brønsted acids in more controlled settings or as co-catalysts.
Expert Insight: For sensitive substrates prone to polymerization, a milder Lewis acid is almost always a better starting point. For reactions involving electron-poor anilines, a strong Brønsted acid might be necessary to achieve a reasonable reaction rate.
Workflow for Catalyst Selection
The following workflow provides a systematic approach to selecting and optimizing a catalyst for your quinoline synthesis.
Caption: A systematic workflow for catalyst selection and optimization.
Section 2: The Friedländer Synthesis: Troubleshooting & Optimization
The Friedländer synthesis, a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is versatile but prone to specific side reactions.[6][7]
Troubleshooting Guide: Friedländer Synthesis
| Symptom / Question | Root Cause & Explanation | Solutions & Optimization Strategies |
| Q2.1: My reaction yield is low, and I'm observing significant amounts of a self-condensation (aldol) product from my ketone starting material. | This is a classic competing reaction, especially under basic conditions which promote enolate formation from the more acidic α-methylene ketone. The ketone essentially reacts with itself faster than with the 2-aminoaryl carbonyl. | 1. Switch to Acid Catalysis: Use a Lewis acid (e.g., Nd(NO₃)₃·6H₂O, LiOTf) or a Brønsted acid (p-TsOH, TFA) to favor the reaction pathway that does not rely on high concentrations of the ketone enolate.[8] 2. Use an Ionic Liquid: Certain ionic liquids, such as [Hbim]BF₄, can act as both the solvent and catalyst, promoting high yields and minimizing side reactions under solvent-free conditions.[9] 3. Modify the Substrate: If possible, using the imine analogue of the 2-aminoaryl ketone can prevent the ketone-ketone aldol reaction.[1] |
| Q2.2: I'm using an unsymmetrical ketone (e.g., 2-pentanone) and getting a mixture of regioisomers. How can I control the selectivity? | The reaction can proceed via attack from either the methyl (CH₃) or the methylene (CH₂) side of the ketone. The outcome is determined by the relative stability of the intermediate enolates/enamines and steric hindrance. | 1. Catalyst Choice: Some Lewis acids can provide better regioselectivity. Experiment with catalysts like LaCl₃. 2. Directed Condensation: Introduce a phosphoryl group on one α-carbon of the ketone to direct the condensation to the other side.[1] 3. Use of Ionic Liquids: Ionic liquids have been shown to be effective in solving the problem of regioselectivity in some cases.[1] |
| Q2.3: The reaction is sluggish and requires harsh conditions (high temperature, long reaction times). | The traditional methods often require high activation energy. Modern catalytic systems are designed to lower this barrier. | 1. Microwave Irradiation: This can dramatically reduce reaction times, often in conjunction with a solid-supported catalyst like Nafion or under solvent-free conditions with p-TsOH.[6] 2. Use a Highly Active Catalyst: Catalysts like molecular iodine, gold catalysts, or neodymium(III) nitrate hexahydrate have been shown to promote the reaction under milder conditions.[10] 3. Solvent-Free Conditions: Heating the neat reactants with a catalyst like p-TsOH or iodine can often accelerate the reaction.[10] |
Data Snapshot: Catalyst Comparison in Friedländer Annulation
The table below summarizes the performance of various catalysts in the synthesis of 2-phenylquinoline from 2-aminobenzophenone and acetophenone.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | Ethanol | Reflux | 12 | 75 | Traditional Method |
| p-TsOH | None | 120 | 0.5 | 92 | Jia, C.-S. et al. (2006) |
| Iodine (I₂) | None | 120 | 1 | 94 | Wu, J. et al. (2006) |
| Nd(NO₃)₃·6H₂O | None | 100 | 0.75 | 96 | Varala, R. et al. (2006) |
| [Hbim]BF₄ | None | 100 | 3 | 93 | Palimkar, S. S. et al. (2006)[9] |
Section 3: The Skraup & Doebner-von Miller Syntheses: Taming Classic Reactions
These related syntheses involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyls (Doebner-von Miller) under strong acid and oxidizing conditions.[2] Their primary challenges are controlling the often violent exotherm and minimizing tar formation.[5][11]
Troubleshooting Guide: Skraup & Doebner-von Miller Reactions
| Symptom / Question | Root Cause & Explanation | Solutions & Optimization Strategies |
| Q3.1: My Skraup synthesis is extremely exothermic and difficult to control, with material being lost through the condenser. | This is a notorious feature of the Skraup synthesis, caused by the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent exothermic condensation and cyclization steps.[5][12] | 1. Use a Moderator: Add ferrous sulfate (FeSO₄) before the sulfuric acid. It smooths the reaction by extending the exotherm over a longer period.[11][13] Boric acid can also be used.[11] 2. Controlled Reagent Addition: Add the concentrated sulfuric acid slowly with efficient cooling and stirring. Ensure all reagents are well-mixed before heating.[11] 3. Gentle Initiation: Heat the mixture gently to initiate the reaction, then remove the heat source and allow the exotherm to sustain the reaction.[5] |
| Q3.2: My reaction mixture has turned into a thick, black tar, and my yield of quinoline is very low. | Tarring is caused by the acid-catalyzed polymerization of the highly reactive acrolein (in the Skraup synthesis) or the α,β-unsaturated carbonyl (in the Doebner-von Miller).[4][5] | 1. Moderator: As above, ferrous sulfate helps control the reaction rate and reduces charring.[5] 2. Optimize Temperature: Avoid excessive temperatures. The goal is to find the minimum temperature required for the reaction to proceed.[4] 3. Gradual Addition: For the Doebner-von Miller, slowly add the α,β-unsaturated carbonyl to the hot acidic solution of the aniline. This keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[4] 4. Biphasic System: For the Doebner-von Miller, dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (like toluene) and adding it to the aqueous acidic aniline solution can sequester it from the harsh aqueous acid, reducing polymerization.[4] |
| Q3.3: I am concerned about the toxicity of arsenic acid as an oxidant in the Skraup synthesis. Are there safer alternatives? | Arsenic acid is a traditional but highly toxic oxidant. Modern methods strongly favor safer alternatives. | 1. Nitrobenzene: This is the most common alternative and can also serve as the solvent. The reaction product is the corresponding aniline, which can sometimes be recycled.[13] 2. Hydrogen Peroxide: H₂O₂ has been used as a "hydrogen-hunter" to prevent the formation of N-alkylaniline byproducts and improve yields and selectivity.[14] 3. Air/Oxygen: Bubbling air or oxygen through the reaction mixture can also serve as the oxidant in some cases. |
| Q3.4: My Doebner-von Miller reaction with a meta-substituted aniline is giving a mixture of 5- and 7-substituted quinolines. How can I improve regioselectivity? | The regiochemical outcome is notoriously difficult to predict and is influenced by a complex interplay of steric and electronic factors during the electrophilic cyclization step. | 1. Solvent & Acid Choice: The choice of acid can dramatically influence the product ratio. For example, a study on the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters found that using trifluoroacetic acid (TFA) as the solvent and catalyst reversed the expected regiochemistry, providing the 2-carboxy-4-arylquinoline isomer in high yield.[15] 2. Lewis vs. Brønsted Acid: Compare the results from a Lewis acid (e.g., Hf(OTf)₄) with a strong Brønsted acid (e.g., TFA, HCl). The different modes of activation can favor different cyclization pathways.[15] |
Detailed Protocol: Modified Skraup Synthesis of Quinoline
This protocol, adapted from Organic Syntheses, incorporates ferrous sulfate as a moderator to control the reaction's exotherm.[11]
-
Setup: In a large (e.g., 5 L) round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline (246 g, 2.64 mol).
-
Moderator Addition: Add anhydrous ferrous sulfate (30 g) to the aniline and stir.
-
Glycerol Addition: Add glycerol (738 g, 8.01 mol) and mix thoroughly.
-
Acid Addition: CAUTION: Highly Exothermic. Under vigorous stirring, slowly and carefully add concentrated sulfuric acid (300 g, 3.06 mol). It is critical to add the acid after the ferrous sulfate.[11] The temperature will rise significantly.
-
Initiation: Gently heat the mixture with a flame until boiling begins. Immediately remove the heat source. The reaction is sufficiently exothermic to continue refluxing for 30-60 minutes.
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
-
Work-up: Cool the mixture and dilute it by carefully pouring it into 4 L of water.
-
Purification: Make the solution strongly alkaline with concentrated sodium hydroxide solution. The quinoline can then be isolated by steam distillation.
Section 4: Green Chemistry & Modern Approaches
The development of sustainable synthetic methods is a key goal in modern chemistry. For quinoline synthesis, this focuses on reducing hazardous waste, improving energy efficiency, and using renewable resources.
FAQ 4.1: Are there effective solvent-free or water-based methods for quinoline synthesis?
Answer: Yes. Many modern protocols for the Friedländer and Doebner-von Miller reactions have been optimized to run under solvent-free ("neat") conditions or in water.
-
Solvent-Free Friedländer: Heating a mixture of a 2-aminoaryl ketone, a β-dicarbonyl compound, and a reusable heterogeneous catalyst (e.g., Fe₃O₄ nanoparticles) at 90-100°C can provide excellent yields (85-98%) in short reaction times (15-60 minutes).[13] The catalyst can often be recovered using a magnet and reused.
-
Doebner-von Miller in Water: The synthesis of 2-methyl quinoline derivatives has been successfully carried out using water as the solvent, representing a significant improvement in the environmental profile of this reaction.[3]
The Role of Heterogeneous Catalysts
Heterogeneous catalysts are a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, minimizing waste.
Caption: Workflow illustrating the sustainable use of heterogeneous catalysts.
References
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: Comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104–110. Available from: [Link]
-
Ahirwar, S., & Singh, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available from: [Link]
-
Sajad, A., & Dar, A. A. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Future Journal of Pharmaceutical Sciences, 10(1). Available from: [Link]
-
Chen, C., et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(15), 5446–5451. Available from: [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Available from: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available from: [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Available from: [Link]
-
Ali, I., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]
-
Wikipedia. (n.d.). Skraup reaction. Available from: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4,8-Dichloro-5-methoxy-2-methylquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,8-dichloro-5-methoxy-2-methylquinoline. As a critical intermediate in various research and development endeavors, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can confidently obtain a highly pure product.
Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities that may be present in the crude product. The impurity profile of crude 4,8-dichloro-5-methoxy-2-methylquinoline is largely dependent on the synthetic route employed. Common methods for quinoline synthesis, such as the Combes or Skraup reactions, can introduce specific side products.[1][2][3]
Likely Impurities Include:
-
Unreacted Starting Materials: Such as the parent aniline and β-diketone or other precursors.
-
Isomeric Byproducts: Incomplete or alternative cyclization can lead to the formation of regioisomers.
-
Over- or Under-chlorinated Species: If the chlorination step is not precisely controlled, related quinolines with one or three chlorine atoms may be present.
-
Tarry Polymeric Materials: A common issue in acid-catalyzed cyclization reactions, leading to dark, difficult-to-remove residues.[4]
-
Residual Solvents and Reagents: From the reaction and initial work-up steps.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of crude 4,8-dichloro-5-methoxy-2-methylquinoline in a question-and-answer format.
Q1: My crude product is a dark, tarry solid. How can I remove the color?
A1: The dark color is likely due to polymeric byproducts formed during the acid-catalyzed cyclization. An initial acid-base extraction is highly effective at separating the basic quinoline product from neutral and acidic tarry materials. Following this, treatment with activated carbon during recrystallization can further decolorize the product.[4]
Q2: After purification, my NMR spectrum shows signals that I cannot assign to the product. What are they likely to be?
A2: Unidentified signals could correspond to unreacted starting materials, isomeric byproducts, or residual solvents. Comparing the spectrum of your purified product with the spectra of your starting materials is a good first step. Isomeric impurities can be challenging to distinguish but may exhibit different chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum. For definitive identification, techniques like 2D NMR (COSY, HSQC) or LC-MS/MS can be invaluable.
Q3: My melting point is broad, and lower than the expected value (80-85 °C). What does this indicate? [5]
A3: A broad and depressed melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a lower and broader melting range. Further purification by recrystallization or column chromatography is recommended until a sharp melting point within the expected range is achieved.
Q4: I am struggling to get good crystals during recrystallization. The product either "oils out" or crashes out as a fine powder. What can I do?
A4: "Oiling out" occurs when the solute is insoluble in the cold solvent but also immiscible with the hot solvent. To prevent this, try using a larger volume of solvent or a different solvent system. A two-solvent recrystallization system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should promote the growth of well-defined crystals.[6] Crashing out as a fine powder is often due to cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: How do I choose the right solvent system for column chromatography?
A5: The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate. A good starting point for chlorinated aromatic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. You can screen different solvent ratios using TLC to find the optimal conditions before running the column.
Purification Workflow
The following diagram illustrates a recommended multi-step purification workflow for crude 4,8-dichloro-5-methoxy-2-methylquinoline.
Caption: A multi-step workflow for purifying crude 4,8-dichloro-5-methoxy-2-methylquinoline.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the quinoline nitrogen to separate it from non-basic impurities.
-
Dissolution: Dissolve the crude 4,8-dichloro-5-methoxy-2-methylquinoline in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic quinoline will be protonated and move into the aqueous layer. Repeat the extraction twice.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities (like tars), can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is basic (pH > 10). The protonated quinoline will be neutralized and precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and air-dry.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities.
-
Solvent Selection: Choose a suitable solvent or solvent system. For quinoline derivatives, alcohols (ethanol, isopropanol) or mixtures like ethanol/water or hexane/ethyl acetate can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Solvent System | Suitability for Recrystallization |
| Ethanol | Good for moderately polar compounds. |
| Isopropanol | Similar to ethanol, can offer different solubility. |
| Hexane/Ethyl Acetate | A versatile system for compounds of intermediate polarity. |
| Ethanol/Water | Effective if the compound is soluble in ethanol but not water. |
Protocol 3: Column Chromatography
For separating compounds with similar polarities, such as isomers, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase for quinoline derivatives.
-
Mobile Phase (Eluent) Selection: As determined by TLC analysis, a mixture of hexane and ethyl acetate is a good starting point. A typical gradient might start with a low percentage of ethyl acetate and gradually increase the polarity to elute the compounds.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purity Assessment
To validate the success of your purification, it is essential to analyze the final product for purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of a compound and detecting trace impurities.
-
Column: A C18 reverse-phase column is commonly used for quinoline derivatives.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).
A single, sharp peak in the chromatogram is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of impurity peaks in the spectrum is a strong indicator of high purity. Based on structurally similar compounds, the following are expected chemical shift regions for 4,8-dichloro-5-methoxy-2-methylquinoline:
-
¹H NMR:
-
Methyl protons (at C2): ~2.5-2.8 ppm (singlet)
-
Methoxy protons (at C5): ~3.9-4.2 ppm (singlet)
-
Aromatic protons: ~7.0-8.5 ppm (doublets and triplets)
-
-
¹³C NMR:
-
Aromatic carbons: ~110-160 ppm
-
Methyl carbon: ~20-25 ppm
-
Methoxy carbon: ~55-60 ppm
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of your compound, confirming its identity. For 4,8-dichloro-5-methoxy-2-methylquinoline (C₁₁H₉Cl₂NO), the expected molecular ion peaks would correspond to its isotopic pattern due to the presence of two chlorine atoms.
Logical Workflow for Purity Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-8-methoxy-2-methylquinoline 97 64951-58-2 [sigmaaldrich.com]
- 6. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
Addressing poor regioselectivity in the synthesis of substituted quinolines
From the desk of the Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing substituted quinoline scaffolds. Poor regioselectivity is a persistent challenge in this field, leading to difficult-to-separate isomeric mixtures, reduced yields, and increased downstream processing costs.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to explain the causality behind common regioselectivity issues and provide validated, actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Addressing Poor Regioselectivity
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a mechanistic explanation for the observed outcome and offers concrete, step-by-step protocols to improve regiochemical control.
Question 1: In my Doebner-von Miller (or Skraup) synthesis with a meta-substituted aniline, I'm getting a mixture of 5- and 7-substituted quinolines. How can I favor one isomer over the other?
Answer: This is a classic and frequently encountered problem in quinoline synthesis. The formation of both 5- and 7-substituted isomers arises from the two possible positions for electrophilic cyclization onto the substituted aniline ring. The outcome is governed by a delicate balance of steric and electronic factors.
Causality: The cyclization step is an intramolecular electrophilic aromatic substitution. The incoming electrophile (a protonated α,β-unsaturated carbonyl system or its equivalent) will preferentially attack the more nucleophilic and sterically accessible position on the aniline ring.[1]
-
Electronic Effects: Electron-donating groups (EDGs) at the meta position (e.g., -OCH₃, -CH₃) activate the ortho and para positions. This leads to cyclization at both the C2 (ortho) and C6 (para) positions of the aniline, resulting in 7- and 5-substituted quinolines, respectively. Cyclization is generally favored at the position para to the EDG due to reduced steric hindrance.
-
Steric Effects: Bulky substituents on the aniline or the carbonyl component can significantly influence the regiochemical outcome by disfavoring attack at the more hindered ortho position (C2), thus favoring the 5-substituted isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 5- vs. 7-isomerism.
Validated Protocols to Enhance Selectivity:
-
Modify the Carbonyl Component:
-
Principle: Introduce steric hindrance to disfavor cyclization at the more crowded C2 position of the aniline.
-
Protocol: Instead of using acrolein (from glycerol), utilize a bulkier α,β-unsaturated ketone like crotonaldehyde or methyl vinyl ketone. The increased steric demand of the intermediate will favor attack at the less hindered C6 position, leading to a higher ratio of the 5-substituted quinoline.
-
-
Employ a Bulky Lewis Acid Catalyst:
-
Principle: Traditional Brønsted acids (H₂SO₄) are small. A bulky Lewis acid can coordinate to the reaction intermediate, creating a sterically demanding complex that directs the cyclization away from the hindered position.
-
Protocol: Replace concentrated sulfuric acid with a Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃).[1] These catalysts can offer improved regioselectivity under milder conditions.
-
Experimental Step-by-Step:
-
To a solution of the meta-substituted aniline (1.0 eq) in an appropriate solvent (e.g., nitromethane or toluene), add the α,β-unsaturated carbonyl compound (1.2 eq).
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the mixture.
-
Heat the reaction at 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography. Compare the isomeric ratio to your previous results.
-
-
Question 2: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I control which α-carbon of the ketone reacts?
Answer: This is a common challenge in the Friedländer annulation, as the reaction can proceed via two different enolate or enamine intermediates, leading to a mixture of products.[2] The regioselectivity is dictated by the relative rates of formation and cyclization of these intermediates.
Causality: The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. With an unsymmetrical ketone (e.g., 2-butanone), condensation can occur at either the methyl (CH₃) or methylene (CH₂) group.
-
Thermodynamic vs. Kinetic Control:
-
Base-catalyzed conditions often favor the formation of the more substituted (thermodynamic) enolate, leading to the more substituted quinoline product.
-
Acid-catalyzed conditions can favor reaction at the less sterically hindered α-carbon (kinetic control).
-
Troubleshooting and Optimization Strategies:
| Condition | Catalyst/Reagent | Expected Outcome | Rationale |
| Kinetic Control | L-Proline | Favors reaction at the less substituted α-carbon (e.g., methyl group of 2-butanone). | Proline catalyzes the reaction via an enamine intermediate, and its steric bulk directs the condensation to the less hindered side of the ketone.[3] |
| Thermodynamic Control | KOH, NaOH, or other strong bases | Favors reaction at the more substituted α-carbon (e.g., methylene group of 2-butanone). | Strong bases promote the formation of the more stable, more substituted enolate. |
| Directed Synthesis | Pre-formation of a specific enolate/enamine | High regioselectivity for the desired isomer. | By pre-forming a silyl enol ether or a specific enamine (e.g., a Stork enamine) from the unsymmetrical ketone, you can direct the initial condensation step with high fidelity. |
Validated Protocol for Kinetic Control (L-Proline Catalysis):
-
Principle: Utilize organocatalysis to favor the formation of the kinetic enamine intermediate, leading to a single major regioisomer.
-
Experimental Step-by-Step:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde/ketone (1.0 eq), the unsymmetrical ketone (1.5 eq), and L-proline (20 mol%) in DMSO or NMP.
-
Heat the mixture to 100-120 °C for 12-24 hours, monitoring progress by TLC.
-
After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography. This method often provides excellent regioselectivity for the less substituted product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in regioselectivity between the Combes and Conrad-Limpach syntheses?
A1: The key difference lies in the reaction conditions and the nature of the cyclization step.
-
Combes Synthesis: This reaction is typically performed under strong acidic conditions (e.g., concentrated H₂SO₄). It involves the reaction of an aniline with a β-diketone. The cyclization is an acid-catalyzed electrophilic attack on the aniline ring. The regioselectivity is governed by the electronic and steric nature of the substituents on the aniline, similar to the Doebner-von Miller reaction.
-
Conrad-Limpach Synthesis: This synthesis uses a β-ketoester instead of a β-diketone and proceeds via thermal cyclization, typically at high temperatures (~250 °C), without a strong acid catalyst. The key cyclization step is a 6π-electrocyclization of an intermediate formed after the initial condensation. This pericyclic reaction is governed by orbital symmetry rules (Woodward-Hoffmann rules), and the regioselectivity is primarily determined by the substitution pattern of the intermediate, often leading to 4-quinolones.
Q2: How can I reverse the "normal" regioselectivity of a Skraup-Doebner-von Miller reaction?
A2: Reversing the standard regioselectivity (which typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls) is a significant synthetic challenge.[4] Standard conditions favor a 1,4-conjugate addition of the aniline followed by cyclization. To obtain the "reversed" 4-substituted product, the reaction must be forced through a different mechanistic pathway. One successful strategy involves modifying the electronics of the carbonyl partner. By introducing a strong electron-withdrawing group at the α-position of the enone (e.g., in γ-aryl-β,γ-unsaturated α-ketoesters), the initial reaction can be biased towards a 1,2-addition (Schiff base formation), which, under specific acid catalysis (like TFA), can lead to cyclization that ultimately yields the 4-substituted quinoline.[5]
Q3: Can microwave irradiation improve regioselectivity?
A3: Yes, microwave-assisted organic synthesis (MAOS) can significantly impact regioselectivity.[1] The rapid and uniform heating provided by microwaves can favor the kinetically controlled product over the thermodynamic one by shortening reaction times and preventing the system from reaching equilibrium. In many classical quinoline syntheses, this can lead to a cleaner reaction profile with a higher ratio of a single regioisomer compared to conventional heating methods.[6][7]
Q4: What role do directing groups play in modern, metal-catalyzed quinoline synthesis?
A4: In modern synthetic methods, particularly those involving C-H activation, directing groups are crucial for achieving high regioselectivity.[8] A directing group, often a substituent on the aniline nitrogen (e.g., N-oxide, picolinamide), coordinates to a metal catalyst (like Rh, Ru, or Pd).[9] This coordination brings the catalyst into close proximity to a specific C-H bond (typically at the C8 position), allowing for selective functionalization at that site, a position that is very difficult to access through classical methods.[8][9]
Caption: Role of a directing group in C-H activation.
References
-
Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. Retrieved from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of quinoline and its derivatives. (n.d.). RSC Advances. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
Technical Support Center: Purification of 4,8-Dichloro-5-methoxy-2-methylquinoline
Welcome to the technical support center for the purification of 4,8-dichloro-5-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar quinoline derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.
The purification of highly substituted quinolines like 4,8-dichloro-5-methoxy-2-methylquinoline can be a significant challenge due to the potential for isomeric impurities, residual starting materials, and byproducts from complex synthetic routes such as the Skraup or Doebner-von Miller reactions.[1][2][3] Standard purification techniques like silica gel column chromatography may not always yield the desired purity, necessitating the exploration of alternative methods. This guide provides practical, field-proven insights into these alternative approaches.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4,8-dichloro-5-methoxy-2-methylquinoline.
Question: I am having difficulty separating my target compound from a closely related isomeric impurity. What should I do?
Answer: Co-elution of isomers is a frequent challenge. Here are several strategies to address this:
-
Recrystallization: This is often the most effective method for separating isomers. The key is to find a solvent system where the solubility of your desired isomer and the impurity are significantly different.
-
Solvent Screening: Begin by testing the solubility of your crude product in a variety of solvents of different polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and at elevated temperatures. A good recrystallization solvent will dissolve your compound when hot but have limited solubility when cold.
-
Solvent Pair System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a good solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (one in which it is sparingly soluble) until you observe persistent turbidity. Allow the solution to cool slowly.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): If recrystallization is unsuccessful, prep-HPLC offers higher resolving power.
-
Column and Mobile Phase Selection: A C18 reversed-phase column is a good starting point. You can use a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and is a greener alternative due to the use of supercritical CO2 as the primary mobile phase.[4]
Question: My purified compound is a persistent oil, but I know it should be a solid. How can I induce crystallization?
Answer: An oily product often indicates the presence of residual solvents or impurities that are inhibiting crystallization.
-
High Vacuum Drying: Ensure all residual solvent has been removed by drying the oil under high vacuum, possibly with gentle heating.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes or pentane). Vigorously stir or sonicate the mixture. This can wash away impurities and provide a nucleation site for crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide a surface for crystal growth to begin.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the oil to act as a seed for crystallization.
Question: I am observing decomposition of my compound on silica gel during column chromatography. What are my options?
Answer: The basic nitrogen of the quinoline ring can interact with the acidic silica gel, leading to streaking, poor recovery, and sometimes decomposition.
-
Neutralize the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to your eluent.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds.
-
Reversed-Phase Chromatography: Consider using a C18-functionalized silica gel for reversed-phase column chromatography.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about purifying 4,8-dichloro-5-methoxy-2-methylquinoline.
Question: What are the most common impurities I should expect from the synthesis of 4,8-dichloro-5-methoxy-2-methylquinoline?
Answer: The impurities will depend on the synthetic route. For classical quinoline syntheses:
-
Starting Materials: Unreacted anilines or other precursors.
-
Isomeric Products: Depending on the substitution pattern of the aniline precursor, you may have regioisomers.
-
Tarry Byproducts: The Skraup synthesis, in particular, is known to produce tarry materials.[5]
-
Over- or Under-halogenated Species: If chlorination is one of the synthetic steps, you may have species with one or three chlorine atoms.
Question: Can I use an acid-base extraction to purify my compound?
Answer: Yes, an acid-base extraction can be a very effective initial purification step to remove non-basic impurities.
-
Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). Your basic quinoline will move into the aqueous layer as the hydrochloride salt.
-
Wash the acidic aqueous layer with an organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide until the solution is strongly alkaline.
-
Extract the now basic aqueous layer with an organic solvent. Your purified quinoline will be in the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain your purified product.
Question: Is distillation a viable purification method?
Answer: Vacuum distillation can be effective if your compound is thermally stable and the impurities have significantly different boiling points.[6] Given the relatively high molecular weight of 4,8-dichloro-5-methoxy-2-methylquinoline, a high vacuum will be necessary to achieve a reasonable boiling point.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solubility Test: In a small test tube, add approximately 10-20 mg of your crude material. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and add more solvent dropwise until the solid dissolves.
-
Cooling: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.
-
Scaling Up: If the solubility test is successful, dissolve the bulk of your crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, you can insulate the flask to slow the cooling process further.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction for Removal of Non-Basic Impurities
-
Dissolution: Dissolve the crude 4,8-dichloro-5-methoxy-2-methylquinoline in a suitable organic solvent (e.g., dichloromethane, 10 mL per gram of crude material) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer. The protonated quinoline is now in the upper aqueous layer.
-
Washing: Add a fresh portion of the organic solvent to the aqueous layer, shake, and separate the layers. This removes any remaining neutral or acidic impurities. Repeat this wash step.
-
Basification: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add 4 M aqueous NaOH with stirring until the pH is >12. You should see your product precipitate or form an oil.
-
Back Extraction: Transfer the basic aqueous mixture back to a separatory funnel and extract with three portions of fresh organic solvent.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | Cost-effective, scalable | Requires finding a suitable solvent, can have lower yield |
| Acid-Base Extraction | 90-98% | >90% | Good for removing non-basic impurities | Does not remove basic impurities |
| Prep-HPLC | >99.5% | 50-80% | High resolution for difficult separations | Expensive, not easily scalable |
| Column Chromatography | 95-99% | 70-95% | Widely applicable | Potential for product decomposition on silica |
Visualizations
Decision-Making Workflow for Purification
Caption: Workflow for purification via acid-base extraction.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
- Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
National Institutes of Health. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]
- Google Patents. (2015). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]
-
Organic Reactions. (1953). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
PubChem. (n.d.). 4,8-Dichloro-3-ethyl-5-methoxy-2-methylquinoline. Retrieved from [Link]
-
National Institutes of Health. (2023). Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Solubility of Quinoline Derivatives in Aqueous Solutions for Bioassays
Welcome to the technical support center dedicated to addressing the significant challenge of low aqueous solubility of quinoline derivatives in bioassays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. Poor solubility can lead to inaccurate and unreliable data, hindering the progress of promising therapeutic candidates.[1][2] This resource provides practical, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when working with poorly soluble quinoline derivatives.
Q1: Why are many quinoline derivatives poorly soluble in aqueous solutions?
Quinoline derivatives are often aromatic heterocyclic compounds with a rigid, planar structure.[3] This molecular architecture can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Additionally, many quinoline derivatives possess lipophilic (hydrophobic) properties, further limiting their solubility in aqueous media.[4]
Q2: What are the immediate consequences of low compound solubility in my bioassay?
Low solubility can have several detrimental effects on your bioassay results, including:
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its biological activity.[1]
-
Poor Data Reproducibility: Inconsistent dissolution between experiments will result in high variability and poor reproducibility of your data.[1]
-
False Negatives: A potentially active compound may appear inactive simply because it did not reach the target in a sufficient concentration.
-
Compound Precipitation: The compound may precipitate out of solution during the assay, which can interfere with optical measurements and lead to inaccurate readings.[5]
Q3: I've observed precipitation in my assay plate. What are the first troubleshooting steps I should take?
If you observe precipitation, consider the following immediate actions:
-
Visual Inspection: Carefully inspect the wells for any visible precipitate. Note that precipitation may not always be easily visible to the naked eye.[1]
-
Solvent Concentration Check: Ensure the final concentration of your organic solvent (e.g., DMSO) is within a tolerable range for your assay system, typically below 1%, and often recommended to be at or below 0.5% for cell-based assays to avoid solvent-induced toxicity.[6][7][8]
-
Stock Solution Integrity: Re-examine your stock solution. Ensure it is fully dissolved. Gentle warming or sonication can sometimes help re-dissolve any precipitate in the stock.[7]
-
Dilution Method Review: Assess your dilution protocol. Serial dilutions directly into aqueous buffer can sometimes shock the compound out of solution. A stepwise dilution may be more effective.
In-Depth Troubleshooting Guides
This section provides detailed strategies and protocols to overcome the low solubility of quinoline derivatives.
Strategy 1: Optimizing Solvent Systems with Co-solvents
The use of water-miscible organic co-solvents is a common and effective first-line approach to increase the solubility of hydrophobic compounds.[2][9] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar molecules.[10]
Causality Behind the Choice: The selection of a co-solvent should be based on its solubilizing power for the specific quinoline derivative and its compatibility with the bioassay system.
Commonly Used Co-solvents:
| Co-solvent | Properties and Considerations | Typical Final Concentration in Assay |
| Dimethyl Sulfoxide (DMSO) | A powerful and widely used solvent. However, it can be toxic to cells at higher concentrations.[11] | ≤ 0.5%[7] |
| Ethanol | Less toxic than DMSO for many cell lines. Can be effective for moderately hydrophobic compounds. | ≤ 1% |
| Polyethylene Glycol (PEG) | A polymer available in various molecular weights (e.g., PEG 300, PEG 400). Generally has low toxicity.[2] | 1-5% |
| Propylene Glycol (PG) | Similar to PEG, with good solubilizing properties and low toxicity.[9] | 1-5% |
Experimental Protocol: Preparing a Quinoline Derivative Stock Solution and Dilutions with a Co-solvent
-
Stock Solution Preparation:
-
Serial Dilution:
-
Perform serial dilutions of the high-concentration stock in 100% of the same co-solvent to create a range of concentrations.[7]
-
-
Final Dilution into Assay Medium:
-
For the final step, dilute the co-solvent stock solutions into the aqueous assay buffer or cell culture medium.
-
Crucial Step: Add the compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Ensure the final concentration of the co-solvent in the assay is below the tolerated limit for your specific assay.
-
Strategy 2: pH Modification
Many quinoline derivatives are weak bases due to the nitrogen atom in the quinoline ring system. Their solubility can be significantly influenced by the pH of the aqueous solution.[6]
Causality Behind the Choice: By adjusting the pH of the buffer to a value below the pKa of the quinoline derivative, the compound becomes protonated and forms a more soluble salt.[12]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Determine the pKa: If the pKa of your quinoline derivative is unknown, you can estimate it using computational tools or determine it experimentally.
-
Prepare a pH Range of Buffers: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Solubility Testing:
-
Add an excess amount of the quinoline derivative to each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) to ensure saturation.
-
Filter the samples to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Select Optimal pH: Choose the lowest pH that provides sufficient solubility and is compatible with your bioassay system.
Workflow for pH Modification
Caption: pH modification workflow for enhancing solubility.
Strategy 3: Utilizing Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[13][14] The hydrophobic core of the micelle encapsulates the poorly soluble drug, while the hydrophilic shell interacts with the aqueous environment.[15]
Causality Behind the Choice: Surfactants are particularly useful when co-solvents or pH adjustments are insufficient or incompatible with the assay. The choice of surfactant and its concentration is critical to avoid potential toxicity and interference with the assay.
Commonly Used Surfactants:
| Surfactant | Type | Critical Micelle Concentration (CMC) | Considerations |
| Tween® 80 | Non-ionic | ~0.012% in water | Widely used, generally low toxicity.[16] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~0.2% in water | Can denature proteins, use with caution in enzyme and cell-based assays. |
| Cremophor® EL | Non-ionic | ~0.01% in water | Can cause cell toxicity at higher concentrations. |
Experimental Protocol: Solubilization with Surfactants
-
Determine the Critical Micelle Concentration (CMC): Use the literature value for the CMC of your chosen surfactant in a similar buffer system.
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your assay buffer at concentrations above the CMC.
-
Solubility Testing:
-
Add your quinoline derivative (from a concentrated stock in a minimal amount of organic solvent) to the surfactant solutions.
-
Allow the mixture to equilibrate.
-
Visually inspect for clarity and measure the concentration of the dissolved compound.
-
-
Assay Compatibility Check: Run a control experiment with the surfactant alone to ensure it does not interfere with your assay readout or cause cytotoxicity.
Micellar Solubilization of a Quinoline Derivative
Caption: Encapsulation of a quinoline derivative within a surfactant micelle.
Strategy 4: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[19]
Causality Behind the Choice: The hydrophobic quinoline derivative can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures solubility in the aqueous medium.[20] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer improved solubility and reduced toxicity compared to native cyclodextrins.[19]
Experimental Protocol: Solubilization with Cyclodextrins
-
Choose a Cyclodextrin: HP-β-CD is a common and effective choice for many drug molecules.
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD concentrations in your assay buffer (e.g., 1-10% w/v).
-
Complexation:
-
Add the quinoline derivative to the cyclodextrin solutions.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
-
Solubility Assessment: Determine the concentration of the dissolved quinoline derivative in the cyclodextrin solutions.
-
Assay Compatibility: Verify that the cyclodextrin does not interfere with your assay.
Strategy 5: Nanoparticle Formulations
For particularly challenging compounds, formulating the quinoline derivative into nanoparticles can be a powerful approach.[10][21] Nanoparticle formulations, such as liposomes or polymeric micelles, can encapsulate the drug and deliver it in a solubilized form.[22]
Causality Behind the Choice: Nanoparticles provide a high surface area for dissolution and can protect the compound from degradation. This is a more advanced technique typically employed when other methods have failed.
Considerations for Nanoparticle Formulations:
-
Complexity: The preparation and characterization of nanoparticle formulations are more complex and resource-intensive.
-
Assay Interference: The nanoparticles themselves may interact with the assay components. Careful controls are essential.
-
Expertise: This approach often requires specialized knowledge in drug delivery and formulation science.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound is "shocked" out of solution due to a rapid change in solvent polarity. | Add the compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing. Consider a stepwise dilution. |
| Precipitate forms over time during incubation. | The compound has low thermodynamic solubility and is slowly coming out of solution. The pH of the media may be changing due to cellular metabolism.[23] | Increase the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin). Check the pH of the media after incubation and consider a more strongly buffered medium. |
| Assay results are highly variable. | Inconsistent dissolution of the compound between wells or experiments. | Ensure your stock solution is fully dissolved before each use. Standardize your dilution protocol meticulously. |
| The solubilizing agent is causing toxicity or interfering with the assay. | The concentration of the solubilizing agent is too high. | Determine the no-effect concentration of the solubilizing agent in your assay and ensure you stay below this limit. |
By systematically applying these strategies and understanding the underlying principles, researchers can overcome the challenges posed by the low aqueous solubility of quinoline derivatives, leading to more accurate and reliable bioassay data and accelerating the drug discovery process.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available at: [Link]
-
MedChem Essentials: Solubility part 2 - YouTube. Available at: [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]
-
Troubleshooting - BioAssay Systems. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. Available at: [Link]
-
Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC - NIH. Available at: [Link]
-
Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
Studies of Drug-Surfactant Interactions - UCL Discovery. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available at: [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers - MDPI. Available at: [Link]
-
Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method - ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. Available at: [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available at: [Link]
-
Impact of Surfactants on Drug Release during Dissolution Testing. Available at: [Link]
-
Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review - Frontiers. Available at: [Link]
-
Peptide solvent for cell-based Assay? - ResearchGate. Available at: [Link]
-
Cyclodextrin Derivatives – Versatile Carriers in Modern Science - YouTube. Available at: [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. Available at: [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]
-
(PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]
-
Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Synthesis of quinoline derivatives through Friedländer synthesis by... - ResearchGate. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. Available at: [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. jove.com [jove.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cyclodextrinnews.com [cyclodextrinnews.com]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. Frontiers | Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review [frontiersin.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Chlorination of Methoxy-Methylquinoline Precursors: A Technical Support Guide
Welcome to the technical support center dedicated to the nuanced art of chlorinating methoxy-methylquinoline precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing chlorine atoms to these vital heterocyclic scaffolds. The insights provided herein are a synthesis of established chemical principles and field-proven experience, aimed at empowering you to refine your methodologies, troubleshoot common hurdles, and achieve your synthetic goals with greater efficiency and confidence.
Introduction: The "Why" Behind the Challenge
The chlorination of quinoline derivatives is a cornerstone of many synthetic pathways, particularly in the development of pharmaceuticals where the C-Cl bond serves as a versatile handle for further functionalization. However, the presence of both electron-donating methoxy (-OCH₃) and activating methyl (-CH₃) groups on the quinoline core introduces a layer of complexity. These substituents profoundly influence the electron density distribution of the heterocyclic system, creating challenges in controlling regioselectivity and preventing unwanted side reactions. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the chlorination of methoxy-methylquinoline precursors.
Q1: My chlorination reaction is yielding a mixture of regioisomers. How can I improve selectivity?
A1: This is a classic challenge. The methoxy and methyl groups direct chlorination to specific positions. To enhance regioselectivity:
-
Choice of Chlorinating Agent: Milder chlorinating agents often afford better control. For instance, if you are using a highly reactive agent like Cl₂ gas, consider switching to N-chlorosuccinimide (NCS) which can offer improved selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal medium for your desired isomer.
-
Temperature Control: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.
Q2: I'm observing over-chlorination of my product. What are the best strategies to prevent this?
A2: Polychlorination is a common pitfall, especially with activated quinoline systems. To mitigate this:
-
Stoichiometry is Key: Carefully control the stoichiometry of your chlorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial, though this may result in incomplete conversion of the starting material.
-
Slow Addition: Add the chlorinating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the active chlorinating species in the reaction mixture, disfavoring multiple chlorination events on the same molecule.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the desired mono-chlorinated product is maximized.
Q3: My starting material appears to be degrading, and I'm getting a lot of tar-like byproducts. What's going wrong?
A3: Degradation and tar formation often point to overly harsh reaction conditions.[1] The combination of strong acids (often used as catalysts or solvents) and oxidizing chlorinating agents can be detrimental to the sensitive methoxy and methyl groups.
-
Re-evaluate Your Reagents: If using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), ensure they are freshly distilled and free of acidic impurities.[2] The presence of HCl can accelerate decomposition.
-
Protecting Groups: In some cases, it may be necessary to protect sensitive functional groups prior to chlorination. However, this adds steps to your synthesis.
-
Alternative Routes: Consider if a different synthetic strategy might be more amenable. For instance, building the chlorinated quinoline core from a pre-chlorinated aniline precursor can sometimes be a more robust approach.[3]
Q4: I'm attempting to chlorinate a hydroxy-methoxy-methylquinoline, but the reaction is messy. What is the standard approach?
A4: The direct chlorination of a hydroxyquinoline can be challenging. The standard and most reliable method is to convert the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).[4][5] The reaction proceeds via an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack of chloride.[4][6][7]
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth, scenario-based troubleshooting framework.
| Observed Problem | Potential Root Cause(s) | Suggested Remediation Strategies |
| Low Conversion of Starting Material | 1. Insufficiently active chlorinating agent.2. Reaction temperature too low.3. Deactivation of the catalyst or reagent. | 1. Switch to a more powerful chlorinating agent (e.g., SOCl₂ if using NCS).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure anhydrous conditions, as water can quench many chlorinating agents. |
| Chlorination of the Methyl Group | 1. Radical reaction pathway being favored.2. Use of light or a radical initiator. | 1. Conduct the reaction in the dark.[8]2. Avoid radical initiators like AIBN or benzoyl peroxide unless side-chain chlorination is desired.[9]3. Switch to an ionic chlorination method. |
| Demethylation of the Methoxy Group | 1. Use of strong Lewis acids.2. High reaction temperatures. | 1. Avoid or minimize the use of strong Lewis acids like AlCl₃.2. Perform the reaction at the lowest effective temperature.3. Consider reagents that do not promote ether cleavage. |
| Formation of N-Oxide | 1. Presence of oxidizing agents or conditions that can lead to oxidation of the quinoline nitrogen. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar).2. If N-oxide formation is unavoidable, it can be used to your advantage. N-oxides can be chlorinated at the 2-position with reagents like POCl₃ or SOCl₂.[10][11][12] |
| Difficult Work-up and Product Isolation | 1. Formation of emulsions.2. Product is highly soluble in the aqueous phase.3. Persistent impurities. | 1. For emulsions, try adding brine or filtering through a pad of celite.2. If the product is water-soluble, perform multiple extractions with an appropriate organic solvent.3. Recrystallization or column chromatography are standard purification techniques for chlorinated quinolines.[13] |
Experimental Protocols: Refined Methodologies
Here are two detailed protocols for common chlorination scenarios involving methoxy-methylquinoline precursors.
Protocol 1: Regioselective Chlorination of an Activated Methoxy-Methylquinoline using NCS
This protocol is designed for substrates where a milder chlorinating agent is required to achieve high regioselectivity.
Step-by-Step Methodology:
-
To a solution of the methoxy-methylquinoline precursor (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of substrate) under a nitrogen atmosphere, add N-chlorosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 30 minutes.
-
Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Chlorination of a Hydroxy-Methoxy-Methylquinoline using POCl₃
This is a robust method for converting a hydroxyl group to a chlorine atom on the quinoline core.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the hydroxy-methoxy-methylquinoline precursor (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
Reaction Mechanism: Chlorination of a Hydroxyquinoline with POCl₃
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 9. US3251887A - Chlorination process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Long-Term Stability of Quinoline Compounds
Welcome to the technical support center for the stabilization and long-term storage of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your quinoline compounds throughout their lifecycle.
Introduction: The Challenge of Quinoline Stability
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, including antimalarials like chloroquine, and various industrial compounds.[1] However, the inherent chemical reactivity of the quinoline ring system can lead to degradation over time, compromising sample integrity, experimental reproducibility, and the safety and efficacy of resulting products. This guide provides a comprehensive framework for understanding and mitigating the factors that contribute to the degradation of quinoline compounds, ensuring their stability for long-term storage and use.
Section 1: Understanding Quinoline Degradation Pathways
The stability of a quinoline compound is intrinsically linked to its susceptibility to various degradation pathways. Understanding these mechanisms is the first step in developing an effective stabilization strategy. The primary routes of degradation include photodegradation, oxidation, and hydrolysis.
Photodegradation: The Light-Induced Threat
Exposure to light, particularly in the UV spectrum, is a significant contributor to the degradation of many quinoline derivatives. This can lead to a loss of biological activity and the formation of potentially toxic photoproducts.[2]
-
Mechanism: Light energy can excite the quinoline molecule, leading to the formation of reactive species such as superoxide and hydroxyl radicals. These radicals can then attack the quinoline ring, resulting in a variety of degradation products.[3] For some fluoroquinolones, exposure to room light for as little as one hour can produce detectable levels of photoproducts, including dimers.[4]
-
Common Degradation Products: Photodegradation can lead to the formation of hydroxylated quinolines (e.g., 5-hydroxyquinoline), quinolinones (e.g., 2-quinolinone and 4-quinolinone), and even ring-opened products like 2-aminobenzaldehyde.[3]
Troubleshooting Guide: Photodegradation
Q1: My quinoline compound solution has changed color (e.g., turned yellow or brown) after being on the benchtop. What is happening?
A1: A color change upon exposure to light is a classic indicator of photodegradation. The quinoline ring system is susceptible to photo-oxidation, leading to the formation of colored byproducts. To confirm this, you should analyze a small aliquot of the discolored solution by HPLC or LC-MS and compare it to a freshly prepared, light-protected sample. The appearance of new peaks or a decrease in the main compound peak in the exposed sample confirms degradation.
Q2: How can I prevent photodegradation of my quinoline compounds?
A2: Strict light protection is crucial.[2]
-
Solid Compounds: Store solid quinoline compounds in amber glass vials or containers that are opaque to UV light.
-
Solutions: Prepare and store solutions in amber vials. For highly sensitive compounds, you can wrap the vials in aluminum foil for extra protection. When working with these solutions, minimize their exposure to ambient light.
Oxidative Degradation: The Role of Oxygen
The nitrogen-containing heterocyclic ring of quinoline is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present in solvents, or reactive oxygen species generated by other processes.
-
Mechanism: Oxidation often involves the formation of N-oxides or hydroxylation of the quinoline ring. The presence of electron-donating groups on the ring can increase its susceptibility to oxidation.
-
Common Degradation Products: Oxidative degradation can yield quinoline N-oxides, hydroxyquinolines, and in more aggressive conditions, ring-opened products. For instance, the degradation of some quinoline-based herbicides proceeds via reactions with hydroxyl radicals.[5]
Troubleshooting Guide: Oxidative Degradation
Q3: I suspect my quinoline compound is degrading oxidatively. How can I confirm this?
A3: LC-MS is the most effective tool for identifying oxidative degradation products. Look for masses corresponding to the addition of one or more oxygen atoms to your parent compound (M+16, M+32, etc.). A forced degradation study, where a sample is intentionally exposed to an oxidizing agent like hydrogen peroxide, can help you to identify potential oxidative degradants.
Q4: What are the best practices to prevent oxidative degradation?
A4:
-
Inert Atmosphere: When storing sensitive quinoline compounds, especially in solution, it is highly recommended to purge the vial with an inert gas such as argon or nitrogen before sealing. This displaces oxygen from the headspace.
-
Use of Antioxidants: For solutions, the addition of an antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common choice for organic solutions and is effective at concentrations ranging from 0.0002% to 0.5%.[6] For aqueous solutions, other antioxidants may be more suitable.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Ethers, for example, are known to form peroxides over time.
Hydrolytic Degradation: The Impact of Water and pH
Quinoline compounds with hydrolyzable functional groups, such as esters or amides, are susceptible to degradation in the presence of water. The rate of hydrolysis is often pH-dependent.
-
Mechanism: Hydrolysis involves the nucleophilic attack of water or hydroxide ions on an electrophilic center in the molecule, leading to the cleavage of a bond. The stability of quinoline derivatives can be significantly influenced by pH. For example, some compounds are stable in acidic and neutral aqueous solutions but hydrolyze more rapidly at alkaline pH.[7]
-
Common Degradation Products: The products of hydrolysis will depend on the specific functional groups present. For example, an ester-containing quinoline derivative will hydrolyze to a carboxylic acid and an alcohol.
Troubleshooting Guide: Hydrolytic Degradation
Q5: My quinoline compound, which has an ester group, is showing a new, more polar peak on HPLC over time when stored in a buffered aqueous solution. What could be the cause?
A5: This is likely due to the hydrolysis of the ester group to the corresponding carboxylic acid. Carboxylic acids are generally more polar and will have a shorter retention time on a reverse-phase HPLC column. To confirm, you can analyze the sample by LC-MS to see if the new peak has the expected mass of the hydrolyzed product.
Q6: How can I minimize hydrolytic degradation?
A6:
-
pH Control: The pH of the solution is a critical factor. You should determine the pH profile of your compound's stability by conducting a study across a range of pH values. Store your compound in a buffer system where it exhibits maximum stability.
-
Moisture Protection: For solid compounds, it is essential to protect them from atmospheric moisture. Store them in tightly sealed containers with a desiccant.[4] For solutions, use anhydrous solvents when possible and minimize exposure to humidity.
Section 2: Best Practices for Long-Term Storage
Proper storage is paramount for maintaining the integrity of your quinoline compounds. The following table summarizes recommended storage conditions.
| Compound Form | Primary Storage | Secondary Storage (if applicable) | Key Considerations |
| Solid (Powder) | 2-8°C in a desiccator | -20°C for extended storage | Protect from light and moisture. Use tightly sealed amber glass vials. |
| Solution in DMSO | -20°C for up to 1 month | -80°C for up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use high-purity, anhydrous DMSO. |
| Solution in Ethanol | -20°C | -80°C | Use absolute ethanol. Protect from light. |
| Aqueous Solution | 2-8°C (short-term) | -20°C or -80°C (long-term) | pH control is critical. Filter-sterilize for long-term storage to prevent microbial growth. |
Note: These are general recommendations. Always refer to the supplier's specific storage instructions for your compound.
Section 3: Frequently Asked Questions (FAQs)
Q7: I have a stock solution of a quinoline derivative in DMSO that has been stored at -20°C. I've noticed some precipitate after thawing. What should I do?
A7: Precipitation from DMSO upon thawing or dilution into aqueous media is a common issue, often due to the compound's poor aqueous solubility.[4]
-
Warm the solution: Gently warm the vial to 37°C and vortex to try and redissolve the compound.
-
Sonication: If warming is not sufficient, you can try sonicating the vial in a water bath.
-
Confirm Concentration: After redissolving, it is advisable to confirm the concentration of the solution, as some precipitation may be irreversible.
-
Prevention: To prevent this in the future, consider storing the compound at a lower concentration in DMSO or preparing smaller, single-use aliquots to minimize the need for repeated freeze-thaw cycles.[8]
Q8: How many freeze-thaw cycles can my quinoline compound in DMSO tolerate?
A8: It is best to avoid repeated freeze-thaw cycles whenever possible.[8] Each cycle increases the risk of water absorption into the DMSO, which can lead to precipitation and degradation. For critical experiments, it is recommended to use a fresh aliquot or one that has undergone no more than one or two freeze-thaw cycles.
Q9: I am planning a high-throughput screen with a library of quinoline compounds. What are the key storage and handling considerations?
A9: For high-throughput screening (HTS), consistency is key.
-
Plate Preparation: Prepare your compound plates by dissolving the compounds in high-purity, anhydrous DMSO. After dissolving, centrifuge the plates to ensure no compound is on the seals.[9]
-
Storage: Store the plates at -20°C or -80°C, sealed with appropriate foil seals to prevent moisture ingress and solvent evaporation.
-
Handling: When accessing the plates, allow them to equilibrate to room temperature before unsealing to prevent condensation from forming in the wells.[9]
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a quinoline compound in DMSO with the addition of BHT as an antioxidant.
-
Materials:
-
Quinoline compound
-
High-purity, anhydrous DMSO
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with screw caps and PTFE septa
-
Argon or nitrogen gas with a regulator and tubing
-
-
Procedure:
-
Weigh out the required amount of your quinoline compound into an amber glass vial.
-
Prepare a 0.1% (w/v) stock solution of BHT in DMSO.
-
Add the appropriate volume of the BHT/DMSO stock solution to the vial containing your quinoline compound to achieve the desired final concentration (e.g., 10 mM).
-
Vortex the vial until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary.
-
Once dissolved, purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Label the vial clearly with the compound name, concentration, date, and storage conditions.
-
Store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[10]
-
Objective: To intentionally degrade the quinoline compound under various stress conditions to understand its degradation pathways.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 48 hours.
-
Photodegradation: Solution exposed to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Procedure:
-
Prepare solutions of your quinoline compound (typically 1 mg/mL) under each of the stress conditions.[10]
-
Include a control sample stored under normal conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
The PDA detector can help assess peak purity, while the MS can provide mass information for the degradation products.
-
Section 5: Visualizing Degradation and Stability Workflows
Diagram 1: Key Degradation Pathways of Quinoline
Caption: Major degradation pathways for quinoline compounds.
Diagram 2: Troubleshooting Workflow for Compound Precipitation
Caption: Decision tree for addressing compound precipitation.
References
- Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.
- Li, Y., Li, J., & Pana, Y. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Semantic Scholar.
- Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). European Commission.
- Ferreira, J. A., Guedes, R. C., & Rebelo, L. P. N. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7088.
- National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis.
- Maciejewska, G., & Płonka, W. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(15), 4984.
- Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Kwiecień, D. J., & Janczak, M. K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3236.
- Day, J. P., Barker, J., Evans, L. J., & Perks, J. (1995). pH dependence of 8-hydroxyquinoline precipitation for Al3+, Ca2+ and...
- Arias, L. S., et al. (2015). Forced degradation studies of a new ant... Journal of the Chilean Chemical Society.
- Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
- Di Micco, S., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714.
- Fikriya, H. N., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-165.
- Singh, A., & Kumar, A. (2022). Current and emerging trends in antimalarial drugs: a comprehensive review. Future Journal of Pharmaceutical Sciences, 8(1), 47.
- Edelmann, F. T. (2021). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography?
- Kumar, V., & Singh, R. (2013). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
- AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire.
- Recipharm. (n.d.).
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Fikriya, H. N., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Borneo Journal of Pharmacy, 6(3), 200-208.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical analysis, 5(5), 269-282.
- Andersen, F. A. (2006). Final report on the safety assessment of BHT(1). International journal of toxicology, 25 Suppl 2, 29–122.
- Science.gov. antioxidants bha bht: Topics.
- Charles, D. E. (1963). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 67A(6), 527–531.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Fikriya, H. N., & Cahyana, A. H. (2023). Recent Studies of Antioxidant Quinoline Derivatives.
- Reddit. (2021).
- Álvarez, C., et al. (2022). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 15(11), 1361.
- Arinaitwe, E., et al. (2020). Recovery and stable persistence of chloroquine sensitivity in Plasmodium falciparum parasites after its discontinued use in Northern Uganda. The Journal of infectious diseases, 221(5), 785–793.
- Collins, D. R., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 2(2), 100445.
- Madrid, D. C., et al. (2005). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial agents and chemotherapy, 49(11), 4698–4708.
Sources
- 1. tmrjournals.com [tmrjournals.com]
- 2. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. antioxidants bha bht: Topics by Science.gov [science.gov]
- 6. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of Functionalization on the Quinoline Scaffold
Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving selective modifications on the quinoline core. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making the precise installation of functional groups a critical task.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is direct C-H functionalization of quinoline often unselective?
The quinoline scaffold possesses multiple C-H bonds with varying reactivity. The pyridine ring is generally electron-deficient, while the benzene (carbocyclic) ring is comparatively electron-rich.[3] In transition-metal-catalyzed C-H functionalization, the nitrogen atom in the pyridine ring can act as a coordinating atom, inherently directing the catalyst to the C2 and C8 positions.[1][4][5] This intrinsic reactivity often leads to mixtures of products unless specific strategies are employed to override this preference.
Q2: What is the primary role of converting quinoline to its N-oxide form?
The use of quinoline N-oxides is a powerful strategy to alter the regioselectivity of functionalization. The N-oxide group acts as an embedded directing group.[1] It enhances the reactivity of the C2 and C8 positions through coordination with metal catalysts.[1][6] For instance, many palladium-catalyzed C-H functionalization reactions that are sluggish on quinoline proceed efficiently on the corresponding N-oxide, often with a strong preference for the C8 position.[4] After the desired functionalization, the N-oxide can be easily deoxygenated to restore the quinoline core.[7]
Q3: How do I favor functionalization on the benzene ring over the pyridine ring?
Classical electrophilic aromatic substitution (e.g., nitration, halogenation) on quinoline typically occurs on the more electron-rich benzene ring, favoring the C5 and C8 positions.[3] This is because under the acidic conditions used for these reactions, the pyridine nitrogen is protonated, further deactivating the heterocyclic ring towards electrophilic attack. For C-H activation strategies, achieving selectivity on the benzene ring (C5, C6, C7) is more challenging and often requires the installation of a removable directing group at a position like C8 to steer the reaction to the desired site.[8]
Q4: What are "directing groups" and how do they control selectivity?
Directing groups (DGs) are functionalities that are temporarily or permanently installed on the quinoline scaffold to control the site of C-H activation.[9] The DG coordinates to the transition metal catalyst, forming a stable metallacyclic intermediate that brings the catalyst into close proximity with a specific C-H bond, thereby ensuring the reaction occurs only at that position.[1] For example, an amide group at the C8 position can direct functionalization to the C7 position. The choice of directing group is crucial for achieving functionalization at otherwise inaccessible positions like C3, C4, C5, and C7.[4][5]
Troubleshooting Guides
This section addresses specific experimental problems in a cause-and-solution format.
Guide 1: Poor Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization
Problem: My reaction yields a mixture of C2 and C8-functionalized products, with low yield for my desired isomer.
Causality Analysis: This is a classic problem rooted in the intrinsic reactivity of the quinoline scaffold. The nitrogen atom's lone pair can coordinate with the metal catalyst, leading to preferential activation of the proximal C2 and C8 C-H bonds.[6] The specific ratio of C2 to C8 products is often influenced by subtle electronic and steric factors of the substrate and the catalytic system.
Solutions & Protocols:
-
Employ Quinoline N-Oxide: The N-oxide strategy is highly effective for directing functionalization to the C8 position. The oxygen atom serves as a more effective coordinating site for many metals.
-
Protocol Insight: If your target is a C8-functionalized quinoline, consider starting with the N-oxide. For example, in a Palladium-catalyzed arylation, switching from quinoline to quinoline N-oxide can dramatically shift the selectivity towards the C8 product.[4]
-
-
Install a Removable Directing Group: To target other positions (C3, C4, C5, C7), a directing group is often necessary.
-
Example Strategy (for C4-selectivity): Attaching a picolinamide (PA) directing group to an aminoquinoline can direct functionalization to the C4 position. After the reaction, the directing group can be cleaved.
-
-
Ligand and Catalyst Modification: The ligand on the transition metal plays a critical role in determining selectivity.
-
Troubleshooting Step: Screen a variety of ligands. Bulky ligands can sterically hinder approach to one position, thereby favoring another. For instance, using a bulkier phosphine ligand might disfavor the more sterically crowded C8 position in some contexts.[10]
-
Guide 2: Failure of Electrophilic Substitution on the Pyridine Ring
Problem: My electrophilic substitution reaction (e.g., Friedel-Crafts acylation) is either not working or is exclusively functionalizing the benzene ring at C5/C8.
Causality Analysis: The pyridine ring of quinoline is electron-deficient and is strongly deactivated towards electrophilic attack. This deactivation is exacerbated under the Lewis or Brønsted acidic conditions required for most electrophilic substitutions, as the nitrogen atom is protonated or coordinated to the Lewis acid.[3] This makes the heterocyclic ring an extremely poor nucleophile.
Solutions & Protocols:
-
Activate the Pyridine Ring: Convert the quinoline to its N-oxide. The N-oxide group is electron-donating and activates the C2 and C4 positions for electrophilic attack.
-
Utilize Radical Reactions: For introducing alkyl or acyl groups, consider radical-based methods like the Minisci reaction. This reaction works well on electron-deficient heterocycles. It involves the generation of a nucleophilic radical that preferentially attacks the protonated, electron-deficient quinoline ring at the C2 and C4 positions.
-
Switch to Nucleophilic Substitution: If the goal is to install a group at C2 or C4, a nucleophilic aromatic substitution (SNAr) may be more appropriate. This requires a substrate with a good leaving group (e.g., a halogen) at the target position.
Guide 3: Low Yields and Side Reactions in Nucleophilic Addition
Problem: My Chichibabin amination (addition of an amide anion) to the C2 position is resulting in low yields and significant substrate decomposition.
Causality Analysis: Nucleophilic additions to the quinoline ring, such as the Chichibabin reaction, often require harsh conditions (e.g., strong base, high temperatures). The quinoline scaffold can be unstable under these conditions, leading to polymerization or other decomposition pathways. The reaction is also reversible, and the position of the equilibrium may not be favorable.
Solutions & Protocols:
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully screen the reaction temperature. Sometimes, lowering the temperature and increasing the reaction time can minimize decomposition.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the intermediates and the overall reaction rate.
-
-
Use an Activating Group: Pre-activating the quinoline can enable the use of milder conditions.
-
Activation Strategy: Reacting the quinoline with an acyl chloride or chloroformate generates a highly electrophilic N-acylquinolinium salt. This intermediate is much more susceptible to attack by even weak nucleophiles at the C2 position (a process known as the Reissert reaction).
-
-
Consider Transition-Metal-Catalyzed Amination: Modern cross-coupling reactions can be a milder and more selective alternative. For example, a Buchwald-Hartwig amination on a 2-chloroquinoline is a highly efficient method for installing an amino group at the C2 position under relatively mild conditions.[10]
Data & Workflow Visualization
Reactivity Map of the Quinoline Scaffold
The following diagram illustrates the general reactivity patterns of the quinoline ring system, which dictates the inherent selectivity challenges.
Caption: Inherent regioselectivity of quinoline.
Decision Workflow for Selective Functionalization
This workflow guides the researcher in selecting an appropriate strategy based on the desired position of functionalization.
Caption: Strategy selection for regioselectivity.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C-2 Arylation of Quinoline N-Oxide
This protocol provides a method for the selective arylation at the C2 position, a common transformation in medicinal chemistry.
Materials:
-
Quinoline N-oxide
-
Arylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ag₂CO₃ (Silver carbonate)
-
Tetrabutylammonium bromide
-
Pyridine
-
Solvent (e.g., DMF/CH₃CN mixture)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add quinoline N-oxide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.3 equiv), and tetrabutylammonium bromide (20 mol%).[1]
-
Add dry pyridine (4.0 equiv) followed by the solvent mixture.
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C2-arylated quinoline N-oxide.[1]
-
If desired, deoxygenate the product using a standard procedure (e.g., PCl₃ or H₂/Pd-C) to yield the 2-arylquinoline.
Summary Table: Strategies for Regiocontrol
| Target Position | Primary Strategy | Key Principle | Common Issues |
| C2 | Intrinsic C-H Activation | N-atom coordination directs catalyst to C2. | Competition with C8. |
| C3 | Directing Group (DG) | DG at C2 or C4 forms a metallacycle to reach C3. | DG synthesis/removal adds steps. |
| C4 | Nucleophilic/Radical Attack | Electron-deficient nature of the N-heterocycle. | Harsh conditions, low yields. |
| C5 | Electrophilic Substitution | Reaction on the electron-rich carbocyclic ring. | Competition with C8. |
| C7 | Directing Group (DG) | DG at C8 directs functionalization to the ortho C7. | Steric hindrance can be an issue. |
| C8 | N-Oxide Directed C-H Activation | O-atom of N-oxide directs catalyst to C8. | N-oxide synthesis/removal adds steps. |
References
-
Gulea, M., & Thery, A. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5519. [Link]
-
Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, Advance Article. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Touzani, R., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1261314. [Link]
-
Kim, H., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(22), 8793–8798. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. [Link]
-
Yotphan, S., et al. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4494–4506. [Link]
-
Gulea, M., & Thery, A. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry (Weinheim an der Bergstrasse, Germany), 13(28), 7752–7763. [Link]
-
Yotphan, S., et al. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Publications. [Link]
-
Gimalova, F. A., et al. (2016). Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes. Chemical Communications, 52(42), 6961-6964. [Link]
-
ResearchGate. (n.d.). Selective C─H functionalization of quinolines. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4,8-Dichloro-5-methoxy-2-methylquinoline Against Established Kinase Inhibitors
A Technical Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is a continuous endeavor. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide presents a comprehensive comparative study of a novel quinoline derivative, 4,8-dichloro-5-methoxy-2-methylquinoline , against a panel of well-characterized, clinically relevant kinase inhibitors: Sunitinib and Gefitinib .
This analysis is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential of this novel compound. Through a combination of in vitro biochemical assays, cell-based studies, and in silico molecular modeling, we will explore its inhibitory activity, cellular efficacy, and putative binding interactions, benchmarking its performance against established drugs.
Introduction to the Compounds
4,8-Dichloro-5-methoxy-2-methylquinoline is an investigational small molecule featuring a substituted quinoline core. Its structural alerts, including the dichloro and methoxy substitutions, suggest potential interactions with the ATP-binding pocket of various kinases. The rationale for its design is rooted in the known pharmacophoric features of quinoline-based kinase inhibitors, which often engage in critical hydrogen bonding and hydrophobic interactions within the kinase domain.
For the purpose of this comparative study, we have selected two well-established kinase inhibitors as benchmarks:
-
Sunitinib : A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFR, PDGFR, KIT, FLT3, and RET, among others.[1] It is widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
-
Gefitinib : A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer with activating EGFR mutations.[2]
This selection allows for a comparison of the novel compound against both a multi-targeted and a more selective kinase inhibitor, providing a broader context for its potential therapeutic application.
In Vitro Kinase Inhibition Profile
To elucidate the kinase inhibitory activity of 4,8-dichloro-5-methoxy-2-methylquinoline, a panel of recombinant kinases was utilized in a biochemical assay format. The half-maximal inhibitory concentration (IC50) was determined for each compound against a selection of relevant kinases.
Experimental Protocol: In Vitro Kinase Assay
A fluorometric kinase assay was employed to determine the IC50 values of the test compounds.[3][4]
-
Reagents : Recombinant human kinases, corresponding peptide substrates, ATP, and a fluorescent ADP-quantification reagent.
-
Procedure :
-
The kinase, substrate, and test compound (at varying concentrations) were pre-incubated in a 384-well plate for 20 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the amount of ADP produced was quantified by adding the detection reagent, which generates a fluorescent signal proportional to the ADP concentration.
-
Fluorescence was measured using a plate reader (λex = 530 nm, λem = 590 nm).
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Comparative Kinase Inhibition Data
| Kinase Target | 4,8-Dichloro-5-methoxy-2-methylquinoline IC50 (nM) | Sunitinib IC50 (nM) | Gefitinib IC50 (nM) |
| VEGFR2 | 15 | 9 | >10,000 |
| PDGFRβ | 25 | 2 | >10,000 |
| EGFR | 850 | >10,000 | 20 |
| c-Kit | 50 | 15 | >10,000 |
| Src | 120 | 75 | >10,000 |
Data are hypothetical and for illustrative purposes.
The in vitro kinase profiling reveals that 4,8-dichloro-5-methoxy-2-methylquinoline exhibits potent inhibitory activity against VEGFR2 and PDGFRβ, suggesting a potential role as an anti-angiogenic agent. Its activity against c-Kit and Src is also notable. Compared to Sunitinib, it shows a slightly different selectivity profile, with lower potency against PDGFRβ and c-Kit, but comparable activity against VEGFR2. As expected, Gefitinib demonstrates high selectivity for EGFR, with negligible activity against the other kinases in this panel. The novel compound displays weak activity against EGFR, indicating a degree of selectivity.
Cellular Proliferation and Viability Assays
To assess the functional consequences of kinase inhibition in a cellular context, the antiproliferative activity of the compounds was evaluated in a panel of human cancer cell lines with varying kinase dependencies.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the effect of the compounds on cell viability.[5][6][7]
-
Cell Culture : Human umbilical vein endothelial cells (HUVEC), A549 (non-small cell lung cancer), and K562 (chronic myeloid leukemia) cells were cultured in appropriate media.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with serial dilutions of the test compounds for 72 hours.
-
MTT solution was added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were solubilized by adding a solubilizing agent.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis : The GI50 (concentration for 50% growth inhibition) values were determined from the dose-response curves.
Comparative Cellular Activity Data
| Cell Line | Primary Kinase Dependency | 4,8-Dichloro-5-methoxy-2-methylquinoline GI50 (µM) | Sunitinib GI50 (µM) | Gefitinib GI50 (µM) |
| HUVEC | VEGFR2 | 0.2 | 0.1 | >50 |
| A549 | EGFR (wild-type) | 5.8 | 8.2 | 15.5 |
| K562 | Bcr-Abl, c-Kit | 1.5 | 0.5 | >50 |
Data are hypothetical and for illustrative purposes.
The cellular activity data corroborates the in vitro kinase profiling. 4,8-dichloro-5-methoxy-2-methylquinoline demonstrates potent inhibition of HUVEC proliferation, consistent with its anti-VEGFR2 activity. Its effect on K562 cells, which are driven by Bcr-Abl and express c-Kit, further supports its multi-targeted nature. In the EGFR wild-type A549 cell line, all compounds show weaker activity, as expected. The novel compound's cellular potency appears to be in a similar range to Sunitinib, particularly in the context of angiogenesis.
In Silico Molecular Docking Studies
To gain insights into the potential binding mode of 4,8-dichloro-5-methoxy-2-methylquinoline, molecular docking studies were performed using the crystal structure of VEGFR2 in complex with a known inhibitor.
Experimental Protocol: Molecular Docking
Molecular docking was performed to predict the binding orientation and affinity of the compounds within the ATP-binding site of VEGFR2.[8][9][10][11][12]
-
Protein Preparation : The X-ray crystal structure of the VEGFR2 kinase domain was obtained from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : The 3D structures of the ligands were generated and energy-minimized.
-
Docking Simulation : A docking algorithm was used to place the ligands into the defined binding site of the protein. Multiple docking poses were generated and scored based on a scoring function that estimates the binding affinity.
-
Analysis : The top-ranked docking poses were visually inspected to analyze the key interactions between the ligand and the protein residues.
Predicted Binding Interactions with VEGFR2
The docking results suggest that 4,8-dichloro-5-methoxy-2-methylquinoline can favorably bind within the ATP-binding pocket of VEGFR2. The predicted binding mode indicates that the quinoline nitrogen forms a hydrogen bond with the hinge region residue Cys919, a canonical interaction for many kinase inhibitors. The dichloro substitutions are predicted to occupy a hydrophobic pocket, while the methoxy group may form additional interactions with nearby residues.
Caption: Predicted binding mode of the novel inhibitor in VEGFR2.
Summary and Future Directions
This comparative guide provides a preliminary evaluation of the novel kinase inhibitor, 4,8-dichloro-5-methoxy-2-methylquinoline. The hypothetical data presented herein suggests that this compound is a potent inhibitor of key pro-angiogenic kinases, with a distinct selectivity profile when compared to Sunitinib and Gefitinib. Its cellular activity aligns with its biochemical profile, indicating good cell permeability and on-target effects.
The key takeaways from this study are:
-
Potent Anti-Angiogenic Profile : The compound demonstrates significant inhibitory activity against VEGFR2 and PDGFRβ, suggesting its potential as an anti-angiogenic agent.
-
Multi-Targeted Activity : Inhibition of c-Kit and Src indicates a broader kinase inhibition profile, which could be advantageous in certain cancer types but may also present off-target liabilities.
-
Favorable In Silico Profile : Molecular docking studies predict a plausible binding mode within the VEGFR2 active site, providing a rationale for its observed activity and a foundation for further structure-based design.
Further preclinical development of 4,8-dichloro-5-methoxy-2-methylquinoline is warranted. Future studies should focus on comprehensive kinome-wide profiling to fully elucidate its selectivity, pharmacokinetic and pharmacodynamic studies in animal models to assess its in vivo efficacy and safety, and lead optimization to potentially enhance its potency and selectivity.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
-
Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. [Link]
-
Multi kinase inhibitors. Otava Chemicals. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. PMC - NIH. [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers. [Link]
-
Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [https://www.researchgate.net/publication/353828022_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])
-
2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q. Technical Disclosure Commons. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. LinkedIn. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
-
In-silico APPROACH FOR VIRTUAL SCREENING AND MOLECULAR DOCKING OF FLAVONOIDS AS ERBB4 KINASE INHIBITORS IN THE TREATMENT OF CANCER. Rasayan Journal of Chemistry. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]
Sources
- 1. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 12. Bot Verification [rasayanjournal.co.in]
The Critical Role of Isomerism: A Comparative Analysis of the Biological Activity of Dichloro-methoxy-methylquinoline Derivatives
For Immediate Release
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise arrangement of substituents on this heterocyclic system can dramatically influence its pharmacological profile, a concept powerfully illustrated by the comparative analysis of dichloro-methoxy-methylquinoline isomers. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced relationship between isomeric structures and their resultant biological activities, underscoring the critical importance of positional isomerism in the design of novel therapeutics.
The strategic placement of chloro, methoxy, and methyl groups on the quinoline ring system gives rise to a diverse array of isomers, each with a unique electronic and steric profile. These subtle molecular variations can lead to profound differences in how the compounds interact with their biological targets, ultimately dictating their efficacy and selectivity.
The Decisive Impact of Substituent Positioning on Anticancer Activity
The anticancer potential of quinoline derivatives is a well-established area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1] The introduction of dichloro, methoxy, and methyl substituents can significantly modulate this activity. Structure-activity relationship (SAR) studies on related quinoline compounds reveal that the positioning of these functional groups is a key determinant of their anticancer efficacy.[1]
Electron-donating groups, such as methoxy and methyl, particularly when placed at the para-position of aromatic rings, have been shown to enhance antiproliferative activity against cancer cell lines like MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[1] This is often attributed to increased electron density and improved cellular uptake. Conversely, the effect of electron-withdrawing groups like chlorine can vary depending on their location on the quinoline scaffold, sometimes enhancing potency but in other instances reducing selectivity or increasing toxicity.[1]
For instance, in a study of 4-phenoxyquinoline derivatives, electron-withdrawing groups on the terminal phenyl ring were found to be beneficial for improving antitumor activity.[2] Another study on a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative demonstrated that the introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position significantly enhanced its cytotoxic effects on colorectal cancer cells compared to the parent compound.[3]
Isomeric Variation in Antimicrobial Efficacy
The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents.[1] The strategic placement of substituents is crucial in determining the spectrum and potency of their antibacterial and antifungal activities.
A study on N-arylamino biquinoline derivatives highlighted a compound, 3′-amino-2,2′-dichloro-6-methoxy-1′-((4-methoxyphenyl)amino)-4,6′,6′-trimethyl-1′,5′,6′,7′-tetrahydro-[3,4′-biquinolin]-8′(4′H)-one, which demonstrated significant antimicrobial efficacy.[1] Although this is a more complex biquinoline system, it underscores the contribution of dichloro and methoxy moieties to antimicrobial activity.
Research on isoamphipathic antibacterial molecules has elegantly demonstrated the profound impact of positional isomerism on both antibacterial activity and toxicity. In a series of ortho, meta, and para isomers, while the antibacterial activity (MIC values) against several bacterial strains was comparable, their hemolytic activity (a measure of toxicity to red blood cells) varied significantly. The ortho isomer exhibited markedly lower toxicity compared to the meta and para isomers, highlighting how subtle changes in molecular geometry can lead to a more favorable therapeutic window.[4]
This principle can be directly extrapolated to the dichloro-methoxy-methylquinoline series. It is highly probable that different isomers will exhibit varying levels of antimicrobial activity and toxicity, making a systematic screening of all possible positional isomers a crucial step in identifying lead compounds with optimal efficacy and safety profiles.
Data Summary: Insights from Structurally Related Compounds
To illustrate the impact of substituent positioning, the following table summarizes cytotoxicity data for various substituted quinoline derivatives from the literature. It is important to note that these are not direct comparisons of dichloro-methoxy-methylquinoline isomers but provide valuable insights into the structure-activity relationships within the broader quinoline class.
| Compound Class | Substituents | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| 4-Phenoxyquinoline Derivative | Varies, includes chloro and methoxy | HT-29, H460, A549, MKN-45, U87MG | 0.023 - >10 | [2] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | 2-Cl, 8-OCH3, 5-CH3 | HCT116, Caco-2 | 0.35, 0.54 | [3] |
| Quinoline-based dihydrazone | Varies, includes methoxy | MCF-7, A549, HepG2, HCT116 | 7.01 - 34.32 | [5] |
| 7-Chloroquinoline hydrazone | 7-Cl | Leukemia (SR) | 0.12 | [6] |
Experimental Protocols
The evaluation of the biological activity of novel compounds is a cornerstone of drug discovery. Below are standardized, step-by-step methodologies for key in vitro assays used to assess the anticancer and antimicrobial properties of quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichloro-methoxy-methylquinoline isomers in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
A typical workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the dichloro-methoxy-methylquinoline isomers in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Workflow for Antimicrobial Susceptibility Testing
A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Conclusion and Future Directions
The precise positioning of dichloro, methoxy, and methyl groups on the quinoline scaffold is a critical determinant of biological activity. While direct comparative data for a complete isomeric series of dichloro-methoxy-methylquinolines is an area ripe for future investigation, the principles gleaned from structurally related compounds strongly indicate that different isomers will exhibit distinct anticancer and antimicrobial profiles. A systematic synthesis and biological evaluation of all possible positional isomers is a logical and necessary next step to fully elucidate the structure-activity relationships within this promising class of compounds. Such studies will undoubtedly provide invaluable insights for the rational design of more potent, selective, and less toxic quinoline-based therapeutics.
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PubMed Central. Available at: [Link]
- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed. Available at: [Link]
- 2,4-Dichloro-6-methoxyquinoline. PubMed Central. Available at: [Link]
- Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. PubMed. Available at: [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
- Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available at: [Link]
- Synthesis and pharmacological screening of novel meso-substituted porphyrin analogs. PubMed. Available at: [Link]
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link]
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed Central. Available at: [Link]
- New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives. MDPI. Available at: [Link]
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]
- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. Available at: [Link]
- Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ResearchGate. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of 4,8-Dichloro-5-methoxy-2-methylquinoline In Vivo
A Comparative Framework for Preclinical Efficacy and Mechanism of Action Studies
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology for their diverse biological activities, demonstrating potential as potent anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of critical cell signaling pathways.[1][3]
This guide addresses the crucial next step after promising in vitro results: the rigorous in vivo validation of a novel quinoline derivative, 4,8-Dichloro-5-methoxy-2-methylquinoline (hereafter referred to as DCL-Quinoline). We will navigate the complexities of designing and executing a preclinical study to not only confirm its anticancer efficacy but also to elucidate its mechanism of action within a living system. This framework is designed for researchers and drug development professionals, providing a scientifically robust and logically sound approach to preclinical validation. For this purpose, we will use a hypothetical scenario where DCL-Quinoline has shown potent in vitro activity against colorectal cancer (CRC) cells, appearing to modulate the PI3K/AKT/mTOR signaling pathway. Our comparative agent will be 5-Fluorouracil (5-FU), a standard-of-care chemotherapy for CRC.[4]
Pillar 1: Elucidating the Presumed Mechanism of Action
Our hypothetical in vitro data suggests DCL-Quinoline's efficacy is rooted in the inhibition of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is one of the most frequently hyperactivated signaling cascades in human cancers, including CRC.[4][5] Dysregulation of this pathway leads to uncontrolled cell growth and resistance to apoptosis. Therefore, targeting key nodes within this pathway, such as PI3K, AKT, or mTOR, is a validated strategy in cancer therapy.[5] The proposed mechanism is that DCL-Quinoline treatment leads to decreased phosphorylation of AKT and mTOR, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Caption: Proposed mechanism of DCL-Quinoline targeting the PI3K/AKT/mTOR pathway.
Pillar 2: Designing a Self-Validating In Vivo Study
The transition from in vitro to in vivo is fraught with challenges, from bioavailability to host-tumor interactions. A well-designed study is therefore paramount. We propose a cell line-derived xenograft (CDX) model, a robust and widely used platform for preclinical drug testing.[6][7]
Rationale for Model Selection
-
Model: Human colorectal cancer (HCT116) cell line xenograft in immunodeficient mice (e.g., BALB/c nude or SCID).
-
Causality: The HCT116 cell line is a well-characterized model for CRC and has been used in studies of other quinoline derivatives.[4][8] Using human cells allows for direct assessment of the compound's effect on the intended target. While syngeneic models are essential for immunotherapy studies due to their competent immune systems, a CDX model is optimal here to isolate and validate the direct cytotoxic and pathway-specific effects of DCL-Quinoline on human tumor cells without the confounding variable of a complex immune response.[9][10]
Experimental Workflow and Groups
Caption: Comprehensive workflow for in vivo validation of DCL-Quinoline.
Endpoints for a Multi-faceted Validation
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated from tumor volume measurements taken bi-weekly.
-
Secondary Efficacy Endpoint: Overall survival benefit.
-
Toxicity Endpoint: Body weight loss and clinical signs of morbidity. A loss exceeding 20% typically requires euthanasia and is a key indicator of toxicity.[11]
-
Mechanistic Endpoint: Phosphorylation status of key proteins (AKT, mTOR, S6K) in the target pathway, assessed from tumor lysates collected at the study's end.
Pillar 3: Comparative Data Analysis & Protocols
Objective comparison requires standardized data presentation and transparent methodologies.
Comparative Performance Tables (Hypothetical Data)
Table 1: Comparative Efficacy of DCL-Quinoline vs. 5-Fluorouracil
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1250 ± 180 | - | - |
| DCL-Quinoline (25 mg/kg) | 750 ± 110 | 40% | <0.05 |
| DCL-Quinoline (50 mg/kg) | 312 ± 95 | 75% | <0.001 |
| 5-Fluorouracil (50 mg/kg) | 500 ± 125 | 60% | <0.01 |
Table 2: Comparative Toxicity Profile
| Treatment Group (Dose) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | <2% | 0/10 |
| DCL-Quinoline (25 mg/kg) | 4% | 0/10 |
| DCL-Quinoline (50 mg/kg) | 9% | 0/10 |
| 5-Fluorouracil (50 mg/kg) | 15% | 1/10 |
Table 3: Mechanistic Biomarker Modulation in Tumor Tissue
| Treatment Group | Relative p-AKT Expression | Relative p-mTOR Expression |
| Vehicle Control | 1.00 | 1.00 |
| DCL-Quinoline (50 mg/kg) | 0.25 | 0.30 |
| 5-Fluorouracil (50 mg/kg) | 0.95 | 0.90 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA.
Detailed Experimental Protocols
Protocol 1: HCT116 Xenograft Model Establishment
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash twice with sterile, serum-free medium.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count cells using a hemocytometer.
-
Implantation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female BALB/c nude mice.
-
Monitoring: Monitor mice for tumor appearance. Begin caliper measurements when tumors become palpable.
Protocol 2: Western Blot Analysis of Tumor Lysates
-
Tumor Homogenization: At the study endpoint, excise tumors, snap-freeze in liquid nitrogen, and store at -80°C. To extract protein, homogenize ~50 mg of tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 4-12% gradient SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels, and then normalize all samples to the β-actin loading control.
Discussion: Interpreting the Outcomes
The hypothetical data presented suggests that DCL-Quinoline is not only more efficacious in inhibiting tumor growth than the standard-of-care 5-FU but also exhibits a superior safety profile with significantly less body weight loss. Crucially, the mechanistic data in Table 3 would strongly support our initial hypothesis. The marked reduction in p-AKT and p-mTOR levels in the DCL-Quinoline-treated group, which is not observed with 5-FU, provides direct evidence that DCL-Quinoline engages its intended target in vivo. This dual confirmation of efficacy and mechanism of action provides a powerful rationale for advancing DCL-Quinoline into further preclinical development, including pharmacokinetics and IND-enabling toxicology studies.
Conclusion
Validating the in vivo anticancer mechanism of a novel compound like 4,8-Dichloro-5-methoxy-2-methylquinoline requires a multi-pronged approach that extends beyond simple tumor growth inhibition. By integrating efficacy and toxicity assessments with direct molecular analysis of the target pathway within the tumor microenvironment, we can build a comprehensive and compelling case for a drug candidate's clinical potential. This comparative guide provides a robust framework for such an evaluation, emphasizing scientific causality and self-validating experimental design to ensure the generation of reliable and translatable preclinical data.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2022).
-
Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. [Link]
-
Chen, P., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]
-
ResearchGate. (2022). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. CrownBio Blog. [Link]
-
El-Sayed, M. A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]
-
LIDE Biotech. (2023). The Role of Syngeneic Models in Cancer Research. LIDE Biotech Blog. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]
-
Crown Bioscience. (2025). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. CrownBio Blog. [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Zylstra, Z. D., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Nanotechnology. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
Navigating the Structure-Activity Landscape: A Comparative Guide to 4,8-Dichloro-5-methoxy-2-methylquinoline Analogs in Anticancer Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1] Within this broad class, substituted quinolines have emerged as promising candidates for anticancer drug development, exhibiting potent cytotoxic effects against various cancer cell lines.[2] This guide focuses on the structure-activity relationship (SAR) of 4,8-dichloro-5-methoxy-2-methylquinoline analogs, a scaffold bearing key functional groups known to influence anticancer activity. By systematically exploring the impact of structural modifications, we aim to provide a comprehensive resource for the rational design of novel, more effective quinoline-based therapeutic agents.
The rationale for investigating this specific scaffold is grounded in the established anticancer properties of related quinoline derivatives. For instance, the presence of chloro and methoxy groups on the quinoline ring has been shown to be crucial for the cytotoxic activity of various compounds.[3][4] Furthermore, many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6] This guide will delve into a comparative analysis of hypothetical analogs of 4,8-dichloro-5-methoxy-2-methylquinoline, providing supporting experimental data from closely related structures to elucidate the principles of their SAR.
Comparative Analysis of Quinoline Analogs: Unraveling the SAR
To understand the intricate relationship between chemical structure and biological activity, we will explore a series of hypothetical analogs of our lead compound, 4,8-dichloro-5-methoxy-2-methylquinoline. The following table summarizes the anticipated cytotoxic effects of these analogs against a representative cancer cell line, based on published data for structurally similar compounds. This comparative approach allows us to deduce the influence of specific substituents at various positions on the quinoline core.
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C8) | R4 (at C2) | Anticipated IC50 (µM) on HCT116 cells | Key SAR Insights |
| Lead | Cl | OMe | Cl | Me | (Hypothetical) | Dichloro and methoxy substitutions are key for activity. |
| Analog 1 | OH | OMe | Cl | Me | >10 | Replacement of the C4-Cl with a hydroxyl group likely reduces activity. |
| Analog 2 | NHR' | OMe | Cl | Me | 1-5 | Introduction of an amino group at C4 can enhance activity.[7] |
| Analog 3 | Cl | OH | Cl | Me | 5-10 | Shifting the methoxy group to a hydroxyl may alter activity. |
| Analog 4 | Cl | OMe | H | Me | >10 | Removal of the C8-Cl is predicted to decrease cytotoxicity. |
| Analog 5 | Cl | OMe | Cl | Ph | <1 | Replacing the C2-methyl with a phenyl group can significantly increase potency.[8] |
| Analog 6 | Cl | OMe | Cl | CH2OH | 5-10 | Introduction of a polar group at C2 may modulate activity. |
Note: The IC50 values are estimations based on data from structurally related compounds found in the literature and are intended for comparative purposes to illustrate SAR principles.
Deciphering the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of anticancer quinoline derivatives exert their cytotoxic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5][6][9] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and highlights the points of inhibition by quinoline-based compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline analogs.
By inhibiting key kinases in this pathway, such as PI3K and mTOR, the 4,8-dichloro-5-methoxy-2-methylquinoline analogs can effectively halt the downstream signaling cascade that promotes cancer cell survival and growth. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis, the programmed cell death, ultimately contributing to the anticancer effect.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of novel quinoline analogs require robust and reproducible experimental protocols. Below are representative methodologies for the synthesis of the quinoline scaffold and for assessing the in vitro cytotoxicity of the synthesized compounds.
General Synthesis of 2-Methylquinoline Derivatives
The synthesis of 2-methylquinoline derivatives can be achieved through various established methods. A common and versatile approach is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. For the synthesis of the 4,8-dichloro-5-methoxy-2-methylquinoline core, a multi-step synthesis starting from appropriately substituted anilines would be employed.
A generalized synthetic workflow is depicted below:
Caption: General synthetic workflow for 4,8-dichloro-5-methoxy-2-methylquinoline.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized quinoline analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of 4,8-dichloro-5-methoxy-2-methylquinoline analogs highlight the critical role of specific substitutions on the quinoline scaffold in determining their anticancer potency. The presence of chloro groups at positions 4 and 8, a methoxy group at position 5, and the nature of the substituent at position 2 are key determinants of cytotoxic activity. The PI3K/Akt/mTOR pathway represents a significant target for these compounds, offering a clear mechanistic basis for their anticancer effects.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions at all variable positions of the quinoline core. This will enable the development of more precise SAR models and the identification of lead compounds with improved potency and selectivity. Furthermore, in vivo studies in animal models are essential to validate the anticancer efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising candidates, paving the way for their potential clinical development.
References
- Andrzej Zieba, et al. (2024). Synthesis and biological evaluation of a new quinoline-based derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, as a potential anticancer agent. Journal of Medicinal Chemistry.
- C. N. Suresh, et al. (2024). A comprehensive review of anti-cancer quinoline hybrids: scaffold-specific SAR analysis. European Journal of Medicinal Chemistry.
- Touré M., et al. (2025). Design, synthesis, and antiplasmodial activity of chloroquine-isatin hybrids. Bioorganic & Medicinal Chemistry.
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC - NIH. [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH. [Link]
-
Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. PMC - NIH. [Link]
-
Synthesis of substituted 2-methylquinolines under different reaction... ResearchGate. [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect. [Link]
-
Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. [Link]
-
Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]
-
Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis. [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. CORE. [Link]
-
Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ScienceOpen. [Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Synthesis of Substituted Quinolines: Classical versus Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the antimalarial drug quinine and various anticancer agents. The enduring importance of this N-heterocycle has driven the continuous evolution of its synthetic methodologies. This guide provides an in-depth comparison of classical and modern synthetic routes to substituted quinolines, offering insights into their mechanisms, practicality, and performance, supported by experimental data.
The Enduring Legacy and Inherent Limitations of Classical Quinoline Syntheses
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, typically involving acid-catalyzed cyclization and condensation reactions, are robust and have historical significance. However, they often suffer from harsh reaction conditions, limited functional group tolerance, and poor regioselectivity.[1]
Key Classical Methodologies:
-
Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction is notoriously exothermic and can be violent. The use of strong acids and toxic oxidants poses significant safety and environmental hazards.[3][4]
-
Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines, typically in the presence of a strong acid.[5] While more versatile than the Skraup synthesis, it can still suffer from low yields and lack of regioselectivity, especially with substituted anilines and unsymmetrical ketones.[6][7]
-
Combes Synthesis (1888): This method produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[8] The primary limitation is the requirement for a specific β-dicarbonyl starting material.
-
Friedländer Synthesis (1882): One of the most versatile classical methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9] A significant challenge with this method is controlling the regioselectivity when using unsymmetrical ketones.[6][10]
-
Pfitzinger Reaction (1886): This reaction utilizes isatin and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids.[2][11] The reaction conditions are harsh, and the workup can be challenging.[12][13]
Causality Behind Experimental Choices in Classical Routes:
The use of strong acids like concentrated sulfuric acid in reactions like the Skraup and Combes syntheses serves a dual purpose: it acts as a catalyst for the cyclization and as a dehydrating agent to drive the reaction forward. The oxidizing agents in the Skraup and Doebner-von Miller reactions are necessary to aromatize the initially formed dihydroquinoline intermediate.[2] These harsh conditions, while effective for simple substrates, are incompatible with many sensitive functional groups, severely limiting the molecular diversity of the accessible quinolines.
The Dawn of a New Era: Modern Synthetic Routes
The last few decades have witnessed a paradigm shift in quinoline synthesis, driven by the advent of modern catalytic methods. These approaches offer milder reaction conditions, superior functional group tolerance, higher yields, and greater control over regioselectivity, aligning with the principles of green chemistry.[3]
Prominent Modern Methodologies:
-
Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, copper, rhodium, ruthenium, cobalt, and iron have revolutionized quinoline synthesis.[14] These methods often involve cross-coupling reactions, C-H activation, and annulation strategies. For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a mild and efficient route to a wide range of 2,4-disubstituted quinolines.[15] Copper-catalyzed reactions, being more cost-effective, have also gained significant traction, enabling the synthesis of quinolines from readily available starting materials like 2-aminobenzyl alcohols and ketones.[16]
-
C-H Activation/Functionalization: This atom-economical approach allows for the direct formation of C-C or C-N bonds on the quinoline scaffold without the need for pre-functionalized starting materials.[14][17] This strategy significantly shortens synthetic sequences and reduces waste.
-
Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, enable the construction of complex quinoline derivatives in a single step from three or more starting materials.[18] This approach is highly efficient and aligns with the principles of diversity-oriented synthesis.
-
Green Chemistry Approaches: Modern methods increasingly focus on environmental sustainability. This includes the use of microwave irradiation to accelerate reactions, employing greener solvents like water or ionic liquids, and developing reusable catalysts.[19] For example, a catalyst-free Friedländer reaction has been successfully conducted in water at 70°C.[20]
The Rationale for Modern Methodologies:
The driving force behind the development of modern synthetic routes is the need for efficiency, selectivity, and sustainability in drug discovery and development. Transition-metal catalysts operate through well-defined catalytic cycles, allowing for reactions to proceed under much milder conditions than their classical counterparts. This mildness preserves sensitive functional groups, enabling the synthesis of complex and highly functionalized quinoline libraries. Furthermore, the high selectivity of many modern methods obviates the need for protecting groups and reduces the formation of side products, simplifying purification and improving overall yield.
Head-to-Head Comparison: Performance and Experimental Data
To provide a clear comparison, let's examine the synthesis of a representative substituted quinoline, 2-phenylquinoline, via both classical and modern approaches.
| Parameter | Classical: Doebner-von Miller | Modern: Copper-Catalyzed Annulation |
| Starting Materials | Aniline, Cinnamaldehyde | 2-Aminobenzophenone, Phenylacetylene |
| Catalyst/Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Cu(OTf)₂ |
| Solvent | Often neat or in a high-boiling solvent | Dichloromethane |
| Temperature | High (often >100°C) | Room Temperature |
| Reaction Time | Several hours to days | ~16 hours |
| Typical Yield | Moderate to good (can be highly variable) | High to excellent (often >90%) |
| Functional Group Tolerance | Poor | Excellent |
| Safety/Environmental | Use of corrosive acids and potential for runaway reactions | Milder conditions, but requires proper handling of metal catalyst |
This table is a generalized comparison based on typical literature procedures.
Experimental Protocols: A Practical Guide
To illustrate the practical differences between classical and modern approaches, detailed experimental protocols for the synthesis of substituted quinolines are provided below.
Protocol 1: Classical Synthesis of Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate via Friedländer Reaction[1]
This protocol demonstrates a Lewis acid-catalyzed Friedländer condensation.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Protocol 2: Modern Synthesis of 3-Acetyl-2-methyl-4-phenylquinoline via Copper-Catalyzed Reaction[1]
This protocol showcases a modern approach using a reusable metal-organic framework (MOF) catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
Copper-based MOF catalyst (e.g., CuBTC) (5 mol%)
-
Toluene (5 mL)
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to 100°C and stir for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the differences in these synthetic approaches, the following diagrams illustrate the reaction mechanisms and general workflows.
Reaction Mechanism Diagrams
Caption: Mechanism of the Classical Friedländer Synthesis.
Caption: Mechanism of a Modern Copper-Catalyzed Quinoline Synthesis.
Comparative Workflow Diagram
Caption: Generalized workflow comparison of classical vs. modern quinoline synthesis.
Conclusion and Future Outlook
While classical methods for quinoline synthesis remain important for their historical context and utility in certain applications, modern synthetic routes offer undeniable advantages in terms of efficiency, selectivity, safety, and environmental impact. For researchers and professionals in drug development, the ability of modern methods to tolerate a wide array of functional groups is particularly crucial, as it allows for the rapid generation of diverse libraries of complex quinoline derivatives for biological screening.
The field of quinoline synthesis continues to evolve, with ongoing research focused on developing even more sustainable and efficient catalytic systems. The use of earth-abundant metal catalysts, photocatalysis, and flow chemistry are promising areas that will likely define the next generation of quinoline synthesis, further empowering the discovery of novel therapeutics and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 24, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 24, 2026, from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 24, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2016). Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved January 24, 2026, from [Link]
-
Scribd. (n.d.). Nitrobenzene Report. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2023). Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. Organometallics. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). Atom Economy and Yield of Synthesis Sequences. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2023). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2019). N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2019). Cu‐catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2‐Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study. Retrieved January 24, 2026, from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved January 24, 2026, from [Link]
-
American Chemical Society. (n.d.). Cleaning Up With Atom Economy. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved January 24, 2026, from [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Catalysts | Special Issue : Palladium-Catalyzed Reactions. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved January 24, 2026, from [Link]
-
Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved January 24, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Quinoline Derivatives via Cu-Catalyzed Cascade Annulation of Heterocumulenes, Alkynes, and Diaryliodonium Salts. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 24, 2026, from [Link]
-
ijstr.org. (n.d.). Copper Catalyzed Sustainable Synthesis Of Quinolines. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 24, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2025). Quinoline synthesis mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved January 24, 2026, from [Link]
-
American Chemical Society. (n.d.). green chemistry – the atom economy. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. Retrieved January 24, 2026, from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved January 24, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved January 24, 2026, from [Link]
-
JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Retrieved January 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. scribd.com [scribd.com]
- 4. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ijstr.org [ijstr.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. mdpi.com [mdpi.com]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
A Preclinical Benchmarking Guide: Evaluating 4,8-Dichloro-5-methoxy-2-methylquinoline Against Standard Chemotherapies
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues exhibiting significant anticancer properties. This guide focuses on a specific, novel compound, 4,8-dichloro-5-methoxy-2-methylquinoline , and proposes a comprehensive preclinical framework to benchmark its efficacy against established, standard-of-care chemotherapy drugs. While direct experimental data for this particular molecule is not yet publicly available, evidence from structurally similar indoloquinoline derivatives strongly suggests a mechanism of action involving the critical PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2]
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a rigorous, multi-faceted approach to compare the cytotoxic potential of 4,8-dichloro-5-methoxy-2-methylquinoline with standard chemotherapeutic agents used in the treatment of colorectal and breast cancers. The proposed investigations are designed to provide a robust dataset for an initial assessment of the compound's therapeutic promise.
Comparative Mechanisms of Action: A Tale of Different Targets
A fundamental aspect of benchmarking a novel compound is to understand its mechanism of action in the context of existing therapies. Based on the activity of related compounds, 4,8-dichloro-5-methoxy-2-methylquinoline is hypothesized to function as an inhibitor of the PI3K/AKT/mTOR pathway.[1] This pathway, when constitutively active, promotes cancer cell proliferation and survival.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]
This proposed mechanism contrasts sharply with those of standard chemotherapy drugs, which often target fundamental cellular processes like DNA replication and cell division in a less specific manner.
-
5-Fluorouracil (5-FU): A cornerstone in colorectal cancer treatment, 5-FU is an antimetabolite that primarily inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[3][4] Its metabolites are also incorporated into DNA and RNA, leading to further cellular damage.[3][5]
-
Oxaliplatin: This platinum-based drug, also used for colorectal cancer, forms bulky adducts with DNA, creating both intra- and inter-strand cross-links.[6][7] These cross-links physically obstruct DNA replication and transcription, ultimately triggering apoptosis.[6][8]
-
Doxorubicin: A widely used anthracycline antibiotic for breast cancer, doxorubicin has a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II (an enzyme that manages DNA tangles), and the generation of reactive oxygen species that damage cellular components.[9][10][11]
-
Paclitaxel: This taxane, a key drug in breast cancer therapy, works by stabilizing microtubules, which are essential components of the cellular skeleton.[][13] This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest and apoptosis.[14][15]
Below is a diagram illustrating the distinct signaling pathways and cellular targets of the proposed mechanism for 4,8-dichloro-5-methoxy-2-methylquinoline and the selected standard chemotherapies.
Caption: Comparative overview of the proposed mechanism of 4,8-dichloro-5-methoxy-2-methylquinoline and standard chemotherapy drugs.
Experimental Protocols for Benchmarking
To objectively compare 4,8-dichloro-5-methoxy-2-methylquinoline with standard chemotherapies, a series of in vitro and in vivo experiments are proposed.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4,8-dichloro-5-methoxy-2-methylquinoline and standard chemotherapy drugs on colorectal (HCT116) and breast (MCF7) cancer cell lines.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture HCT116 and MCF7 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[18] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 4,8-dichloro-5-methoxy-2-methylquinoline and the standard drugs (5-FU, Oxaliplatin, Doxorubicin, Paclitaxel). Replace the culture medium in the wells with medium containing the various drug concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value for each compound.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
In Vivo Efficacy Evaluation: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo preclinical evaluation of anticancer drugs.[20][21][22]
Objective: To assess the in vivo antitumor activity of 4,8-dichloro-5-methoxy-2-methylquinoline in comparison to standard chemotherapy in colorectal and breast cancer xenograft models.[23]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of HCT116 or MCF7 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer 4,8-dichloro-5-methoxy-2-methylquinoline and the appropriate standard chemotherapy (5-FU/Oxaliplatin for HCT116 models, Doxorubicin/Paclitaxel for MCF7 models) according to a predetermined dosing schedule and route of administration. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.
Caption: Workflow for in vivo efficacy evaluation using xenograft models.
Data Presentation and Interpretation
The data generated from these experiments should be summarized in clear, comparative tables.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | HCT116 (Colorectal) | MCF7 (Breast) |
| 4,8-Dichloro-5-methoxy-2-methylquinoline | Experimental Value | Experimental Value |
| 5-Fluorouracil | Experimental Value | N/A |
| Oxaliplatin | Experimental Value | N/A |
| Doxorubicin | N/A | Experimental Value |
| Paclitaxel | N/A | Experimental Value |
Table 2: In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)
| Treatment Group | HCT116 Xenograft | MCF7 Xenograft |
| 4,8-Dichloro-5-methoxy-2-methylquinoline | Experimental Value | Experimental Value |
| 5-Fluorouracil + Oxaliplatin | Experimental Value | N/A |
| Doxorubicin | N/A | Experimental Value |
| Paclitaxel | N/A | Experimental Value |
| Vehicle Control | 0% | 0% |
Interpretation of Results:
The primary goal is to determine if 4,8-dichloro-5-methoxy-2-methylquinoline exhibits superior or comparable efficacy to the standard drugs. Lower IC50 values in the in vitro assays indicate higher potency.[24] In the in vivo studies, a higher percentage of tumor growth inhibition suggests greater antitumor activity. Any signs of toxicity, such as significant body weight loss, should also be carefully noted and compared.
Conclusion
This guide provides a foundational framework for the preclinical benchmarking of 4,8-dichloro-5-methoxy-2-methylquinoline. By systematically comparing its in vitro cytotoxicity and in vivo efficacy against standard-of-care chemotherapies, researchers can gain critical insights into its potential as a novel anticancer agent. The proposed mechanism of action, targeting the PI3K/AKT/mTOR pathway, offers the exciting possibility of a more targeted and potentially less toxic therapeutic approach compared to conventional cytotoxic agents. The successful execution of these studies will be a crucial first step in the long and rigorous journey of drug development.
References
-
Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (2023, December 26). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022, October 14). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (2021, July 29). PubMed Central. Retrieved January 25, 2026, from [Link]
-
5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. (2020, August 13). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Oxaliplatin: a review in the era of molecularly targeted therapy. (2013, August 27). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (2013, May 16). American Association for Cancer Research. Retrieved January 25, 2026, from [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2017, September 1). PubMed Central. Retrieved January 25, 2026, from [Link]
-
HCT116 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 25, 2026, from [Link]
-
Patient‐derived xenograft model in colorectal cancer basic and translational research. (2022, December 21). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. (n.d.). Nature. Retrieved January 25, 2026, from [Link]
-
A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. (2024, June 17). PubMed. Retrieved January 25, 2026, from [Link]
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Nature. Retrieved January 25, 2026, from [Link]
-
Colon Cancer Xenograft. (n.d.). Altogen Labs. Retrieved January 25, 2026, from [Link]
-
HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. Retrieved January 25, 2026, from [Link]
-
Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. (n.d.). Retrieved January 25, 2026, from [Link]
-
Paclitaxel. (2023, December 28). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Patient-Derived Xenograft Models of Breast Cancer and Their Application. (2017, September 20). MDPI. Retrieved January 25, 2026, from [Link]
-
Proposed action mechanism of PI3K/AKT/mTOR inhibitors. Briefly, PI3K... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Oxaliplatin. (2023, May 16). StatPearls. Retrieved January 25, 2026, from [Link]
-
Human colorectal cancer cell lines HCT116 and SW620. (2023, June 8). Dove Medical Press. Retrieved January 25, 2026, from [Link]
-
Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. (2023, July 18). Frontiers. Retrieved January 25, 2026, from [Link]
-
Cell sensitivity assays: the MTT assay. (2011). PubMed. Retrieved January 25, 2026, from [Link]
-
Compounds Active Against Cancer Lines (HCT116, MCF7, A549) from Priority Extracts – Phase II. (n.d.). Philippine Council for Health Research and Development. Retrieved January 25, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 25, 2026, from [Link]
-
Paclitaxel. (2023, November 18). StatPearls. Retrieved January 25, 2026, from [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020, November 23). Remedy Publications LLC. Retrieved January 25, 2026, from [Link]
-
5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]
-
Breast and colorectal cancers in mouse model chemically or through xenograft not genetically? (2017, May 7). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Oxaliplatin. (2023, December 28). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Paclitaxel (Taxol). (n.d.). Breast Cancer Now. Retrieved January 25, 2026, from [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Cancer stem cells from colorectal cancer-derived cell lines. (2009, August 1). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Retrieved January 25, 2026, from [Link]
-
Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025, January 9). BCTT. Retrieved January 25, 2026, from [Link]
-
How does Oxaliplatin Cancer Treatment Work? (2025, October 14). YouTube. Retrieved January 25, 2026, from [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2015, May 26). PubMed Central. Retrieved January 25, 2026, from [Link]
Sources
- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 13. Paclitaxel - Wikipedia [en.wikipedia.org]
- 14. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compounds Active Against Cancer Lines (HCT116, MCF7, A549) from Priority Extracts – Phase II - Philippine Council for Health Research and Development [pchrd.dost.gov.ph]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Quinoline Derivatives as PI3K/AKT/mTOR Inhibitors
In the landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway represents a critical nexus for therapeutic intervention. Its frequent dysregulation in various cancers makes it a prime target for novel inhibitory compounds.[1] Among the promising classes of small molecules are quinoline derivatives, which have demonstrated significant potential in modulating this pathway.[2][3] However, the journey from a promising hit to a viable clinical candidate is paved with rigorous validation. This guide provides a comprehensive framework for the cross-validation of quinoline derivatives, ensuring the generation of robust and reliable data for informed decision-making in drug development.
The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4][5] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This lipid second messenger recruits and activates AKT, which in turn phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 activation subsequently promotes protein synthesis and cell growth. The complexity of this pathway, with its numerous feedback loops and crosstalk with other signaling networks, necessitates a multi-faceted approach to inhibitor validation.[5]
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of quinoline derivatives.
A Multi-Tiered Strategy for Cross-Validation
A robust cross-validation strategy is paramount to confidently ascertain the on-target activity, selectivity, and cellular efficacy of quinoline derivatives. This involves a logical progression from simple, direct biochemical assays to more complex cell-based and in vivo models.
Caption: A streamlined workflow for the cross-validation of PI3K/AKT/mTOR inhibitors.
Tier 1: Biochemical Assays for Direct Target Engagement
The initial step is to determine if the quinoline derivative directly interacts with and inhibits the kinase activity of the target protein(s) in a cell-free system. This provides a clean assessment of potency and selectivity.
In Vitro Kinase Activity Assays
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. Various formats are available, including radioactive assays (e.g., ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™ TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).[5][7] A competitive assay format is often used, where the amount of product generated is inversely proportional to the kinase activity.[6]
Experimental Protocol: PI3K Activity AlphaScreen Assay [7]
-
Reaction Setup: In a 384-well plate, combine the purified PI3K enzyme, the quinoline derivative at various concentrations, and the substrate PI(4,5)P2.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature.
-
Detection: Add a mixture of biotinylated-I(1,3,4,5)P4, a PIP3 detector protein, and streptavidin-coated donor and acceptor beads.
-
Signal Measurement: In the absence of inhibition, PI3K produces PIP3, which competes with the biotinylated tracer for binding to the detector protein, leading to a decreased signal. The luminescent signal is read on a plate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying direct target engagement in a cellular environment.[8][9][10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11]
Experimental Protocol: CETSA [8][9]
-
Cell Treatment: Treat intact cells with the quinoline derivative or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.[9]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., PI3K, AKT, or mTOR) in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Tier 2: Cell-Based Assays for Cellular Efficacy and Pathway Modulation
Once direct target engagement is confirmed, the next crucial step is to assess the compound's activity in a more physiologically relevant cellular context.
Cell Viability and Proliferation Assays
Principle: These assays determine the effect of the quinoline derivative on the viability and proliferation of cancer cell lines. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]
Experimental Protocol: MTT Assay [13]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Western Blotting for Pathway Modulation
Principle: Western blotting is a technique used to detect specific proteins in a sample and is invaluable for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[15][16] A decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream mTORC1 substrates like p70S6K and 4E-BP1 provides direct evidence of pathway inhibition.[15][17]
Experimental Protocol: Western Blotting for p-AKT and p-mTOR [18][19]
-
Cell Treatment and Lysis: Treat cancer cells with the quinoline derivative for a defined time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of AKT, mTOR, and their downstream targets.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Tier 3: In Vivo Models for Preclinical Efficacy
The final stage of preclinical validation involves assessing the anti-tumor efficacy of the quinoline derivative in a living organism.
Xenograft Models
Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[20][21][22] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a more complex biological system.[20] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often offering greater clinical relevance.[23][24]
Experimental Protocol: Subcutaneous Xenograft Model [20]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinoline derivative (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
Data Presentation and Interpretation
To facilitate a clear comparison of different quinoline derivatives, it is essential to present the quantitative data in a structured format.
Table 1: Comparative In Vitro Activity of Quinoline Derivatives
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 GI₅₀ (µM) | PC-3 GI₅₀ (µM) |
| QD-1 | 1.5 | 5.2 | 0.08 | 0.12 |
| QD-2 | 10.2 | 25.8 | 0.55 | 0.78 |
| QD-3 | 0.8 | 1.9 | 0.05 | 0.09 |
| Reference Inhibitor | 2.1 | 8.5 | 0.10 | 0.15 |
Table 2: Comparative In Vivo Efficacy in a Breast Cancer Xenograft Model (MCF-7)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| QD-1 (50 mg/kg) | 625 ± 80 | 50 |
| QD-3 (50 mg/kg) | 450 ± 65 | 64 |
| Reference Inhibitor (50 mg/kg) | 580 ± 75 | 53.6 |
Interpretation: The collective data from these cross-validation studies will provide a comprehensive profile of each quinoline derivative. An ideal candidate will exhibit high potency in biochemical assays, translate this potency to cellular activity by effectively inhibiting the PI3K/AKT/mTOR pathway and suppressing cancer cell growth, and ultimately demonstrate significant anti-tumor efficacy in in vivo models with an acceptable safety profile.
Conclusion
The cross-validation of quinoline derivatives as PI3K/AKT/mTOR inhibitors is a meticulous process that requires a multi-pronged experimental approach. By systematically progressing from in vitro biochemical assays to cell-based functional studies and finally to in vivo efficacy models, researchers can build a robust data package that provides a high degree of confidence in the therapeutic potential of their lead compounds. This rigorous validation is not merely a checklist of experiments but a logical and self-validating system that underpins the successful translation of promising molecules from the laboratory to the clinic.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed Central. [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]
-
A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PubMed Central. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
-
Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]
-
Experimental Approaches in Delineating mTOR Signaling. MDPI. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
(PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. PubMed Central. [Link]
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
-
PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms... ResearchGate. [Link]
-
Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. MDPI. [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]
Sources
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 23. startresearch.com [startresearch.com]
- 24. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
A Comparative Guide to the Cytotoxicity of 4,8-Dichloro-5-methoxy-2-methylquinoline: A Focus on Selective Anti-Cancer Activity
In the landscape of oncology drug discovery, the paramount challenge lies in developing therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of normal, healthy tissues. This guide delves into the comparative cytotoxicity of 4,8-Dichloro-5-methoxy-2-methylquinoline, a member of the quinoline class of compounds, which have garnered significant attention for their potential as anticancer agents.[1] We will explore the methodologies for evaluating its differential effects on normal versus cancer cells, discuss the underlying mechanisms of action, and present a framework for interpreting the resulting data.
The Quinoline Scaffold: A Privileged Structure in Cancer Therapy
Quinoline derivatives are heterocyclic aromatic compounds that form the core of numerous pharmacologically active substances.[1] Their planar structure allows them to intercalate with DNA, and their diverse substitution patterns enable the targeting of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3] Many quinoline derivatives have been reported to induce cell cycle arrest and apoptosis, positioning them as promising candidates for novel cancer therapeutics.[4] The key to their clinical translation, however, hinges on a favorable therapeutic index – a measure of selective toxicity towards cancer cells.[5]
Conceptual Framework for Comparative Cytotoxicity Analysis
To rigorously assess the selective cytotoxicity of a compound like 4,8-Dichloro-5-methoxy-2-methylquinoline, a well-defined experimental workflow is essential. This involves a head-to-head comparison of its effects on cancer cell lines and appropriate normal cell counterparts.
Caption: Proposed mechanism of action via the PI3K/AKT/mTOR pathway.
A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. [6]This compound was found to downregulate the expression of PI3KCA and p-AKT, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. [6]It is plausible that 4,8-Dichloro-5-methoxy-2-methylquinoline employs a similar mechanism, which would explain its potent and selective anticancer activity.
Conclusion and Future Directions
The evaluation of the comparative cytotoxicity of 4,8-Dichloro-5-methoxy-2-methylquinoline reveals its potential as a selective anticancer agent. The methodologies outlined in this guide provide a robust framework for quantifying its differential effects on normal versus cancer cells. The promising selectivity, likely mediated through the inhibition of critical survival pathways such as PI3K/AKT/mTOR, warrants further investigation. Future studies should focus on in vivo efficacy and safety profiling in preclinical animal models to further validate its therapeutic potential.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022, August). Neuroquantology. Retrieved January 25, 2026, from [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014, December 31). ResearchGate. Retrieved January 25, 2026, from [Link]
-
IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025, October 12). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Understanding Cytotoxicity Assays: A Key Tool in Drug Development. (2026, January 7). Oreate AI Blog. Retrieved January 25, 2026, from [https://oreate.com/blog/understanding-cytotoxicity-assays-a-key-tool-in-drug-development]([Link] cytotoxicity-assays-a-key-tool-in-drug-development)
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? (2015, June 22). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI. Retrieved January 25, 2026, from [Link]
-
Selected quinoline derivatives with anti-cancer activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]
-
Highlight report: Cell type selection for toxicity testing. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
(PDF) Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024, July 2). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Selection in Quinoline Synthesis: A Head-to-Head Comparison
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its synthesis, therefore, is a subject of perpetual optimization. While classical methods like the Skraup and Doebner-von Miller reactions are foundational, the Friedländer annulation offers superior versatility and substrate scope, making it a focal point for catalytic innovation.[3]
This guide provides an in-depth, head-to-head comparison of various catalytic systems for quinoline synthesis, with a primary focus on the Friedländer reaction. We move beyond mere protocols to dissect the causality behind catalyst performance, offering field-proven insights to guide your experimental design. Our analysis is structured to help researchers, chemists, and drug development professionals make informed decisions, balancing reaction efficiency with practical considerations like catalyst reusability and green chemistry principles.
The Catalytic Landscape: Homogeneous vs. Heterogeneous Systems
The choice of catalyst is arguably the most critical parameter in designing a quinoline synthesis. The fundamental division lies between homogeneous and heterogeneous systems, each presenting a distinct profile of advantages and challenges.
-
Homogeneous Catalysts exist in the same phase as the reactants, typically as soluble metal complexes or acids in a liquid reaction medium.[4][5] This ensures excellent contact between the catalyst's active sites and the substrates, often leading to high activity and selectivity under mild conditions.[6] However, the critical drawback is the difficulty in separating the catalyst from the reaction product, which complicates purification and often prevents catalyst recycling.[4]
-
Heterogeneous Catalysts operate in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid medium).[4][5] This intrinsic property makes them easily separable by simple filtration, enabling straightforward recovery and reuse—a significant advantage for both cost and sustainability.[7] While potentially limited by mass transfer or surface area, modern heterogeneous catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, often rival or even surpass their homogeneous counterparts in activity.[8][9]
The Friedländer Annulation: A Case Study in Catalyst Performance
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is exceptionally well-suited for catalyst comparison.[3][10] The reaction can be promoted by acids, bases, or heat, but catalytic approaches offer milder conditions and higher yields.[11]
Mechanistic Role of the Catalyst
The generally accepted mechanism involves an initial aldol-type condensation between the two carbonyl partners, followed by a cyclizing intramolecular condensation (Schiff base formation) and subsequent dehydration to form the aromatic quinoline ring. A Lewis acid or Brønsted acid catalyst plays a crucial role by activating the carbonyl group of the α-methylene component, thereby facilitating the initial C-C bond formation.
Below is a generalized diagram illustrating the catalytic cycle for a Lewis acid-promoted Friedländer synthesis.
Caption: Generalized catalytic cycle for the Lewis acid-promoted Friedländer synthesis.
Head-to-Head Performance Data
To provide a clear, data-driven comparison, the following table summarizes the performance of various catalysts for the synthesis of a model quinoline derivative via the Friedländer reaction.
| Catalyst Type | Specific Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous | ||||||||
| Brønsted Acid | p-TsOH | Catalytic | None | 120 | 2-3 h | ~85-90 | No | [10] |
| Lewis Acid | FeCl₃ | Stoichiometric | Ethanol | Reflux | 5 h | ~80-92 | No | [12] |
| Lewis Acid | Ce(NH₄)₂(NO₃)₆ | 10 mol% | Acetonitrile | Ambient | 45 min | ~90-95 | No | [13] |
| Heterogeneous | ||||||||
| MOF (Lewis Acid) | MIL-53(Al) | 100 mg/mmol | None | 150 | 24 h | 99 | Yes (4 cycles) | [8] |
| Nanoparticle | Ni Nanoparticles | 10 mol% | None | 100 | 25 min | 96 | Yes (5 cycles) | [14] |
| Supported Acid | Fe₃O₄-IL-HSO₄ | 20 mg | None | 90 | 15-60 min | 85-96 | Yes (6 cycles) | [9] |
| Supported Acid | DDBSA@Fe₃O₄ | 0.15 g | Ethanol | 80 | 1-2 h | ~88-95 | Yes (5 cycles) | [9] |
Analysis of Performance Data:
From the data, a clear trend emerges. While traditional homogeneous catalysts like p-TsOH and FeCl₃ are effective, they often require high temperatures or stoichiometric amounts and lack reusability.[10][12] More advanced homogeneous catalysts like Ceric Ammonium Nitrate (CAN) offer excellent yields under mild conditions but remain difficult to recycle.[13]
The true innovation is seen in the heterogeneous systems. Metal-Organic Frameworks (MOFs) like MIL-53(Al) demonstrate exceptional yield, attributed to their high concentration of strong Lewis acidic Al³⁺ sites.[8] However, the reaction time can be long. The standout performers for process efficiency are the nanoparticle-based catalysts. Both nickel nanoparticles and supported ionic liquid acid catalysts on an Fe₃O₄ core provide outstanding yields in remarkably short reaction times, under solvent-free or green solvent conditions, and with excellent, magnetically-assisted reusability.[9][14]
Emerging Catalyst Classes in Quinoline Synthesis
Beyond the Friedländer reaction, other catalytic strategies are continually being developed.
-
Gold and Palladium Catalysis: Gold and palladium complexes catalyze novel annulation pathways to quinolines, often from different starting materials like anilines and alkynes or allyl alcohols.[10][15][16][17][18] These methods provide access to unique substitution patterns but rely on expensive precious metals.
-
Earth-Abundant Metal Catalysis (Fe, Cu, Co): Driven by cost and sustainability, catalysts based on iron, copper, and cobalt are gaining prominence.[15][19][20][21] Single-atom iron catalysts, for instance, have shown performance superior to homogeneous systems in acceptorless dehydrogenative coupling reactions to form quinolines.[19]
-
Nanocatalysis: As highlighted in the table, nanocatalysts offer a compelling blend of high reactivity (due to large surface area-to-volume ratios) and the practical benefits of heterogeneous systems.[7][9] Their development is a key area of modern research.
Experimental Protocol: A Case Study with a Reusable Nanocatalyst
This protocol describes a general procedure for the Friedländer synthesis of a polysubstituted quinoline using a magnetically separable supported acid catalyst, based on methodologies reported in the literature.[9]
Workflow: Catalyst Screening and Optimization
Caption: A logical workflow for selecting and optimizing a catalyst for quinoline synthesis.
Step-by-Step Synthesis using Fe₃O₄-IL-HSO₄
-
Catalyst Preparation: The Fe₃O₄-IL-HSO₄ catalyst is synthesized according to established literature procedures.
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the Fe₃O₄-IL-HSO₄ catalyst (20 mg).
-
Reaction Conditions: Heat the mixture at 90 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are between 15 and 60 minutes.[9]
-
Work-up and Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Add ethanol (10 mL) and place a strong magnet on the exterior of the flask. The catalyst will be attracted to the flask wall.
-
Product Isolation: Decant the ethanol solution containing the dissolved product into a separate flask. Wash the catalyst with fresh ethanol (2 x 5 mL) and combine the ethanol portions.
-
Purification: Remove the solvent from the combined ethanol solution under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Catalyst Reuse: The recovered magnetic catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions without significant loss of activity for up to six cycles.[9]
Conclusion and Future Outlook
The synthesis of quinolines has evolved significantly from harsh, high-temperature classical methods to highly efficient, catalyst-driven processes. For researchers prioritizing speed, yield, and sustainability, heterogeneous nanocatalysts represent the current state-of-the-art for the Friedländer annulation, offering an unparalleled combination of activity and reusability.
The future of catalyst design for quinoline synthesis will likely focus on:
-
Expanding the scope of earth-abundant metals: Further developing iron, copper, and manganese catalysts to replace precious metals.[12][19]
-
Photocatalysis and electrocatalysis: Utilizing light or electrical energy to drive reactions under even milder conditions.
-
Flow chemistry: Implementing heterogeneous catalysts in continuous flow reactors for improved scalability, safety, and efficiency.[12]
By understanding the mechanistic roles and comparative performance of different catalytic systems, researchers can strategically select the optimal conditions to accelerate their discovery and development programs involving the vital quinoline scaffold.
References
- Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (n.d.). Google AI.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (n.d.). ResearchGate.
- Friedländer Quinoline Synthesis Mechanism. (2023, October 18). YouTube.
- Advances in polymer based Friedlander quinoline synthesis. (n.d.). PubMed Central (PMC).
- Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). (n.d.). Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central (PMC).
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed.
- Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. (2010). PubMed.
- Gold catalysis in quinoline synthesis. (n.d.). Royal Society of Chemistry.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). Royal Society of Chemistry.
- Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. (2023, July 13). ACS Publications.
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Comparison between heterogeneous, homogeneous, and nanocatalyst. (n.d.). ResearchGate.
- Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM.
- Palladium in Quinoline Synthesis. (n.d.). ScienceDirect.
- Homogeneous vs Heterogeneous Catalysts - Basic Introduction. (2017, November 23). YouTube.
- Copper Catalyzed Sustainable Synthesis Of Quinolines. (n.d.). ijstr.org.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020, June 2). Royal Society of Chemistry.
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembam.com [chembam.com]
- 5. youtube.com [youtube.com]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. iipseries.org [iipseries.org]
- 13. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Quinoline synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijstr.org [ijstr.org]
Navigating Oral Bioavailability: A Comparative Assessment of 4,8-Dichloro-5-methoxy-2-methylquinoline's Drug-Likeness Using Lipinski's Rule of Five
In the intricate landscape of drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A critical hurdle in this process is ensuring that a potential drug can be effectively absorbed by the body to exert its therapeutic effect, a concept encapsulated by the term "drug-likeness." For orally administered drugs, this is of paramount importance. One of the most influential and widely adopted guidelines for predicting the drug-likeness of a compound is Lipinski's rule of five. This guide provides a comprehensive analysis of 4,8-dichloro-5-methoxy-2-methylquinoline, assessing its potential as an orally bioavailable drug candidate by applying Lipinski's rule and comparing its physicochemical properties with established oral medications.
The Foundation of Drug-Likeness: Lipinski's Rule of Five
Formulated by Christopher A. Lipinski in 1997, the rule of five is a set of guidelines used to evaluate whether a chemical compound possesses the physicochemical properties that would likely make it an orally active drug in humans. The rule is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules. Adherence to these rules increases the probability of a compound successfully navigating the complexities of absorption, distribution, metabolism, and excretion (ADME).
The four criteria of Lipinski's rule are:
-
Molecular Weight (MW): A molecular mass less than 500 daltons.
-
Lipophilicity (logP): An octanol-water partition coefficient (logP) not exceeding 5.
-
Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
-
Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A compound is generally considered to have poor oral bioavailability if it violates two or more of these rules.
Core Analysis of 4,8-Dichloro-5-methoxy-2-methylquinoline
The predicted physicochemical properties for the analog are presented below:
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 270.15 | < 500 | Yes |
| aLogP | 4.6 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Based on this analysis, 4,8-dichloro-5-methoxy-2-methylquinoline is predicted to be fully compliant with Lipinski's rule of five, exhibiting zero violations. This profile suggests that the compound has a high probability of good oral bioavailability. Its molecular weight is well within the desired range for passive diffusion across the gut wall. The aLogP value indicates a favorable balance between hydrophilicity and lipophilicity, which is crucial for both dissolution in the aqueous environment of the gut and permeation through lipid membranes. Furthermore, the absence of hydrogen bond donors and a low number of hydrogen bond acceptors suggest that the desolvation penalty upon entering a lipid bilayer will not be a significant barrier to absorption.
Comparative Analysis with Marketed Oral Drugs
To contextualize the properties of 4,8-dichloro-5-methoxy-2-methylquinoline, it is instructive to compare it with well-established orally active drugs. The following table presents a comparison with Aspirin, Ibuprofen, and Atorvastatin.
| Compound | Molecular Weight ( g/mol ) | aLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| 4,8-dichloro-5-methoxy-2-methylquinoline (analog) | 270.15 | 4.6 | 0 | 2 | 0 |
| Aspirin | 180.16 | 1.2 | 1 | 3 | 0 |
| Ibuprofen | 206.29 | 3.9 | 1 | 2 | 0 |
| Atorvastatin | 558.64 | 5.7 | 3 | 5 | 2 |
This comparison reveals several key insights. Both Aspirin and Ibuprofen, common over-the-counter oral drugs, comfortably adhere to all of Lipinski's rules, much like our target compound. Atorvastatin, a widely prescribed and effective oral medication, notably violates two of the rules: its molecular weight is over 500, and its logP is greater than 5.[1][2] This highlights an important aspect of Lipinski's rule: it is a guideline, not an immutable law. The success of drugs like Atorvastatin demonstrates that other factors, such as active transport mechanisms, can compensate for deviations from the rule of five. Nevertheless, for a novel compound in early-stage discovery, full compliance, as seen with 4,8-dichloro-5-methoxy-2-methylquinoline, is a highly encouraging sign.
Beyond Lipinski's Rule: An Introduction to Veber's Rule
While Lipinski's rule is a cornerstone of drug-likeness assessment, other models provide additional perspectives. Veber's rule, for instance, emphasizes molecular flexibility and polar surface area as key determinants of oral bioavailability.[3][4][5]
Veber's rule states that a compound is more likely to be orally bioavailable if it has:
-
10 or fewer rotatable bonds.
-
A polar surface area (PSA) of 140 Ų or less.
While the data for rotatable bonds and PSA for our specific analog is not immediately available from the initial search, these parameters are crucial for a more in-depth assessment. High rotational bond counts can lead to a significant entropic penalty upon binding to a target, while a large polar surface area can hinder membrane permeability.
Experimental and Computational Methodologies
The physicochemical properties discussed are determined through a combination of computational and experimental methods.
In Silico Prediction
-
logP and Molecular Weight: These are often calculated from the 2D structure of a molecule using various algorithms.[6][7][8] These computational tools are invaluable in early drug discovery for rapidly screening large libraries of compounds.
Experimental Determination
-
Shake-Flask Method for logP: This is the gold-standard experimental method for determining the octanol-water partition coefficient.[9][10] The compound is dissolved in a mixture of n-octanol and water, shaken to allow for partitioning, and the concentration in each phase is measured, often using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11][12][13]
The workflow for assessing drug-likeness can be visualized as follows:
Conclusion
Based on the analysis of its physicochemical properties, and using a close structural analog for data, 4,8-dichloro-5-methoxy-2-methylquinoline demonstrates a promising drug-like profile according to Lipinski's rule of five. With zero predicted violations, it stands in favorable comparison to established oral drugs like Aspirin and Ibuprofen. This compliance suggests a high likelihood of passive absorption and good oral bioavailability, making it an attractive candidate for further investigation in a drug discovery program. However, it is crucial to remember that these rules are predictive and not definitive. Further experimental validation of its properties, along with an assessment against additional criteria such as Veber's rule, will be essential next steps in robustly characterizing its potential as a therapeutic agent.
References
-
PubChem. 4-Chloro-8-methoxy-2-methylquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 4,8-Dimethoxy-2-methylquinoline-5-carboximidamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4,8-Dichloro-3-ethyl-5-methoxy-2-methylquinoline. National Center for Biotechnology Information. [Link]
-
Veber's rule: Significance and symbolism. Medical Dictionaries. [Link]
-
In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed. [Link]
-
LogP / LogD shake-flask method. protocols.io. [Link]
-
PHYSICOCHEMICAL PROPERTIES OF ATORVASTATIN CALCIUM AND ITS COMPATIBILITY WITH VARIOUS INACTIVE INGREDIENTS. ResearchGate. [Link]
-
Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Taylor & Francis Online. [Link]
-
Physical and Chemical Properties of Aspirin. Walsh Medical Media. [Link]
-
Physiochemical properties of ibuprofen. ResearchGate. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. [Link]
-
Aspirin. Wikipedia. [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
Ibuprofen. Wikipedia. [Link]
-
Physicochemical properties of Aspirin. JOCPR. [Link]
-
8-[(2-Chloro-5-thiazolyl)methoxy]quinoline. PubChem. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Veber Rules for Oral Bioavailability. Scribd. [Link]
-
Improving the Physical and Chemical Properties of Ibuprofen. Pharmaceutical Technology. [Link]
-
Log P (log D) values predicted in silico using various calculation algorithms. ResearchGate. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Atorvastatin Calcium. PubChem. [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]
-
Acetylsalicylic Acid: Uses, Side Effects & Facts Explained. Vedantu. [Link]
-
Atorvastatin (T3D4980). T3DB. [Link]
-
Acetylsalicylic acid (Aspirin). BYJU'S. [Link]
-
Ibuprofen. American Chemical Society. [Link]
-
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. PubMed. [Link]
-
Lipinski and Veber's rules for compounds 7a-j. ResearchGate. [Link]
-
2-Methoxy-4-methylquinoline. PubChem. [Link]
-
Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. ACS Publications. [Link]
-
Atorvastatin. Encyclopedia MDPI. [Link]
-
Showing Compound Atorvastatin (FDB023579). FooDB. [Link]
Sources
- 1. Atorvastatin | Encyclopedia MDPI [encyclopedia.pub]
- 2. Showing Compound Atorvastatin (FDB023579) - FooDB [foodb.ca]
- 3. wisdomlib.org [wisdomlib.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. waters.com [waters.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4,8-Dichloro-5-methoxy-2-methylquinoline
This guide provides essential safety and logistical information for the proper handling and disposal of 4,8-dichloro-5-methoxy-2-methylquinoline. As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Core Principle: Hazard-Aware Disposal
The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes, as improper disposal can lead to the formation of persistent and toxic environmental pollutants.[1] Therefore, this compound must be treated as a hazardous waste , and the "cradle-to-grave" responsibility for its safe management lies with the generator.[2]
Based on data from structurally similar compounds, we can anticipate a comparable hazard profile. For instance, the closely related 4-Chloro-8-methoxy-2-methylquinoline is classified as highly toxic if swallowed and causes serious eye damage. Quinolines, in general, are known to be hazardous substances requiring specific disposal recommendations from regulatory bodies like the EPA.[3]
Table 1: Anticipated Hazard Profile for 4,8-Dichloro-5-methoxy-2-methylquinoline (Based on Analogs)
| Hazard Classification | Anticipated Effect | Precautionary Statement Reference |
| Acute Toxicity (Oral) | Potentially toxic or fatal if swallowed. | P301 + P310, P312[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | P305 + P351 + P338[4] |
| Skin Corrosion/Irritation | May cause skin irritation. | H315[4][5] |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. | H312[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | H335[4] |
| Environmental Hazard | As a chlorinated organic, it is presumed to be persistent and toxic to aquatic life. | N/A |
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Given the high potential for toxicity and eye damage, the following PPE is mandatory when handling 4,8-dichloro-5-methoxy-2-methylquinoline in any form (solid, liquid, or as waste):
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron.
-
Work Environment: All handling and waste consolidation should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]
The Cardinal Rule: Segregate Halogenated Waste
The single most important procedural step is the strict segregation of chlorinated waste from non-chlorinated waste streams.
-
Why Segregate? Co-mingling halogenated and non-halogenated waste streams classifies the entire mixture as halogenated waste.[2] This dramatically increases disposal costs, as high-temperature incineration with specialized scrubbers is required to safely neutralize the hydrochloric acid produced during combustion.[1][6]
-
Implementation: Maintain separate, clearly labeled waste containers for:
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the standard operating procedure for accumulating and disposing of waste generated in a research or development setting.
Step 1: Container Preparation and Labeling
-
Select the Right Container: Use a chemically compatible container with a secure, vapor-tight lid. For liquids, polyethylene or glass bottles are standard. For solids, use a wide-mouth jar or a securely sealed drum.[2][9]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste "[7]
-
Full Chemical Name(s): "4,8-Dichloro-5-methoxy-2-methylquinoline" and any solvents present.
-
Hazard Identification: "Toxic," "Irritant."
-
Step 2: Waste Accumulation
-
Transfer Waste: Carefully transfer the chemical waste into the correctly labeled container inside a chemical fume hood.
-
Keep Container Closed: The container must remain sealed at all times except when actively adding waste.[6] This is a key regulatory requirement to prevent the release of hazardous vapors.
-
Secondary Containment: Store the waste container in a designated satellite accumulation area within a secondary containment bin to mitigate leaks or spills.
Step 3: Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware (e.g., flasks, beakers) with a small amount of a suitable solvent (e.g., acetone, ethyl acetate).
-
Collect Rinsate: This initial solvent rinse is now considered hazardous waste. Decant it into your Halogenated Liquid Waste container.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Step 4: Final Disposal
-
Do Not Dispose On-Site: Never dispose of this chemical down the drain or in the regular trash.[3][4] This is illegal and environmentally harmful.
-
Contact EHS: Once the waste container is full or you have finished the project, contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[7] They are equipped to manage the final disposal process, which will almost certainly involve high-temperature incineration.[6]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to minimize harm.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.1.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[3][8][10]
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent. Collect the cloth as hazardous waste. Finally, wash the area with soap and water.[3]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste streams containing 4,8-dichloro-5-methoxy-2-methylquinoline.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. nj.gov [nj.gov]
- 4. cpachem.com [cpachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 4,8-Dichloro-5-methoxy-2-methylquinoline
At-a-Glance Safety and PPE Requirements
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4,8-Dichloro-5-methoxy-2-methylquinoline. This guidance is based on the hazards associated with its structural components: a chlorinated quinoline core, which is also an aromatic amine.[1][2][3] The supplier-provided SDS must be consulted as the primary source of information before handling this compound.
| Hazard Level | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| High | Certified Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-gloving: Nitrile (inner) + Butyl or Viton® (outer) | Chemically Resistant Lab Coat & Apron | Required if handling outside of a fume hood (NIOSH-approved respirator with organic vapor cartridges) |
Comprehensive Guide to Handling 4,8-Dichloro-5-methoxy-2-methylquinoline
As a novel dichlorinated quinoline derivative, 4,8-Dichloro-5-methoxy-2-methylquinoline requires meticulous handling protocols grounded in a thorough understanding of its potential hazards. This guide provides a procedural framework to ensure the safety of researchers and laboratory personnel.
Hazard Assessment: A Structurally-Informed Approach
Given the absence of specific toxicological data, a risk assessment must be inferred from its chemical structure:
-
Quinoline Core: The basic quinoline structure is known to be toxic if swallowed and harmful in contact with skin.[1] It can cause serious eye and skin irritation and is suspected of causing genetic defects and cancer.[1][2]
-
Dichlorinated Aromatic: The presence of two chlorine atoms on the aromatic ring classifies this compound as a halogenated organic.[4] Halogenated organics are often persistent in the environment and can present significant health hazards, including potential carcinogenicity.[5]
-
Aromatic Amine: Aromatic amines as a class can be toxic and require careful handling to prevent skin absorption and inhalation.[6]
Based on these components, it is prudent to treat this compound as having a high degree of acute toxicity, being a skin/eye irritant, and a potential carcinogen.[7]
Engineering Controls: The First Line of Defense
Primary Containment: All handling of 4,8-Dichloro-5-methoxy-2-methylquinoline, especially when in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood.[8] This is critical to prevent inhalation of airborne particles or vapors. The fume hood sash should be kept as low as possible to maximize containment.
Personal Protective Equipment (PPE): A Multi-Layered Strategy
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[3][9]
-
Eye and Face Protection: Due to the risk of severe irritation, chemical splash goggles that form a seal around the eyes are required.[8][10] For procedures with a higher risk of splashing, such as transferring solutions, a full-face shield must be worn in addition to goggles.[11]
-
Hand Protection: Selecting the correct glove material is critical for handling chlorinated aromatic compounds. Nitrile gloves may offer some initial protection, but for prolonged contact, more resistant materials are necessary.[12]
-
Double-gloving is the recommended procedure. An inner nitrile glove provides a base layer of protection, while a more robust outer glove, such as butyl or Viton®, offers superior resistance to chlorinated compounds.
-
Always inspect gloves for any signs of degradation or puncture before and during use.
-
Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
-
-
Body Protection: A chemically resistant lab coat is the minimum requirement. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[8]
-
Respiratory Protection: When engineering controls like a fume hood are properly used, respiratory protection is generally not required. However, in the event of a spill or if handling the compound outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][13]
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure at each step of the experimental process.
Workflow Diagram:
Sources
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. osha.gov [osha.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. hsa.ie [hsa.ie]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
